molecular formula C54H57N9O3Si B12381734 5-HMSiR-Hochest

5-HMSiR-Hochest

Numéro de catalogue: B12381734
Poids moléculaire: 908.2 g/mol
Clé InChI: CZWOHSPWHVHDHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-HMSiR-Hochest is a useful research compound. Its molecular formula is C54H57N9O3Si and its molecular weight is 908.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C54H57N9O3Si

Poids moléculaire

908.2 g/mol

Nom IUPAC

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]ethyl]spiro[3H-2-benzofuran-1,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C54H57N9O3Si/c1-60(2)38-12-18-43-49(31-38)67(6,7)50-32-39(61(3)4)13-19-44(50)54(43)42-17-10-36(28-37(42)33-66-54)53(64)55-22-27-65-41-15-8-34(9-16-41)51-56-45-20-11-35(29-47(45)58-51)52-57-46-21-14-40(30-48(46)59-52)63-25-23-62(5)24-26-63/h8-21,28-32H,22-27,33H2,1-7H3,(H,55,64)(H,56,58)(H,57,59)

Clé InChI

CZWOHSPWHVHDHL-UHFFFAOYSA-N

SMILES canonique

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)N(C)C)[Si](C1=C9C=CC(=C1)N(C)C)(C)C)OC8

Origine du produit

United States

Foundational & Exploratory

5-HMSiR-Hoechst: A Technical Guide to a High-Performance Far-Red DNA Probe for Live-Cell Nanoscopy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-HMSiR-Hoechst is a novel, cell-permeable, far-red fluorescent DNA probe engineered for high-resolution imaging of nuclear DNA in living cells. This probe is a conjugate of the well-known DNA minor groove binder Hoechst 33258 and the spontaneously blinking fluorophore, hydroxymethyl silicon-rhodamine (HMSiR). Its unique properties, including a significant fluorescence enhancement upon DNA binding and compatibility with advanced microscopy techniques, make it an invaluable tool for studying chromatin dynamics and nuclear architecture in real-time.

Core Mechanism of Action

5-HMSiR-Hoechst's functionality is based on a sophisticated dual-quenching mechanism in its unbound state and a dramatic increase in fluorescence upon binding to DNA. In the unbound state, the fluorescence of the HMSiR fluorophore is suppressed through two mechanisms: the formation of a non-fluorescent spiroether structure and intramolecular quenching by the Hoechst moiety.[1]

Upon entering the cell nucleus, the Hoechst 33258 component of the probe specifically binds to the minor groove of double-stranded DNA, with a preference for AT-rich regions. This binding event induces a conformational change in the molecule, which disrupts both quenching mechanisms. The spiroether ring of the HMSiR opens, and the intramolecular quenching is relieved, leading to a dramatic increase in fluorescence of up to 400-fold.[1][2] This "turn-on" mechanism ensures a high signal-to-noise ratio, enabling wash-free imaging. The inherent spontaneous blinking of the HMSiR fluorophore further makes this probe ideal for single-molecule localization microscopy (SMLM).[1]

cluster_unbound Unbound State (in cytoplasm) cluster_bound Bound State (in nucleus) Unbound 5-HMSiR-Hoechst (Quenched) Spiroether Spiroether Formation (Non-fluorescent) Unbound->Spiroether Quenching Intramolecular Quenching by Hoechst Unbound->Quenching DNA Nuclear DNA (AT-rich minor groove) Unbound->DNA Cell & Nuclear Membrane Permeation Bound 5-HMSiR-Hoechst-DNA Complex (Fluorescent & Blinking) DNA->Bound Binding to Minor Groove Fluorescence ~400-fold Increase in Far-Red Fluorescence Bound->Fluorescence

Figure 1. Mechanism of 5-HMSiR-Hoechst activation.

Quantitative Data Presentation

The photophysical and binding properties of 5-HMSiR-Hoechst are summarized in the table below. The data highlights its far-red spectral characteristics, significant fluorescence enhancement, and strong binding affinity to DNA.

PropertyValueReference
Excitation Maximum (λex)~640 nm[3]
Emission Maximum (λem)~675 nm
Fluorescence Enhancement~400-fold
Dissociation Constant (Kd)3.5 ± 0.3 µM
Fluorescence Lifetime (τ) of DNA-bound stateCan be fitted to a single exponential model
Quantum Yield (Φ) of DNA-bound stateData not explicitly found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the application of 5-HMSiR-Hoechst in various advanced microscopy techniques are provided below.

General Live-Cell Staining and Confocal Microscopy

This protocol outlines the fundamental steps for staining live cells with 5-HMSiR-Hoechst for subsequent imaging with a confocal microscope.

Start Start: Culture cells on imaging dish Prepare Prepare 100 nM 5-HMSiR-Hoechst in culture medium Start->Prepare Incubate Incubate cells for 30-60 minutes at 37°C Prepare->Incubate Image Image directly (no wash step required) Ex: ~640 nm, Em: ~675 nm Incubate->Image End End: Acquire images Image->End

Figure 2. Workflow for live-cell staining and confocal imaging.

Methodology:

  • Cell Culture: Culture cells to be stained on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy. Ensure cells are in a healthy, sub-confluent state.

  • Staining Solution Preparation: Prepare a 100 nM working solution of 5-HMSiR-Hoechst in pre-warmed, complete cell culture medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the 5-HMSiR-Hoechst staining solution.

  • Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Imaging: Mount the imaging dish on a confocal microscope equipped with a far-red laser (e.g., 640 nm) and appropriate emission filters (e.g., a bandpass filter centered around 675 nm). A washing step is not necessary due to the fluorogenic nature of the probe. Proceed with image acquisition.

Single-Molecule Localization Microscopy (SMLM)

5-HMSiR-Hoechst is well-suited for SMLM due to its spontaneous blinking properties, enabling the reconstruction of super-resolved images of chromatin nanostructures.

Start Start: Live cells stained with 100 nM 5-HMSiR-Hoechst Microscope Mount on TIRF or similar SMLM-capable microscope Start->Microscope Illuminate Illuminate with high-power 640 nm laser to induce blinking Microscope->Illuminate Acquire Acquire a time-lapse series of thousands of images Illuminate->Acquire Reconstruct Process image series with SMLM software to generate super-resolution image Acquire->Reconstruct End End: Super-resolved chromatin image Reconstruct->End

Figure 3. Workflow for SMLM imaging.

Methodology:

  • Cell Preparation: Stain live cells with 100 nM 5-HMSiR-Hoechst as described in the general live-cell staining protocol.

  • Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope or a similar setup capable of single-molecule imaging. A high numerical aperture objective is recommended.

  • Image Acquisition: Illuminate the sample with a high-intensity 640 nm laser to induce blinking of the 5-HMSiR-Hoechst molecules. Acquire a time-lapse series of several thousand frames with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture individual blinking events.

  • Image Processing: Process the acquired image series using SMLM software (e.g., ThunderSTORM, RapidSTORM). The software will localize the center of each fluorescence burst in each frame with sub-pixel accuracy.

  • Image Reconstruction: Reconstruct a super-resolution image from the list of localized molecules. This will reveal the underlying chromatin structure at a resolution beyond the diffraction limit. The average number of photons detected per dye molecule per frame is approximately 2300, with an average localization uncertainty of 4.6 nm.

Stimulated Emission Depletion (STED) Microscopy

5-HMSiR-Hoechst can also be used for STED nanoscopy to visualize chromatin organization with high resolution.

Start Start: Live cells stained with 100 nM 5-HMSiR-Hoechst Microscope Mount on a STED microscope Start->Microscope Excite Excite with a ~640 nm pulsed laser Microscope->Excite Deplete Apply a co-aligned, doughnut-shaped STED beam at ~775 nm Excite->Deplete Detect Detect emitted fluorescence with a time-gated detector Deplete->Detect Scan Scan the beams across the sample to build the super-resolution image Detect->Scan End End: Super-resolved STED image Scan->End

Figure 4. Workflow for STED imaging.

Methodology:

  • Cell Preparation: Stain live cells with 100 nM 5-HMSiR-Hoechst following the general live-cell staining protocol. For STED, a slightly higher concentration may be beneficial, though this should be optimized.

  • Microscope Setup: Use a STED microscope equipped with an excitation laser around 640 nm and a depletion laser at a longer wavelength, typically around 775 nm.

  • Imaging Parameters:

    • Excitation: Use a pulsed laser at ~640 nm to excite the 5-HMSiR-Hoechst.

    • Depletion: Co-align a doughnut-shaped STED beam at ~775 nm with the excitation spot. The STED laser de-excites fluorophores at the periphery of the excitation spot through stimulated emission.

    • Detection: Use a time-gated detector to selectively collect the fluorescence from the center of the excitation spot, thereby achieving super-resolution.

  • Image Acquisition: Scan the co-aligned excitation and depletion beams across the sample to construct the super-resolved image. High excitation laser power may be required.

Conclusion

5-HMSiR-Hoechst represents a significant advancement in fluorescent probe technology for live-cell imaging of DNA. Its far-red emission, high fluorogenicity, and compatibility with super-resolution techniques like SMLM and STED provide researchers with a powerful tool to investigate the intricate organization and dynamics of chromatin in living cells with unprecedented detail. The provided protocols offer a starting point for the successful application of this versatile probe in a variety of research contexts.

References

An In-Depth Technical Guide to the DNA Binding Mechanism of 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 5-HMSiR-Hoechst, a far-red fluorescent DNA probe, with a focus on its interaction with DNA. It is intended for an audience with a technical background in molecular biology, biochemistry, and drug development.

Introduction

5-HMSiR-Hoechst is a novel fluorescent probe designed for high-resolution imaging of DNA in living cells. It is a conjugate of the well-characterized DNA minor groove binder Hoechst 33258 and the spontaneously blinking far-red fluorophore, hydroxymethyl silicon-rhodamine (HMSiR). This unique combination of properties makes 5-HMSiR-Hoechst a powerful tool for advanced microscopy techniques, including single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy, enabling the study of chromatin nanostructure and dynamics in unprecedented detail.

The core of its functionality lies in the Hoechst 33258 moiety, which dictates its DNA binding properties. Hoechst dyes are a class of bisbenzimide stains known for their high affinity and specificity for the minor groove of double-stranded DNA, particularly at adenine-thymine (A-T) rich regions. The conjugation of HMSiR to the Hoechst core shifts the probe's fluorescence to the far-red spectrum, minimizing phototoxicity and allowing for multiplexing with other common fluorophores.

Mechanism of DNA Binding

The interaction of 5-HMSiR-Hoechst with DNA is primarily governed by the Hoechst 33258 component. The binding mechanism can be characterized as follows:

  • Minor Groove Binding: 5-HMSiR-Hoechst binds non-covalently to the minor groove of B-DNA. This mode of interaction is characteristic of Hoechst dyes and distinguishes them from intercalating dyes that insert themselves between the base pairs of the DNA double helix.[1]

  • A-T Rich Sequence Preference: The probe exhibits a strong preference for binding to sequences rich in adenine and thymine. The optimal binding site for the Hoechst moiety is a stretch of three or more consecutive A-T base pairs, such as 'AAA' or 'TTT'.[1] This specificity is attributed to the favorable van der Waals contacts and hydrogen bonding opportunities between the dye molecule and the floor of the minor groove in A-T rich regions.

  • Two Binding Modes: The parent Hoechst 33258 dye is known to bind to DNA in two distinct modes: a high-affinity binding mode and a low-affinity binding mode.[1]

    • High-Affinity Binding (Kd in the nanomolar range for Hoechst 33258): This is the specific interaction within the A-T rich minor groove.

    • Low-Affinity Binding (Kd in the micromolar range for Hoechst 33258): This represents a weaker, non-specific interaction with the sugar-phosphate backbone of the DNA.

The conjugation of the bulky HMSiR fluorophore to the Hoechst core in 5-HMSiR-Hoechst modifies its binding affinity compared to the parent molecule.

Fluorescence Mechanism

A key feature of 5-HMSiR-Hoechst is its fluorogenic nature, meaning its fluorescence intensity dramatically increases upon binding to DNA. The unbound probe exists in a quenched state, minimizing background fluorescence and enabling wash-free imaging in live cells. The mechanism of this fluorescence "turn-on" is multi-faceted:

  • Suppression of Rotational Relaxation: In the unbound state, the fluorophore can freely rotate, which leads to non-radiative decay of the excited state and thus, low fluorescence. Upon binding to the rigid structure of the DNA minor groove, this rotational freedom is restricted, leading to a significant increase in fluorescence quantum yield.

  • Spirocyclization Equilibrium: The HMSiR fluorophore can exist in a dynamic equilibrium between a fluorescent zwitterionic form and a non-fluorescent, spirocyclic form. DNA binding is proposed to shift this equilibrium towards the fluorescent zwitterionic state, contributing to the observed increase in fluorescence.

  • Intramolecular Quenching: In the free probe, intramolecular interactions between the Hoechst and HMSiR moieties can lead to fluorescence quenching. This quenching is relieved upon binding to DNA, as the molecule adopts a more rigid conformation.

The combination of these mechanisms results in a remarkable up to 400-fold increase in fluorescence intensity for 5-HMSiR-Hoechst upon binding to DNA.[2][3]

Quantitative Data

The DNA binding affinity of 5-HMSiR-Hoechst and related compounds has been quantified using various biophysical techniques. A summary of key quantitative data is presented below for comparative analysis.

CompoundDissociation Constant (Kd)Fold Fluorescence IncreaseTarget DNAReference
5-HMSiR-Hoechst 3.5 ± 0.3 µM~400-foldCalf Thymus DNA
Hoechst 33258 (High Affinity)1-10 nM~30-foldA-T rich DNA
Hoechst 33258 (Low Affinity)~1000 nM-DNA Sugar-Phosphate Backbone
Hoechst-IR0.2 nM-DNA
SiR-Hoechst8.4 µM~50-foldHairpin DNA

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DNA binding parameters. Below are generalized protocols for key experiments, based on the methodologies reported for Hoechst dyes and their derivatives.

Determination of DNA Binding Affinity by Fluorescence Titration

This protocol describes the determination of the dissociation constant (Kd) by monitoring the change in fluorescence intensity of 5-HMSiR-Hoechst upon titration with DNA.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Calf Thymus DNA stock solution (concentration determined by UV absorbance at 260 nm)

  • Binding Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer and microcuvettes

Procedure:

  • Prepare a working solution of 5-HMSiR-Hoechst at a fixed concentration (e.g., 100 nM) in the binding buffer.

  • Prepare a series of DNA dilutions in the binding buffer.

  • To a microcuvette containing the 5-HMSiR-Hoechst solution, make successive additions of the DNA solution.

  • After each addition, mix gently and allow the solution to equilibrate for a set time (e.g., 2 minutes).

  • Measure the fluorescence emission spectrum (e.g., excitation at 640 nm, emission scan from 650 to 750 nm) or the fluorescence intensity at the emission maximum (~675 nm).

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Live-Cell Imaging Protocol

This protocol outlines the general steps for staining and imaging DNA in living cells using 5-HMSiR-Hoechst.

Materials:

  • Cultured cells grown on glass-bottom dishes or chamber slides

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Confocal or super-resolution microscope

Procedure:

  • Prepare a working solution of 5-HMSiR-Hoechst in cell culture medium at the desired final concentration (e.g., 100 nM to 1 µM).

  • Remove the existing medium from the cultured cells and replace it with the medium containing 5-HMSiR-Hoechst.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a sufficient staining period (e.g., 30-60 minutes).

  • Imaging can be performed directly without washing out the probe due to its fluorogenic nature.

  • Acquire images using the appropriate laser line for excitation (e.g., 640 nm) and emission filter settings (e.g., 660-700 nm).

  • Optimize imaging parameters (laser power, exposure time) to minimize phototoxicity and obtain a good signal-to-noise ratio.

Visualizations

DNA Binding and Fluorescence Activation Pathway

DNA_Binding_Mechanism Mechanism of 5-HMSiR-Hoechst DNA Binding and Fluorescence cluster_unbound Unbound State (Low Fluorescence) cluster_binding Binding to DNA cluster_bound Bound State (High Fluorescence) Unbound Probe Unbound Probe Spirocyclic Form Spirocyclic Form Unbound Probe->Spirocyclic Form leads to Rotational Freedom Rotational Freedom Unbound Probe->Rotational Freedom leads to Intramolecular Quenching Intramolecular Quenching Unbound Probe->Intramolecular Quenching leads to DNA A-T Rich Minor Groove Unbound Probe->DNA Binds to Bound Probe Bound Probe DNA->Bound Probe Forms complex Zwitterionic Form Zwitterionic Form Zwitterionic Form->Bound Probe results in Restricted Rotation Restricted Rotation Restricted Rotation->Bound Probe results in Quenching Relief Quenching Relief Quenching Relief->Bound Probe results in

Caption: Mechanism of 5-HMSiR-Hoechst DNA binding and fluorescence activation.

Experimental Workflow for Kd Determination

Kd_Determination_Workflow Workflow for Dissociation Constant (Kd) Determination Start Start Prepare Probe Solution Prepare 5-HMSiR-Hoechst solution (fixed concentration) Start->Prepare Probe Solution Prepare DNA Titrant Prepare serial dilutions of DNA Start->Prepare DNA Titrant Titration Titrate probe with DNA Prepare Probe Solution->Titration Prepare DNA Titrant->Titration Fluorescence Measurement Measure fluorescence intensity after each addition Titration->Fluorescence Measurement Data Analysis Plot ΔF vs. [DNA] Fluorescence Measurement->Data Analysis Curve Fitting Fit data to a one-site binding model Data Analysis->Curve Fitting Result Determine Kd Curve Fitting->Result

Caption: Experimental workflow for determining the dissociation constant (Kd).

Conclusion

5-HMSiR-Hoechst represents a significant advancement in the field of live-cell DNA imaging. Its mechanism of action, rooted in the well-established minor groove binding of the Hoechst moiety, is complemented by the advantageous photophysical properties of the far-red HMSiR fluorophore. The probe's high specificity for A-T rich regions of DNA, coupled with its pronounced fluorogenic response, provides researchers with a robust tool for high-contrast imaging of nuclear architecture and dynamics. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for the effective application of 5-HMSiR-Hoechst in diverse research and development settings.

References

The Chemical Architecture and Synthesis of 5-HMSiR-Hoechst: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a far-red, fluorescent DNA probe meticulously engineered for high-resolution live-cell imaging. This advanced probe is a conjugate of the well-established DNA minor-groove binder, Hoechst 33258, and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2] Its design offers significant advantages over traditional ultraviolet-excitable DNA stains, including reduced phototoxicity and compatibility with super-resolution microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.[2] This guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of 5-HMSiR-Hoechst.

Chemical Structure and Properties

5-HMSiR-Hoechst is comprised of three key components: the Hoechst 33258 moiety, a linker, and the 5'-regioisomer of the hydroxymethyl silicon-rhodamine (5-HMSiR) dye.[2] The Hoechst component serves as the DNA-targeting ligand, binding with high affinity to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. The 5-HMSiR component is a far-red fluorophore that exhibits spontaneous "blinking," a property advantageous for super-resolution imaging. A short linker tethers these two components, playing a crucial role in the probe's fluorogenic nature.[2] In its unbound state, the fluorescence of the HMSiR dye is efficiently quenched. Upon binding to DNA, a conformational change occurs, leading to a dramatic increase in fluorescence quantum yield.

Quantitative Data

The photophysical and binding properties of 5-HMSiR-Hoechst are summarized in the tables below.

PropertyValueReference
Excitation Maximum (Ex)640 nm
Emission Maximum (Em)675 nm
Fluorescence Increase upon DNA Binding~400-fold
Dissociation Constant (Kd)3.5 ± 0.3 µM
ComponentMolar Extinction Coefficient (ε)Quantum Yield (Φ)Reference
Hoechst 33258 (in water)46,000 M-1cm-1 at 345.5 nm0.034
5-HMSiR-Hoechst (unbound)Not specifiedLow (quenched)
5-HMSiR-Hoechst (DNA-bound)Not specifiedSignificantly higher

Synthesis of 5-HMSiR-Hoechst

The synthesis of 5-HMSiR-Hoechst is a multi-step process that involves the preparation of an amine-modified Hoechst 33258 derivative, followed by its conjugation to the N-hydroxysuccinimide (NHS) ester of 5-HMSiR. The general synthetic scheme is outlined below.

Synthesis Workflow

Synthesis of 5-HMSiR-Hoechst Hoechst Hoechst 33258 Amine_Hoechst Amine-modified Hoechst 33258 Hoechst->Amine_Hoechst Alkylation with Boc-protected amine & Deprotection Final_Product 5-HMSiR-Hoechst Amine_Hoechst->Final_Product HMSiR_COOH 5-HMSiR-COOH HMSiR_NHS 5-HMSiR-NHS ester HMSiR_COOH->HMSiR_NHS NHS ester activation HMSiR_NHS->Final_Product Amide coupling Fluorescence Activation Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound 5-HMSiR-Hoechst (Free in solution) Quenched Fluorescence Quenched (Low Quantum Yield) Unbound->Quenched Intramolecular quenching DNA DNA Minor Groove Unbound->DNA Binding Bound 5-HMSiR-Hoechst (Bound to DNA) Fluorescent Fluorescence ON (High Quantum Yield) Bound->Fluorescent Conformational change

References

The Photophysical and Spectral Landscape of 5-HMSiR-Hoechst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a far-red fluorescent DNA probe that has emerged as a powerful tool for live-cell imaging and super-resolution microscopy. This guide provides a comprehensive overview of its core photophysical and spectral properties, detailed experimental protocols for its characterization and application, and a visualization of its interaction with cellular signaling pathways. Comprising a Hoechst 33258 moiety for DNA targeting and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, 5-HMSiR-Hoechst offers significant advantages for advanced cellular imaging.

Data Presentation: Photophysical and Spectral Properties

The key photophysical and spectral characteristics of 5-HMSiR-Hoechst are summarized in the tables below for easy reference and comparison. These properties underscore its utility as a high-contrast, far-red DNA stain.

Table 1: Spectral Properties of 5-HMSiR-Hoechst

PropertyFree ProbeDNA-Bound ProbeReference
Absorption Maximum (λ_abs) ~340 nm (Hoechst), ~665 nm (HMSiR, very low)~340 nm (Hoechst, slight increase), ~665 nm (HMSiR, ~8-fold increase)[1]
Emission Maximum (λ_em) Negligible~675 nm[1][2]
Recommended Excitation (Ex) -640 nm[2]
Recommended Emission (Em) -675 nm[2]

Table 2: Photophysical Properties of 5-HMSiR-Hoechst

PropertyValueReference
Fluorescence Enhancement upon DNA Binding ~400-fold
DNA Binding Constant (K_d) 3.5 ± 0.3 μM
Fluorescence Lifetime (τ) of DNA-Bound Probe ~2.9 ns (single exponential decay)
Quantum Yield (Φ_f) of DNA-Bound Probe Not explicitly reported for 5-HMSiR-Hoechst; however, similar 5'-regioisomers of rhodamine-Hoechst conjugates exhibit quantum yields in the range of 0.43.

Experimental Protocols

Detailed methodologies for the characterization and application of 5-HMSiR-Hoechst are provided below. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental requirements.

Determination of Photophysical and Spectral Properties

a) Measurement of Absorption and Emission Spectra

  • Sample Preparation:

    • Prepare a stock solution of 5-HMSiR-Hoechst in dimethyl sulfoxide (DMSO).

    • For measurements in the absence of DNA, dilute the stock solution in phosphate-buffered saline (PBS) to a final concentration of 100 nM.

    • For measurements in the presence of DNA, add a 28 base-pair hairpin DNA (hpDNA) to the 100 nM 5-HMSiR-Hoechst solution in PBS.

  • Absorption Spectroscopy:

    • Use a UV-Vis spectrophotometer.

    • Record the absorption spectra from 300 nm to 750 nm.

    • Observe the Hoechst peak around 340 nm and the HMSiR peak around 665 nm. Note the significant increase in the 665 nm peak upon DNA binding.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at the absorption maximum of the HMSiR moiety (around 640-650 nm).

    • Record the emission spectrum from 650 nm to 800 nm.

    • Observe the dramatic increase in fluorescence intensity and the emission maximum around 675 nm in the presence of DNA.

b) Determination of Fluorescence Quantum Yield (Relative Method)

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to 5-HMSiR-Hoechst (e.g., Rhodamine 101 in ethanol, Φ_f = 1.0).

  • Sample and Standard Preparation:

    • Prepare a series of dilutions for both the standard and the 5-HMSiR-Hoechst:DNA complex in the same solvent (e.g., PBS).

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Record the corrected fluorescence emission spectra for each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

c) Measurement of Fluorescence Lifetime

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Sample Preparation: Prepare a solution of the 5-HMSiR-Hoechst:DNA complex in PBS.

  • Data Acquisition:

    • Excite the sample with a pulsed laser source at a wavelength near the absorption maximum of the HMSiR moiety (e.g., ~640 nm).

    • Collect the fluorescence decay data.

  • Data Analysis:

    • Fit the fluorescence decay curve to an exponential model. For the 5-HMSiR-Hoechst:DNA complex, a single exponential decay model is appropriate.

    • The resulting time constant represents the fluorescence lifetime (τ).

Live-Cell Imaging Protocol
  • Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture under standard conditions until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • For wash-free imaging, cells can be imaged directly in the staining solution.

    • Alternatively, for reduced background, the staining solution can be removed and replaced with fresh, pre-warmed culture medium.

    • Use a fluorescence microscope equipped with appropriate laser lines and filters for far-red imaging (e.g., excitation at ~640 nm and emission detection at ~675 nm).

    • Acquire images using settings optimized to minimize phototoxicity, especially for long-term time-lapse experiments.

Signaling Pathways and Cellular Responses

While 5-HMSiR-Hoechst is primarily a tool for visualizing DNA, its interaction with the cellular machinery, particularly at higher concentrations or with prolonged light exposure, can induce cellular responses. Notably, like other Hoechst-based dyes, it has been shown to be capable of inducing a DNA damage response (DDR).

DNA Damage Response Pathway

The binding of intercalating agents and minor groove binders to DNA can lead to stalled replication forks and the generation of DNA double-strand breaks (DSBs). This triggers a signaling cascade, a key event of which is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This serves as a docking site for various DNA repair and signaling proteins, amplifying the DDR signal.

DNA_Damage_Response Probe 5-HMSiR-Hoechst DNA Nuclear DNA Probe->DNA Binds to minor groove DSB DNA Double-Strand Break (DSB) DNA->DSB Induces (at high conc./light exposure) ATM ATM Kinase (activated) DSB->ATM Activates H2AX Histone H2AX ATM->H2AX Phosphorylates gH2AX γH2AX (phosphorylated H2AX) Repair Recruitment of DNA Repair Proteins gH2AX->Repair Initiates Arrest Cell Cycle Arrest (G2/M) gH2AX->Arrest Triggers Live_Cell_Imaging_Workflow Start Start: Cell Culture Staining Cell Staining with 5-HMSiR-Hoechst (100-500 nM) Start->Staining Incubation Incubation (30-60 min, 37°C) Staining->Incubation Imaging Fluorescence Microscopy (Ex: ~640 nm, Em: ~675 nm) Incubation->Imaging Data Image Acquisition (Time-lapse, z-stack, etc.) Imaging->Data Analysis Image Analysis (e.g., nuclear tracking, chromatin dynamics) Data->Analysis End End: Biological Insights Analysis->End

References

Unveiling the Brilliance: A Technical Guide to the Fluorescence Enhancement of 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The far-red fluorescent probe 5-HMSiR-Hoechst has emerged as a powerful tool for high-resolution imaging of nuclear DNA in living cells. Its remarkable fluorescence enhancement upon binding to the minor groove of DNA, coupled with its cell permeability and compatibility with super-resolution microscopy techniques, makes it an invaluable asset in cellular biology and drug discovery. This technical guide provides an in-depth exploration of the core principles underlying the fluorescence enhancement of 5-HMSiR-Hoechst, detailed experimental protocols, and a quantitative overview of its photophysical properties.

The "OFF-ON" Switching Mechanism: A Tale of Two Quenching Pathways

The dramatic increase in fluorescence observed with 5-HMSiR-Hoechst upon DNA binding is the result of a sophisticated "OFF-ON" switching mechanism. In its unbound state, the probe's fluorescence is actively suppressed by two distinct quenching pathways[1].

  • Intramolecular Spirocyclization: The hydroxymethyl silicon-rhodamine (HMSiR) moiety of the probe can exist in a dynamic equilibrium between a fluorescent "open" form and a non-fluorescent, colorless "closed" spirocyclic form. In aqueous solution, the equilibrium favors the closed form, effectively switching the fluorophore "OFF".

  • Intermolecular Quenching: The close proximity of the HMSiR fluorophore to the Hoechst DNA-binding moiety facilitates efficient photoinduced electron transfer (PeT) between the two components. This non-radiative energy transfer process further quenches the fluorescence of any HMSiR molecules that are in the open, potentially fluorescent, state.

Upon introduction to the cellular nucleus, the Hoechst component of the probe specifically binds to the A-T rich regions of the DNA minor groove. This binding event dramatically alters the photophysical properties of 5-HMSiR-Hoechst in two key ways:

  • Conformational Restriction: The rigid environment of the DNA minor groove restricts the conformational flexibility of the HMSiR moiety, shifting the equilibrium towards the fluorescent open form.

  • Inhibition of PeT: The interaction with DNA increases the distance and alters the orientation between the HMSiR and Hoechst components, thereby suppressing the photoinduced electron transfer.

The synergistic effect of stabilizing the fluorescent state and inhibiting the quenching pathways results in a remarkable, up to 400-fold, increase in fluorescence intensity, allowing for high-contrast imaging of nuclear DNA with minimal background signal[1]. The 5'-regioisomer of HMSiR linked via a short linker has been identified as the optimal configuration for efficient quenching in the unbound state and strong fluorescence enhancement upon DNA binding[1].

Quantitative Photophysical and Binding Properties

The performance of a fluorescent probe is defined by its photophysical and binding characteristics. The following table summarizes the key quantitative data for 5-HMSiR-Hoechst.

PropertyValueReference
Excitation Maximum (DNA-bound)~640 nm[2]
Emission Maximum (DNA-bound)~675 nm
Fluorescence Enhancement upon DNA binding~400-fold
Dissociation Constant (Kd)3.5 ± 0.3 µM

Visualizing the Mechanism and Workflow

To further elucidate the principles and application of 5-HMSiR-Hoechst, the following diagrams, generated using the DOT language, illustrate the fluorescence enhancement mechanism and a typical experimental workflow.

Fluorescence_Enhancement_Mechanism cluster_unbound Unbound State (Low Fluorescence) cluster_bound DNA-Bound State (High Fluorescence) Unbound 5-HMSiR-Hoechst (Free in solution) Spirocyclization Intramolecular Spirocyclization (OFF) Unbound->Spirocyclization Equilibrium favors non-fluorescent form PeT Photoinduced Electron Transfer (Quenching) Unbound->PeT Intermolecular quenching DNA_Binding DNA Binding (Minor Groove) Unbound->DNA_Binding Bound 5-HMSiR-Hoechst-DNA Complex DNA_Binding->Bound Fluorescence Bright Far-Red Fluorescence (ON) Bound->Fluorescence Conformational restriction & PeT suppression

Mechanism of 5-HMSiR-Hoechst fluorescence enhancement.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, Fibroblasts) Start->Cell_Culture Probe_Preparation 2. Prepare 5-HMSiR-Hoechst Working Solution (e.g., 100 nM) Cell_Culture->Probe_Preparation Incubation 3. Incubate with Cells (e.g., 30-60 min at 37°C) Probe_Preparation->Incubation Imaging 4. Live-Cell Imaging (Confocal, STED, or SMLM) Incubation->Imaging Data_Analysis 5. Image Acquisition & Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for live-cell imaging.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments involving 5-HMSiR-Hoechst.

Fluorescence Titration to Determine DNA Binding Affinity

This protocol outlines the steps to measure the dissociation constant (Kd) of 5-HMSiR-Hoechst with DNA.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Calf thymus DNA or a synthetic hairpin DNA oligonucleotide stock solution of known concentration

  • Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer and microplates or cuvettes

Procedure:

  • Prepare a working solution of 5-HMSiR-Hoechst at a fixed concentration (e.g., 100 nM) in the binding buffer.

  • Prepare a series of dilutions of the DNA stock solution in the binding buffer.

  • In a microplate or a series of cuvettes, mix the 5-HMSiR-Hoechst working solution with the different concentrations of DNA. Include a control sample with no DNA.

  • Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes), protected from light.

  • Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the DNA-bound probe (e.g., Ex: 640 nm, Em: 675 nm).

  • Plot the fluorescence intensity as a function of the DNA concentration.

  • Fit the resulting binding curve to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Live-Cell Staining and Imaging

This protocol provides a general guideline for staining and imaging live cells with 5-HMSiR-Hoechst. Optimization may be required for different cell types and experimental conditions.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Fluorescence microscope (confocal, STED, or SMLM)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare a working solution of 5-HMSiR-Hoechst in complete cell culture medium. A final concentration of 100 nM is a good starting point.

  • Replace the existing medium in the imaging dish with the medium containing 5-HMSiR-Hoechst.

  • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for probe uptake and nuclear staining. For 5-HMSiR-Hoechst, a wash-free imaging protocol is often possible due to the low fluorescence of the unbound probe.

  • Mount the imaging dish on the microscope stage.

  • Acquire images using the appropriate laser lines and filter sets for far-red fluorescence. For STED microscopy, a depletion laser in the far-red region (e.g., 775 nm) is required.

Conclusion

5-HMSiR-Hoechst represents a significant advancement in the field of live-cell imaging of DNA. Its robust "OFF-ON" fluorescence enhancement mechanism provides an excellent signal-to-noise ratio, enabling high-resolution visualization of nuclear architecture and dynamics. By understanding the core principles of its function and following optimized experimental protocols, researchers can effectively leverage the power of this probe to gain deeper insights into the intricate world of the cell nucleus.

References

The Principle Behind the Blinking of 5-HMSiR-Hoechst for SMLM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical principles, experimental protocols, and data analysis workflows for utilizing the 5-HMSiR-Hoechst probe in Single-Molecule Localization Microscopy (SMLM). The guide is intended for researchers and professionals seeking to leverage this advanced imaging technique for high-resolution studies of chromatin structure and dynamics in living cells.

Core Principle: A Dual-Quenching and DNA-Binding-Activated Blinking Mechanism

The remarkable blinking capability of 5-HMSiR-Hoechst, which is essential for SMLM, arises from a sophisticated interplay of intramolecular quenching, reversible chemical transformation, and interaction with its target, DNA. In its unbound state, the probe is predominantly non-fluorescent, ensuring a low background signal, a critical requirement for single-molecule imaging. This "dark" state is maintained by two distinct mechanisms[1][2][3][4][5]:

  • Intramolecular Spiroether Formation: The hydroxymethyl silicon-rhodamine (HMSiR) moiety exists in a pH-dependent equilibrium between a fluorescent, open quinoid form and a non-fluorescent, colorless spiroether form. Under physiological conditions, this equilibrium strongly favors the non-fluorescent spiroether, effectively keeping the dye in an "off" state.

  • Intramolecular Quenching by the Hoechst Moiety: Any residual fluorescence from the small population of open-form HMSiR is further suppressed through intramolecular quenching by the covalently linked Hoechst 33258 moiety.

Upon introduction into a cellular environment, the Hoechst component of the probe specifically binds to the minor groove of DNA. This binding event triggers a conformational change that disrupts the intramolecular quenching, leading to a dramatic increase in fluorescence—up to 400-fold. With the quenching relieved, the HMSiR dye can be efficiently excited.

The blinking phenomenon required for SMLM is then orchestrated by the excitation laser. Intense 640 nm light drives the fluorescent, DNA-bound probe into a long-lived dark state, likely a triplet state. The molecule then spontaneously returns to the fluorescent singlet state, resulting in the stochastic "blinking" that allows for the temporal separation of individual molecules and their subsequent precise localization.

Blinking_Mechanism cluster_unbound Unbound State (Dark) cluster_bound DNA-Bound State (Blinking) Unbound Probe Unbound Probe Spiroether (Non-fluorescent) Spiroether (Non-fluorescent) Unbound Probe->Spiroether (Non-fluorescent) Equilibrium Intramolecular Quenching Intramolecular Quenching Unbound Probe->Intramolecular Quenching DNA Binding DNA Binding DNA-Bound Probe (Fluorescent 'On' State) DNA-Bound Probe (Fluorescent 'On' State) Triplet State (Dark 'Off' State) Triplet State (Dark 'Off' State) DNA-Bound Probe (Fluorescent 'On' State)->Triplet State (Dark 'Off' State) Excitation Light (640 nm) Triplet State (Dark 'Off' State)->DNA-Bound Probe (Fluorescent 'On' State) Spontaneous Relaxation DNA Binding->DNA-Bound Probe (Fluorescent 'On' State) Relieves Quenching

Blinking mechanism of 5-HMSiR-Hoechst.

Quantitative Data Presentation

The photophysical and performance characteristics of 5-HMSiR-Hoechst are summarized in the table below. These parameters are crucial for designing SMLM experiments and for the subsequent analysis of the acquired data.

PropertyValueReference(s)
Excitation Maximum (λex) ~640 nm (in presence of DNA)
Emission Maximum (λem) ~675 nm (in presence of DNA)
Fluorescence Enhancement >400-fold upon DNA binding
DNA Binding Affinity (KD) 3.5 ± 0.3 µM
Photons per Localization ~2300
Localization Uncertainty ~4.6 nm
Blinking Mechanism Spontaneous, light-driven 'off' switching

Experimental Protocols

This section provides a detailed methodology for performing live-cell SMLM imaging of chromatin using 5-HMSiR-Hoechst.

Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., human fibroblasts, HeLa, or U-2 OS) on high-precision glass coverslips suitable for microscopy. Culture the cells in their standard growth medium until they reach the desired confluency.

  • Staining: Prepare a 100 nM working solution of 5-HMSiR-Hoechst in fresh, pre-warmed cell culture medium.

  • Incubation: Replace the existing medium in the culture dish with the 5-HMSiR-Hoechst staining solution. Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.

  • Imaging: The probe is suitable for no-wash imaging. Mount the coverslip onto a microscope holder for live-cell imaging. It is recommended to maintain the cells at 37°C and 5% CO₂ during the imaging session using a stage-top incubator.

SMLM Imaging
  • Microscope Setup: A total internal reflection fluorescence (TIRF) microscope is recommended to minimize background fluorescence from out-of-focus planes. The system should be equipped with:

    • A high-power 640 nm laser for excitation.

    • A high numerical aperture (NA ≥ 1.4) oil-immersion objective.

    • An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera for sensitive single-molecule detection.

    • Appropriate filter sets to separate the fluorescence emission from the excitation light.

  • Imaging Parameters:

    • Laser Power: Use a high laser intensity, on the order of 1-10 kW/cm², to induce efficient blinking.

    • Exposure Time: Set the camera exposure time to 10-50 ms per frame.

    • Acquisition: Acquire a long series of frames (typically 5,000 to 20,000) to ensure a sufficient number of localization events for a high-quality super-resolution reconstruction.

Experimental_Workflow Cell Seeding on Coverslips Cell Seeding on Coverslips Cell Culture Cell Culture Cell Seeding on Coverslips->Cell Culture Staining with 100 nM 5-HMSiR-Hoechst (1 hr) Staining with 100 nM 5-HMSiR-Hoechst (1 hr) Cell Culture->Staining with 100 nM 5-HMSiR-Hoechst (1 hr) Live-Cell Imaging Chamber Assembly Live-Cell Imaging Chamber Assembly Staining with 100 nM 5-HMSiR-Hoechst (1 hr)->Live-Cell Imaging Chamber Assembly TIRF-SMLM Imaging TIRF-SMLM Imaging Live-Cell Imaging Chamber Assembly->TIRF-SMLM Imaging Data Acquisition (5k-20k frames) Data Acquisition (5k-20k frames) TIRF-SMLM Imaging->Data Acquisition (5k-20k frames) Data Analysis Data Analysis Data Acquisition (5k-20k frames)->Data Analysis

Experimental workflow for 5-HMSiR-Hoechst SMLM.

Data Analysis Workflow

The raw data from an SMLM experiment consists of a time-series of images containing stochastically blinking fluorescent spots. This data must be processed to generate a final super-resolution image. The open-source ImageJ plugin ThunderSTORM is a powerful and widely used tool for this purpose.

  • Localization:

    • Load the raw image sequence into ThunderSTORM.

    • Use a 2D Gaussian fitting algorithm to determine the precise coordinates of each fluorescent spot in every frame. The software fits a Gaussian function to the point spread function (PSF) of each blinking event to achieve sub-pixel localization accuracy.

  • Post-processing:

    • Drift Correction: Correct for sample drift during the long acquisition time using fiducial markers or cross-correlation-based methods.

    • Filtering: Filter the localization data to remove low-quality localizations. Common filtering criteria include:

      • Photon Count: Remove localizations with a photon count below a certain threshold to exclude noise.

      • Localization Precision: Exclude localizations with high uncertainty values.

      • PSF Shape: Filter out localizations that do not conform well to a Gaussian shape.

  • Image Reconstruction:

    • Render the final super-resolution image from the filtered list of localizations. Common rendering methods in ThunderSTORM include:

      • Histogram: A simple and fast method that creates an image by plotting the localizations on a grid.

      • Gaussian Rendering: Each localization is represented by a 2D Gaussian function, with the width of the Gaussian determined by the localization precision. This method often produces more visually appealing and informative images.

Data_Analysis_Workflow cluster_localization Localization cluster_postprocessing Post-processing cluster_reconstruction Image Reconstruction Raw SMLM Image Sequence Raw SMLM Image Sequence Localization (ThunderSTORM) Localization (ThunderSTORM) Raw SMLM Image Sequence->Localization (ThunderSTORM) 2D Gaussian Fitting 2D Gaussian Fitting Localization List (x, y coordinates) Localization List (x, y coordinates) 2D Gaussian Fitting->Localization List (x, y coordinates) Post-processing Post-processing Localization List (x, y coordinates)->Post-processing Drift Correction Drift Correction Filtering (Photon Count, Precision) Filtering (Photon Count, Precision) Drift Correction->Filtering (Photon Count, Precision) Filtered Localization List Filtered Localization List Filtering (Photon Count, Precision)->Filtered Localization List Image Reconstruction Image Reconstruction Filtered Localization List->Image Reconstruction Gaussian Rendering Gaussian Rendering Super-Resolution Image Super-Resolution Image Gaussian Rendering->Super-Resolution Image

Data analysis workflow for SMLM.

References

The Dawn of Nuclear Nanoscopy: A Technical Guide to Silicon-Rhodamine Hoechst Probes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, development, and application of silicon-rhodamine Hoechst probes for high-resolution imaging of nuclear DNA in living cells.

For Researchers, Scientists, and Drug Development Professionals.

The visualization of nuclear dynamics in living cells is paramount to understanding fundamental biological processes, from cell division to the mechanisms of disease. The development of silicon-rhodamine (SiR)-based Hoechst probes represents a significant leap forward in this field, offering far-red, fluorogenic, and photostable tools for live-cell super-resolution microscopy of DNA. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mechanism of action, and experimental application of these revolutionary probes.

From Concept to Application: The Genesis of SiR-Hoechst

The journey to create superior live-cell DNA stains has been driven by the need to overcome the limitations of traditional dyes like DAPI and Hoechst 33342. While widely used, these dyes are excited by UV or blue light, which can induce phototoxicity and are often incompatible with super-resolution imaging techniques. The quest for a far-red, photostable, and cell-permeable DNA probe led to the innovative conjugation of the well-established DNA minor groove binder, Hoechst, with the bright and far-red emitting silicon-rhodamine (SiR) fluorophore.[1][2][3][4] This combination resulted in the creation of SiR-Hoechst (also commercially known as SiR-DNA), a probe that has revolutionized the study of nuclear architecture and dynamics in living cells.[1]

A key feature of SiR-Hoechst is its fluorogenic nature. The probe exists in a dynamic equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic form. Upon binding to the minor groove of DNA, this equilibrium shifts towards the fluorescent state, leading to a significant increase in fluorescence intensity and a high signal-to-noise ratio for imaging.

Photophysical Properties: A Quantitative Overview

The photophysical characteristics of SiR-Hoechst probes are central to their utility in advanced microscopy. The substitution of the oxygen atom in the xanthene core of rhodamine with a silicon atom results in a bathochromic shift, pushing the excitation and emission spectra into the far-red region of the spectrum. This minimizes cellular autofluorescence and phototoxicity. The specific properties can vary slightly depending on the isomeric attachment point of the Hoechst moiety to the SiR core (5'- vs. 6'-position).

PropertySiR-Hoechst (General)5'-SiR-Hoechst6'-SiR-HoechstReference
Excitation Maximum (λex) ~652 nmNot specifiedNot specified
Emission Maximum (λem) ~672 nmNot specifiedNot specified
Fluorescence Enhancement upon DNA binding ~50-foldHigher than 6'-isomerLower than 5'-isomer
Dissociation Constant (Kd) for DNA 8.4 µMNot specifiedNot specified
Quantum Yield (in presence of DNA) Not specifiedHigher than 6'-isomerLower than 5'-isomer

Note: Specific quantitative values for the 5' and 6' isomers are not consistently reported across the literature, but comparative performance indicates superior brightness of the 5'-isomer in cellular imaging.

Synthesis of SiR-Hoechst Probes: A Step-by-Step Protocol

The synthesis of SiR-Hoechst is a multi-step process that involves the preparation of an amine-modified Hoechst derivative and an activated N-hydroxysuccinimidyl (NHS) ester of carboxy-silicon-rhodamine, followed by their conjugation.

Synthesis Pathway Overview

G Hoechst33258 Hoechst 33258 Amino_Hoechst Amine-modified Hoechst Hoechst33258->Amino_Hoechst Alkylation & Deprotection Boc_amino_bromide Boc-protected aminoalkyl bromide Boc_amino_bromide->Amino_Hoechst SiR_Hoechst SiR-Hoechst Probe Amino_Hoechst->SiR_Hoechst Amide coupling SiR_COOH Carboxy-SiR (5' or 6'-isomer) SiR_NHS SiR-NHS ester SiR_COOH->SiR_NHS NHS ester activation SiR_NHS->SiR_Hoechst G cluster_0 Unbound State (in solution) cluster_1 Bound State (in nucleus) Spirolactone Spirolactone Form (Non-fluorescent, cell-permeable) Zwitterion Zwitterion Form (Fluorescent) Spirolactone->Zwitterion Equilibrium favors non-fluorescent state Bound_Zwitterion Bound Zwitterion Form (Highly Fluorescent) Zwitterion->Bound_Zwitterion Binding to DNA DNA DNA Minor Groove

References

5-HMSiR-Hoechst for wash-free chromatin imaging

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-HMSiR-Hoechst for Wash-Free Chromatin Imaging

Introduction

In the dynamic field of cellular biology, the ability to visualize chromatin structures within living cells is paramount for understanding fundamental processes such as cell division, DNA replication, and apoptosis.[1] Traditional DNA stains like DAPI and Hoechst 33342, while effective, are typically excited by UV light, which can induce phototoxicity and limit their use in long-term live-cell imaging.[2][3][4] The development of far-red, cell-permeable DNA probes represents a significant advancement, minimizing phototoxicity and enabling compatibility with advanced super-resolution microscopy techniques.[2]

This guide focuses on 5-HMSiR-Hoechst , a superior far-red DNA probe designed for wash-free, live-cell nanoscopy of chromatin. Comprising a Hoechst 33258 moiety for DNA targeting and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, this probe offers exceptional brightness, specificity, and performance in demanding imaging applications. Its unique fluorogenic properties allow for direct imaging without wash steps, streamlining workflows and preserving delicate cellular structures.

Core Mechanism of Action

The efficacy of 5-HMSiR-Hoechst stems from its sophisticated "pro-fluorophore" design, which ensures that fluorescence is emitted only upon binding to its target. In its unbound state, the probe is maintained in a non-fluorescent "OFF" state through a dual-quenching mechanism: the HMSiR fluorophore's propensity for non-fluorescent spiroether formation and intramolecular quenching between the HMSiR and Hoechst components.

The Hoechst moiety specifically targets and binds to the minor groove of A-T rich regions of double-stranded DNA. This binding event induces a conformational change that disrupts the quenching mechanisms, shifting the HMSiR component from its non-fluorescent spirolactone form to the highly fluorescent zwitterionic state. This results in a dramatic fluorescence "turn-on," with an increase of approximately 400-fold, providing a high signal-to-background ratio that is essential for wash-free imaging. The probe's design, specifically using the 5'-regioisomer of HMSiR with a short linker, is optimized for a single DNA binding mode, which enhances fluorescence quantum yield, staining efficiency, and DNA affinity while reducing cytotoxicity compared to other isomers.

Mechanism_of_Action cluster_0 Unbound State (In Cytosol) cluster_1 Bound State (In Nucleus) unbound 5-HMSiR-Hoechst (Free Probe) Fluorescence OFF quenching Dual Quenching: 1. Spiroether Formation 2. Intramolecular Stacking dna Binds to DNA Minor Groove unbound->dna Cellular Uptake & Nuclear Targeting bound 5-HMSiR-Hoechst + DNA Fluorescence ON (~400x) dna->bound Conformational Change Fluorescence Turn-On

Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation upon DNA binding.

Quantitative Data and Photophysical Properties

The performance of 5-HMSiR-Hoechst is defined by its excellent photophysical and binding characteristics. These properties make it highly suitable for both conventional fluorescence microscopy and advanced super-resolution techniques.

PropertyValueReference
Excitation Maximum (Ex) ~640-665 nm (DNA-bound)
Emission Maximum (Em) ~675 nm (DNA-bound)
Fluorescence Turn-On ~400-fold increase upon DNA binding
DNA Binding Affinity (KD) 3.5 ± 0.3 μM
Probe Composition Hoechst 33258 conjugated to 5'-HMSiR
Key Feature Spontaneously blinking for SMLM
STED Resolution z-axis resolution down to ~175 nm

Experimental Protocols

The following protocols provide a detailed methodology for using 5-HMSiR-Hoechst in typical cell imaging experiments.

Stock Solution Preparation
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 1 mM) by dissolving the lyophilized 5-HMSiR-Hoechst powder in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Wash-Free Live-Cell Staining and Imaging

This protocol is optimized for wash-free imaging of chromatin in cultured mammalian cells (e.g., human fibroblasts, HeLa).

  • Cell Culture: Plate cells on a glass-bottom imaging dish or chamber slide appropriate for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.

  • Working Solution Preparation: Immediately before use, dilute the 1 mM stock solution in pre-warmed, complete cell culture medium (e.g., DMEM) to a final working concentration. A typical starting concentration is 100 nM.

  • Staining: Remove the existing culture medium from the cells and replace it with the medium containing the 5-HMSiR-Hoechst working solution.

  • Incubation: Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.

  • Imaging: After incubation, the cells can be imaged directly without any washing steps. Mount the dish on the microscope stage and proceed with image acquisition.

Experimental_Workflow prep Prepare 5-HMSiR-Hoechst Working Solution (e.g., 100 nM) stain Add Working Solution to Cells Incubate (e.g., 1h, 37°C) prep->stain culture Culture Cells on Imaging Dish image Proceed Directly to Imaging (Wash-Free) stain->image acquire Acquire Images (Wide-field, STED, SMLM) image->acquire analyze Data Analysis acquire->analyze

Caption: Workflow for wash-free chromatin imaging with 5-HMSiR-Hoechst.

Application in Super-Resolution Microscopy

5-HMSiR-Hoechst is compatible with multiple super-resolution modalities, including 3D STED and Single Molecule Localization Microscopy (SMLM).

  • For 3D STED: Higher probe concentrations (e.g., 1 µM) may be required. High laser power is necessary, but the probe's stability allows for resolving chromatin structures, such as heterochromatin at the nuclear periphery.

  • For SMLM: The probe's spontaneous "blinking" behavior is ideal for SMLM techniques like TIRF-SMLM. This allows for the reconstruction of chromatin nanostructures and the observation of fast chromatin dynamics in living cells.

Synthesis Overview

The synthesis of 5-HMSiR-Hoechst is a convergent, multi-step process. The general procedure involves modifying the Hoechst 33258 core and subsequently coupling it to the 5'-isomer of the HMSiR dye.

Synthesis_Overview start Hoechst 33258 step1 1. Alkylation with Boc-protected amine start->step1 intermediate Boc-Hoechst Intermediate step1->intermediate step2 2. Boc Deprotection intermediate->step2 amine_hoechst Amine-functionalized Hoechst step2->amine_hoechst step3 3. Coupling Reaction amine_hoechst->step3 hmsir 5'-HMSiR Dye (NHS Ester) hmsir->step3 final 5-HMSiR-Hoechst step3->final

Caption: High-level overview of the 5-HMSiR-Hoechst synthesis pathway.

Considerations and Limitations

While 5-HMSiR-Hoechst demonstrates low cytotoxicity at concentrations typically used for imaging, researchers should be aware of potential phototoxic effects associated with Hoechst-based dyes, especially in long-term or high-intensity imaging experiments. A recent study on the related probe SiR-Hoechst (SiR-DNA) reported dose-, time-, and light-dependent effects, including the induction of chromosome entanglement and DNA damage during mitosis. As with any live-cell probe, it is crucial to perform appropriate controls to assess potential perturbations to cellular function and to use the lowest possible probe concentration and light exposure required to achieve a sufficient signal-to-noise ratio.

References

The Far-Red Advantage: A Technical Guide to Next-Generation Live-Cell DNA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of far-red fluorescent DNA probes has revolutionized live-cell imaging, offering a suite of advantages that overcome the limitations of traditional ultraviolet (UV) and blue light-excitable dyes. This technical guide provides an in-depth exploration of the core benefits of utilizing far-red DNA probes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research and drug discovery endeavors. By minimizing phototoxicity and enhancing signal fidelity, these advanced probes enable longer, more detailed, and multi-dimensional imaging of living cells, unlocking new frontiers in our understanding of cellular dynamics.

Core Advantages of Far-Red DNA Probes

The primary benefits of employing far-red DNA probes in live-cell imaging stem from their spectral properties, which lead to significant improvements in cell health, image quality, and experimental versatility.

1. Reduced Phototoxicity: Far-red light is inherently less energetic than UV or blue light, resulting in significantly lower cellular damage during imaging.[1] This reduction in phototoxicity is crucial for long-term time-lapse experiments, allowing for the observation of cellular processes over extended periods without inducing artifacts or cell death.[2][3] Traditional dyes like Hoechst 33342, when excited with UV light, can induce apoptosis and perturb normal cellular functions, compromising the validity of experimental results.[1][4] In contrast, far-red probes, such as SiR-Hoechst, have demonstrated minimal impact on cell proliferation and mitotic progression, even at high concentrations and over prolonged imaging sessions.

2. Minimized Autofluorescence: Cellular autofluorescence, primarily emanating from endogenous fluorophores like flavins and NADH in the blue and green spectral regions, can significantly obscure the signal from fluorescent probes, leading to a low signal-to-noise ratio. Far-red probes are excited at wavelengths (typically >640 nm) where cellular autofluorescence is minimal, resulting in dramatically improved contrast and clearer images. This is particularly advantageous when imaging tissues or cell types with high intrinsic fluorescence.

3. Deeper Tissue Penetration: Longer wavelengths of light scatter less and are absorbed to a lesser extent by biological tissues. This property allows far-red light to penetrate deeper into tissues compared to shorter wavelengths, enabling high-resolution imaging of cells within more complex biological contexts, such as organoids and tissue explants.

4. Suitability for Multiplexing: The distinct spectral properties of far-red probes, with their emission profiles well separated from commonly used green and red fluorescent proteins (e.g., GFP, RFP), make them ideal for multi-color imaging experiments. This allows for the simultaneous visualization of DNA with other cellular components or proteins of interest, providing a more comprehensive understanding of their spatial and temporal relationships.

5. Compatibility with Super-Resolution Microscopy: Many far-red DNA probes, including SiR-Hoechst and its derivatives, are compatible with advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM). This enables the visualization of chromatin structure and dynamics at the nanoscale, far beyond the diffraction limit of conventional light microscopy.

Quantitative Comparison of DNA Probes

To facilitate the selection of the most appropriate DNA probe for your experimental needs, the following tables summarize key quantitative parameters for popular far-red and traditional DNA dyes.

Probe Excitation Max (nm) Emission Max (nm) Relative Phototoxicity Suitability for Long-Term Imaging Key Advantages Limitations
SiR-Hoechst ~652~672Very LowExcellentLow phototoxicity, high specificity, super-resolution compatibleHigher cost
DRAQ5 ~647~681/697LowGoodCell permeant, compatible with flow cytometryCan inhibit cell division in long-term assays
TO-PRO-3 ~642~661ModerateFairBright signalImpermeant to live cells, primarily a dead cell stain
Hoechst 33342 ~350~461HighPoorLow cost, well-establishedHigh phototoxicity, UV excitation required

Table 1: Comparison of Key Properties of Common DNA Probes. This table provides a qualitative and quantitative overview of far-red and traditional DNA stains used in live-cell imaging.

Parameter SiR-Hoechst DRAQ5 Hoechst 33342
Typical Working Concentration (Live Cells) 100-500 nM1-10 µM1-5 µg/mL
Incubation Time (Live Cells) 30-60 min5-30 min15-60 min
Cell Viability after 24h Imaging High (>95%)Moderate-HighLow-Moderate
Signal-to-Noise Ratio Very HighHighModerate
Photostability HighHighModerate

Table 2: Quantitative Parameters for Live-Cell DNA Staining. This table offers a direct comparison of key performance indicators for popular far-red and traditional DNA probes under typical live-cell imaging conditions.

Experimental Protocols

The following section provides detailed methodologies for the use of far-red DNA probes in various live-cell imaging applications.

Protocol 1: General Staining of Live Cells with SiR-Hoechst

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • SiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells at an appropriate density on the imaging vessel and allow them to adhere and grow overnight.

  • Staining Solution Preparation: Dilute the SiR-Hoechst stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 100-500 nM).

  • Staining: Remove the existing medium from the cells and replace it with the SiR-Hoechst-containing medium.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.

  • Washing (Optional but Recommended): For reduced background fluorescence, gently wash the cells twice with pre-warmed PBS or fresh culture medium before imaging.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

Protocol 2: Live-Cell Imaging and Cell Cycle Analysis with DRAQ5

Materials:

  • Live cells in suspension or adhered to a culture vessel

  • Complete cell culture medium or appropriate buffer (e.g., PBS)

  • DRAQ5 stock solution (e.g., 5 mM in DMSO)

Procedure:

  • Cell Preparation: For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL in culture medium or buffer. For adherent cells, ensure they are at the desired confluency.

  • Staining: Add DRAQ5 stock solution directly to the cell suspension or culture medium to a final concentration of 1-10 µM. Mix gently.

  • Incubation: Incubate the cells at 37°C for 5-30 minutes. Staining can also occur at room temperature, but it will be slower.

  • Imaging/Analysis:

    • Microscopy: Image the cells directly without washing. Use appropriate far-red filter sets (e.g., Excitation: 633/10 nm, Emission: 695 nm long-pass).

    • Flow Cytometry: Analyze the cells directly without washing. Excite with a 488 nm or 633 nm laser and detect emission using a long-pass filter (e.g., 660 nm LP).

Protocol 3: Multiplexing Far-Red DNA Probes with GFP-Tagged Proteins

Materials:

  • Live cells expressing a GFP-tagged protein of interest

  • SiR-Hoechst or other far-red DNA probe

  • Appropriate cell culture and staining reagents as per Protocol 1 or 2

Procedure:

  • Cell Culture and Transfection/Transduction: Culture the cells and introduce the GFP-fusion construct using your standard protocol. Allow for sufficient expression time.

  • Far-Red DNA Staining: Stain the cells with the far-red DNA probe following the procedure outlined in Protocol 1 or 2.

  • Imaging Setup:

    • Use a fluorescence microscope with at least two distinct fluorescence channels: one for GFP (e.g., Excitation: 488/20 nm, Emission: 525/50 nm) and one for the far-red probe (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

    • Ensure that the emission filters are specific enough to minimize bleed-through between the channels.

  • Image Acquisition: Acquire images sequentially for each channel to avoid spectral crosstalk. First, capture the GFP signal, and then the far-red DNA signal.

  • Image Analysis: Merge the acquired images to visualize the co-localization of the GFP-tagged protein and the nucleus.

Protocol 4: Super-Resolution (STED) Microscopy of Chromatin with SiR-Hoechst

Materials:

  • Live cells cultured on high-performance coverslips suitable for STED microscopy

  • SiR-Hoechst

  • STED microscope with a depletion laser appropriate for far-red dyes (e.g., 775 nm)

Procedure:

  • Cell Preparation and Staining: Prepare and stain the cells with SiR-Hoechst as described in Protocol 1. A slightly higher concentration (e.g., 500 nM to 1 µM) may be beneficial for a stronger signal.

  • STED Microscope Setup:

    • Mount the coverslip on the STED microscope.

    • Use an appropriate objective lens with high numerical aperture (NA).

    • Set the excitation laser to ~640 nm.

    • Set the depletion laser to ~775 nm and adjust the power to achieve the desired resolution enhancement.

    • Configure the detector for the emission wavelength of SiR-Hoechst (~670 nm).

  • Image Acquisition:

    • Locate the region of interest using conventional confocal imaging with low laser power to minimize photobleaching.

    • Switch to STED mode and acquire high-resolution images of the chromatin structure. Optimize acquisition parameters (e.g., pixel size, scan speed, laser power) to balance resolution and phototoxicity.

  • Image Processing: Use appropriate software to process and visualize the super-resolved images.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the advantages of far-red DNA probes.

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Start Culture Cells on Imaging Dish Staining Add Far-Red DNA Probe (e.g., SiR-Hoechst) Start->Staining Incubate Incubate at 37°C Staining->Incubate Wash Wash (Optional) Incubate->Wash Image Acquire Images (Far-Red Channel) Wash->Image Analyze Analyze Cellular Dynamics, Structure, etc. Image->Analyze Advantage_Comparison cluster_far_red Far-Red Probes (e.g., SiR-Hoechst) cluster_uv_blue UV/Blue Probes (e.g., Hoechst 33342) FR_Excitation Far-Red Excitation (>640 nm) FR_Adv1 Low Phototoxicity FR_Excitation->FR_Adv1 FR_Adv2 Minimal Autofluorescence FR_Excitation->FR_Adv2 FR_Adv3 Deeper Tissue Penetration FR_Excitation->FR_Adv3 FR_Adv4 Multiplexing Compatibility FR_Excitation->FR_Adv4 FR_Outcome Healthy Cells, High-Quality Images, Long-Term Imaging FR_Adv1->FR_Outcome FR_Adv2->FR_Outcome FR_Adv3->FR_Outcome FR_Adv4->FR_Outcome UV_Excitation UV/Blue Excitation (<400 nm) UV_Dis1 High Phototoxicity UV_Excitation->UV_Dis1 UV_Dis2 High Autofluorescence UV_Excitation->UV_Dis2 UV_Dis3 Limited Tissue Penetration UV_Excitation->UV_Dis3 UV_Dis4 Spectral Overlap Issues UV_Excitation->UV_Dis4 UV_Outcome Cell Stress/Death, Low SNR, Short-Term Imaging UV_Dis1->UV_Outcome UV_Dis2->UV_Outcome UV_Dis3->UV_Outcome UV_Dis4->UV_Outcome Multiplexing_Workflow Start Live Cells Expressing GFP-Protein Stain_DNA Stain with Far-Red DNA Probe Start->Stain_DNA Setup_Microscope Configure Microscope for Two-Channel Imaging Stain_DNA->Setup_Microscope Acquire_GFP Acquire GFP Channel Image Setup_Microscope->Acquire_GFP Acquire_FarRed Acquire Far-Red Channel Image Setup_Microscope->Acquire_FarRed Merge Merge Channels Acquire_GFP->Merge Acquire_FarRed->Merge Analyze Analyze Co-localization Merge->Analyze

References

Methodological & Application

Application Notes: 5-HMSiR-Hoechst for Live-Cell Nuclear Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-HMSiR-Hoechst is a state-of-the-art, far-red fluorescent probe designed for the specific staining of DNA in living cells.[1][2] This probe is a conjugate of Hoechst 33258, a minor groove-binding DNA stain, and hydroxymethyl silicon-rhodamine (HMSiR), a spontaneously blinking far-red fluorophore.[1][2][3] A key advantage of 5-HMSiR-Hoechst is its remarkable fluorogenic nature; its fluorescence intensity increases by approximately 400-fold upon binding to DNA. This property, coupled with its far-red excitation and emission spectra, minimizes phototoxicity and background fluorescence, making it an ideal tool for long-term live-cell imaging and advanced microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.

Mechanism of Action

The 5-HMSiR-Hoechst probe is designed for high contrast and low background in live-cell imaging. In its unbound state, the fluorescence of the HMSiR moiety is quenched through two mechanisms: spiroether formation and intramolecular quenching by the Hoechst moiety. Upon entering the cell and binding to the minor groove of DNA, a conformational change is induced, leading to a dramatic increase in fluorescence. This "OFF-ON" switching mechanism allows for no-wash imaging, as the unbound probes remain in a dark state.

Data Presentation

Spectroscopic Properties
PropertyValue
Excitation Maximum (Ex)~640 nm
Emission Maximum (Em)~675 nm
Fluorescence Increase upon DNA binding~400-fold
Recommended Staining Conditions
ParameterRecommendation
Stock Solution Preparation Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
Working Concentration 0.5 - 5 µM in cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time 30 - 60 minutes.
Incubation Temperature 37°C
Washing Step Generally not required (wash-free), but washing with pre-warmed medium or PBS can reduce any residual background if necessary.

Experimental Protocol

This protocol provides a step-by-step guide for staining live cells with 5-HMSiR-Hoechst.

Materials
  • 5-HMSiR-Hoechst dye

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on a suitable imaging dish or plate

Protocol Steps
  • Prepare Stock Solution:

    • Dissolve the 5-HMSiR-Hoechst powder in DMSO to prepare a 1 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Prepare Staining Solution:

    • On the day of the experiment, thaw an aliquot of the 5-HMSiR-Hoechst stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 µM).

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Imaging:

    • After incubation, the cells can be imaged directly without washing.

    • If a higher signal-to-noise ratio is desired, you may optionally wash the cells once or twice with pre-warmed PBS or complete culture medium before imaging.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~675 nm).

Diagrams

Experimental Workflow

G 5-HMSiR-Hoechst Live-Cell Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock Prepare 1 mM Stock Solution in DMSO working Dilute to 0.5-5 µM Working Solution in pre-warmed medium stock->working add_stain Add Staining Solution to Cells working->add_stain incubate Incubate for 30-60 min at 37°C add_stain->incubate image Live-Cell Imaging (Ex: ~640 nm, Em: ~675 nm) incubate->image Wash-free wash Optional Wash with pre-warmed medium/PBS incubate->wash wash->image

Caption: Workflow for live-cell nuclear staining with 5-HMSiR-Hoechst.

Mechanism of Action

G Mechanism of 5-HMSiR-Hoechst Fluorescence cluster_unbound Unbound State cluster_bound Bound State unbound_probe 5-HMSiR-Hoechst (in solution) quenched Fluorescence OFF (Spiroether form, intramolecular quenching) unbound_probe->quenched dna DNA Minor Groove unbound_probe->dna Binds to bound_probe 5-HMSiR-Hoechst (bound to DNA) fluorescent Fluorescence ON (~400x increase) bound_probe->fluorescent

Caption: "OFF-ON" fluorescence mechanism of 5-HMSiR-Hoechst upon DNA binding.

References

Application Notes and Protocols for 5-HMSiR-Hoechst in STED Microscopy of Chromatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a state-of-the-art, far-red, fluorogenic DNA probe designed for high-resolution imaging of chromatin in living cells. This probe is a conjugate of a Hoechst 33258 derivative and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) dye. Its exceptional properties, including high cell permeability, minimal toxicity, and a dramatic increase in fluorescence upon binding to the minor groove of DNA, make it an ideal candidate for advanced microscopy techniques such as Stimulated Emission Depletion (STED) microscopy.[1][2][3] The 5'-regioisomer of HMSiR-Hoechst is particularly noted for its superior performance, exhibiting up to a 400-fold increase in fluorescence upon DNA binding.[2][4] This allows for wash-free imaging and reveals fine chromatin nanostructures with resolutions well below the diffraction limit. These characteristics make 5-HMSiR-Hoechst a powerful tool for studying the intricate organization and dynamics of chromatin in various cellular processes.

Key Features and Advantages

  • Far-Red Excitation and Emission: Minimizes phototoxicity and cellular autofluorescence, making it ideal for long-term live-cell imaging.

  • High Fluorogenicity: A significant increase in fluorescence (~400-fold) upon DNA binding ensures a high signal-to-noise ratio.

  • STED and SMLM Compatibility: Enables super-resolution imaging of chromatin architecture.

  • Low Cytotoxicity: Does not significantly impact cell cycle progression or viability at recommended concentrations.

  • Cell Permeability: Readily enters the nucleus of living cells, eliminating the need for fixation and permeabilization.

  • Wash-Free Imaging: The probe's properties allow for imaging without a washing step, simplifying experimental workflows.

Data Presentation

Table 1: Photophysical and Binding Properties of 5-HMSiR-Hoechst
PropertyValueReference
Excitation Maximum (Ex)~640 nm
Emission Maximum (Em)~675 nm
Fluorescence Increase upon DNA binding~400-fold
DNA Binding Constant (Kd)3.5 ± 0.3 µM
Recommended STED Depletion Laser775 nm
Table 2: Comparison of Hoechst-based DNA Probes for STED Microscopy
ProbeKey AdvantagesReported Resolution (STED)CytotoxicityReference
5-HMSiR-Hoechst ~400-fold fluorescence increase, wash-free imaging, compatible with STED and SMLM.z-axis resolution down to ~175 nm.Low at imaging concentrations.
SiR-Hoechst Far-red, live-cell compatible, STED compatible.Well below 100 nm.Minimal toxicity for extended periods.
5-SiR-Hoechst Improved brightness and lower cytotoxicity compared to 6'-isomer.Enables high-quality STED images.Lower than 6'-isomer.
Hoechst 33342 Traditional blue-emitting DNA stain.Not compatible with STED.Can be cytotoxic and requires UV excitation.

Experimental Protocols

Protocol 1: Live-Cell Staining of Adherent Cells with 5-HMSiR-Hoechst

This protocol is designed for staining the nuclei of live adherent cells (e.g., HeLa, U-2 OS) for subsequent STED microscopy.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom dishes or coverslips suitable for high-resolution microscopy

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve a confluence of 50-70% on the day of imaging.

  • Preparation of Staining Solution: Prepare a fresh working solution of 5-HMSiR-Hoechst by diluting the stock solution in complete cell culture medium. A final concentration of 100-500 nM is a good starting point. The optimal concentration may vary depending on the cell type and should be determined experimentally.

  • Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Imaging: The cells can be imaged directly in the staining solution without a wash step. For STED microscopy, proceed to the imaging protocol below.

Protocol 2: STED Microscopy of Chromatin in Live Cells Stained with 5-HMSiR-Hoechst

This protocol provides general guidelines for acquiring STED images of chromatin. Specific microscope settings should be optimized for the instrument in use.

Microscope Setup:

  • Excitation Laser: ~640 nm pulsed laser

  • STED Laser: 775 nm pulsed laser

  • Objective: High numerical aperture oil immersion objective (e.g., 100x/1.4 NA)

  • Detection Window: ~650-700 nm

Imaging Parameters:

  • Locate Cells: Use a low laser power in confocal mode to identify stained cells and regions of interest within the nucleus.

  • Set STED Parameters:

    • Pixel Size: Set to 15-30 nm for high-resolution imaging.

    • Excitation Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to minimize photobleaching and phototoxicity.

    • STED Laser Power: Gradually increase the STED laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases the risk of photobleaching.

    • Dwell Time: Adjust the pixel dwell time to balance signal intensity and acquisition speed.

  • Image Acquisition: Acquire 2D or 3D STED images of the chromatin. For 3D imaging, acquire a z-stack with an appropriate step size (e.g., 150 nm).

  • Image Processing: If necessary, apply a gentle smoothing filter to the acquired images. Deconvolution can also be used to enhance image quality.

Visualizations

Mechanism of Action

G Mechanism of 5-HMSiR-Hoechst Staining cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe 5-HMSiR-Hoechst (Spirolactone form, non-fluorescent) Probe_cyto 5-HMSiR-Hoechst Probe->Probe_cyto Cellular Uptake Probe_nucleus 5-HMSiR-Hoechst Probe_cyto->Probe_nucleus Nuclear Import Bound_Probe Bound 5-HMSiR-Hoechst (Zwitterionic form, fluorescent) Probe_nucleus->Bound_Probe Binding DNA DNA Minor Groove (A-T rich regions) DNA->Bound_Probe

Caption: Mechanism of 5-HMSiR-Hoechst staining and fluorescence activation.

Experimental Workflow

G Experimental Workflow for STED Imaging of Chromatin Start Start Cell_Culture 1. Seed cells on glass-bottom dish Start->Cell_Culture Staining 2. Prepare staining solution (100-500 nM 5-HMSiR-Hoechst) Cell_Culture->Staining Incubation 3. Incubate cells (30-60 min at 37°C) Staining->Incubation Microscopy 4. Mount on STED microscope Incubation->Microscopy Confocal_Scan 5. Locate nucleus in confocal mode (low power) Microscopy->Confocal_Scan STED_Setup 6. Set STED parameters (Excitation, STED power, pixel size) Confocal_Scan->STED_Setup Acquisition 7. Acquire STED image (2D or 3D) STED_Setup->Acquisition Analysis 8. Image processing and analysis Acquisition->Analysis End End Analysis->End

Caption: Step-by-step workflow for chromatin imaging with 5-HMSiR-Hoechst.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal/No Staining - Inactive probe.- Low probe concentration.- Insufficient incubation time.- Use a fresh dilution of the probe.- Increase the probe concentration.- Increase the incubation time.
High Background - Probe concentration is too high.- Reduce the probe concentration.- Although wash-free, a quick wash with PBS can be performed.
Photobleaching - Excitation or STED laser power is too high.- Excessive exposure time.- Reduce laser powers to the minimum required.- Reduce pixel dwell time or the number of scans.
Cell Death/Toxicity - Probe concentration is too high.- Prolonged imaging session.- Perform a toxicity assay to determine the optimal concentration for your cell line.- Minimize the duration of the imaging session.

Conclusion

5-HMSiR-Hoechst is a powerful and versatile tool for researchers investigating the nanoscale organization of chromatin in living cells. Its superior photophysical properties and compatibility with STED microscopy provide unprecedented opportunities to visualize the intricate details of chromatin structure and dynamics. By following the provided protocols and optimizing conditions for specific experimental setups, researchers can leverage the full potential of this advanced fluorescent probe.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a far-red, cell-permeable DNA stain that allows for the visualization of nuclear DNA in live cells with high specificity. This fluorogenic probe, a conjugate of Hoechst 33258 and hydroxymethyl silicon-rhodamine (HMSiR), exhibits a significant increase in fluorescence upon binding to the minor groove of DNA.[1] Its far-red excitation and emission spectra (approximately 640 nm and 675 nm, respectively) minimize phototoxicity and cellular autofluorescence, making it an ideal tool for long-term live-cell imaging and compatible with other fluorescent proteins like GFP and mCherry.[2]

These application notes provide recommended concentrations for various cell types, a detailed protocol for live-cell staining, and important considerations regarding the potential effects of the dye on cell health and function.

Recommended Concentrations of 5-HMSiR-Hoechst

The optimal concentration of 5-HMSiR-Hoechst can vary depending on the cell type, cell density, and the specific experimental requirements. It is strongly recommended to perform a titration experiment to determine the lowest effective concentration that provides adequate signal-to-noise for your imaging setup while minimizing potential cellular perturbations.

Table 1: Recommended Starting Concentrations for Various Cell Types

Cell TypeRecommended ConcentrationIncubation TimeNotes
HeLa100 nM - 500 nM30 - 90 minutesA concentration of 200 nM has been used for 3D confocal time-lapse microscopy.[2] 500 nM provides bright staining within 30-90 minutes.[2]
Human Primary Fibroblasts500 nM - 4 µM30 - 60 minutesHomogeneous nuclear staining with low cytoplasmic background is observed.[2]
U-2 OS (Human Osteosarcoma)100 nM - 4 µM30 - 60 minutesCo-incubation with an efflux pump inhibitor like verapamil (5-10 µM) may be necessary for homogeneous staining.
RPE-1 (Human Retinal Pigment Epithelial)100 nM - 1 µM2 hoursLower concentrations (< 0.25 µM) are recommended to minimize cell cycle progression defects.
DLD-1 (Human Colorectal Adenocarcinoma)100 nM2 hoursUse in conjunction with verapamil to inhibit efflux pumps is recommended.
Murine Hematopoietic Stem Cells (HSCs)5 µg/mL (Hoechst 33342)90 minutesThis is a starting point based on protocols for the parent dye, Hoechst 33342. Optimal concentration for 5-HMSiR-Hoechst should be determined empirically.

Important Considerations:

  • Efflux Pumps: Some cell lines, such as U-2 OS and DLD-1, express high levels of efflux pumps that can actively remove the dye from the cells, resulting in weak or heterogeneous staining. Co-incubation with a broad-spectrum efflux pump inhibitor, such as verapamil (typically 5-10 µM), can significantly improve staining quality.

  • Toxicity and Cellular Perturbations: While 5-HMSiR-Hoechst is designed for minimal toxicity, studies have shown that at concentrations as low as 250 nM, it can induce a DNA damage response and cause a delay or arrest in the G2 phase of the cell cycle. This is particularly important for long-term imaging experiments. It is crucial to use the lowest possible concentration that yields a satisfactory signal.

  • Phototoxicity: The far-red excitation of 5-HMSiR-Hoechst reduces phototoxicity compared to UV-excitable dyes like Hoechst 33342. However, prolonged exposure to high-intensity light can still induce cellular stress and DNA damage. Use appropriate filter sets and keep illumination intensity and exposure times to a minimum.

Experimental Protocol: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining adherent cells with 5-HMSiR-Hoechst. Modifications may be necessary for suspension cells or specific experimental setups.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate)

  • (Optional) Verapamil stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope equipped with appropriate filters for far-red imaging (e.g., Cy5 filter set)

Staining Procedure:

  • Cell Preparation: Culture cells to the desired confluency in an imaging-compatible vessel.

  • Prepare Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1). For example, to make a 500 nM staining solution from a 1 mM stock, dilute 1:2000.

    • (Optional) If using verapamil, add it to the staining solution at the desired final concentration (e.g., 5-10 µM).

  • Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the recommended time (e.g., 30-90 minutes). Protect the cells from light during incubation.

  • Washing (Optional): For many applications, washing is not necessary due to the fluorogenic nature of the dye. However, if high background is observed, you can gently wash the cells once or twice with pre-warmed complete culture medium or PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate settings for far-red fluorescence.

    • Excitation: ~640 nm

    • Emission: ~675 nm

Workflow for Live-Cell Staining with 5-HMSiR-Hoechst

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Start with Cultured Cells prep_stain Prepare Staining Solution (5-HMSiR-Hoechst in medium) start->prep_stain add_stain Replace Medium with Staining Solution prep_stain->add_stain incubate Incubate at 37°C (Protect from light) add_stain->incubate wash Optional Wash Step incubate->wash image Live-Cell Imaging (Ex: ~640nm, Em: ~675nm) wash->image end Data Acquisition image->end

Caption: Experimental workflow for live-cell staining.

Signaling Pathway: DNA Damage Response Induced by 5-HMSiR-Hoechst

Binding of 5-HMSiR-Hoechst to the DNA minor groove can, particularly at higher concentrations or with prolonged light exposure, lead to DNA damage. This activates the DNA Damage Response (DDR) pathway, a critical cellular signaling network for maintaining genomic integrity. The primary kinases involved are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-stranded DNA, respectively. A key downstream event is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA damage.

Diagram of the DNA Damage Response Pathway

G cluster_inducer Inducer cluster_damage Damage cluster_sensors Sensors & Transducers cluster_effectors Effectors & Response inducer 5-HMSiR-Hoechst (High Conc. / Light Exposure) dna_damage DNA Damage (e.g., Double-Strand Breaks) inducer->dna_damage causes atm_atr ATM / ATR Kinases dna_damage->atm_atr activates h2ax H2AX Phosphorylation (γH2AX) atm_atr->h2ax phosphorylates cell_cycle Cell Cycle Arrest (G2 Phase) atm_atr->cell_cycle induces repair DNA Repair h2ax->repair recruits factors for

References

Illuminating the Nanoscale: Applications of 5-HMSiR-Hoechst in Chromatin Nanostructure Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate three-dimensional organization of chromatin within the cell nucleus plays a pivotal role in gene regulation, DNA replication, and repair. Visualizing this complex nanostructure in living cells has been a long-standing challenge in cell biology. The advent of super-resolution microscopy (SRM) techniques, coupled with the development of advanced fluorescent probes, has opened new avenues for exploring chromatin architecture at unprecedented resolutions. Among these probes, 5-HMSiR-Hoechst has emerged as a powerful tool for live-cell imaging of chromatin nanostructures. This fluorogenic probe, a conjugate of Hoechst 33258 and the spontaneously blinking far-red dye hydroxymethyl silicon-rhodamine (HMSiR), offers several advantages for studying the intricate folding of the genome.[1]

This document provides detailed application notes and protocols for utilizing 5-HMSiR-Hoechst in the study of chromatin nanostructure, with a focus on Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM).

Key Features and Advantages of 5-HMSiR-Hoechst

5-HMSiR-Hoechst is a highly fluorogenic DNA probe, exhibiting an approximately 400-fold increase in fluorescence upon binding to the minor groove of DNA.[1][2] This property significantly reduces background fluorescence from unbound probes, enabling wash-free imaging in live cells.[1][2] Its far-red excitation and emission spectra minimize phototoxicity and allow for multiplexing with other fluorescent markers.

Key advantages include:

  • High Fluorogenicity: ~400-fold fluorescence enhancement upon DNA binding ensures a high signal-to-noise ratio.

  • Suitability for Super-Resolution Microscopy: Compatible with both STED and SMLM techniques for nanoscale imaging of chromatin.

  • Live-Cell Compatibility: Low toxicity and far-red emission spectrum make it ideal for long-term live-cell imaging.

  • Wash-Free Staining: High affinity and fluorogenicity allow for imaging without the need for washing steps, simplifying experimental workflows.

  • Spontaneously Blinking Dye: The HMSiR component facilitates SMLM without the need for complex imaging buffers.

Quantitative Performance Data

To facilitate experimental design and comparison with other DNA probes, the following tables summarize the key quantitative performance metrics of 5-HMSiR-Hoechst.

Table 1: Spectroscopic and Binding Properties of 5-HMSiR-Hoechst

PropertyValueReference
Excitation Maximum (Bound)~665 nm
Emission Maximum (Bound)~675 nm
Fluorescence Enhancement~400-fold
DNA Binding Constant (KD)3.5 ± 0.3 µM

Table 2: Performance in Super-Resolution Microscopy

ParameterTechniqueValueReference
Z-axis Resolution3D STED~175 nm
Average Photons per LocalizationSMLM~2300
Average Localization UncertaintySMLM4.6 nm

Experimental Protocols

I. Live-Cell Staining with 5-HMSiR-Hoechst

This protocol is a general guideline for staining live mammalian cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Cells cultured on imaging-compatible dishes or coverslips

Procedure:

  • Prepare Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution in pre-warmed complete cell culture medium to the desired final concentration. For SMLM in human fibroblasts, a concentration of 100 nM has been shown to be effective. For STED, a higher concentration may be required. It is recommended to start with a concentration range of 50-500 nM and optimize for your specific cell line and imaging modality.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. An incubation time of 1 hour is a good starting point for SMLM. For STED, a longer incubation of up to 2 hours may be beneficial.

  • Imaging: The cells can be imaged directly in the staining solution without any washing steps.

Note on Phototoxicity: While 5-HMSiR-Hoechst is designed for low phototoxicity, it is always advisable to use the lowest possible probe concentration and light exposure that provide a sufficient signal-to-noise ratio, especially for long-term time-lapse imaging.

II. Super-Resolution Imaging of Chromatin Nanostructure

STED microscopy with 5-HMSiR-Hoechst allows for the visualization of chromatin organization with sub-diffraction resolution.

Instrumentation:

  • A STED microscope equipped with an excitation laser (e.g., 640 nm) and a depletion laser (e.g., 775 nm).

Imaging Parameters (to be optimized for your specific setup):

  • Excitation Laser Power: Use the lowest laser power that provides a detectable signal to minimize photobleaching and phototoxicity.

  • STED Depletion Laser Power: The resolution of STED microscopy is dependent on the depletion laser power. Higher power generally leads to better resolution. Start with a moderate power and increase as needed, while monitoring for signs of phototoxicity.

  • Pixel Size: A pixel size of 20-30 nm is typically used for STED imaging of chromatin.

  • Dwell Time: Adjust the pixel dwell time to achieve a good signal-to-noise ratio.

Workflow:

STED_Workflow Start Live cells stained with 5-HMSiR-Hoechst Microscope Place sample on STED microscope Start->Microscope Confocal Acquire confocal overview image Microscope->Confocal ROI Select region of interest (ROI) Confocal->ROI STED_Settings Optimize STED imaging parameters (Excitation/Depletion power) ROI->STED_Settings Acquire Acquire 2D or 3D STED image stack STED_Settings->Acquire Analysis Image reconstruction and analysis Acquire->Analysis

Fig. 1: STED imaging workflow for chromatin nanostructure.

SMLM techniques, such as STORM, leverage the spontaneous blinking of 5-HMSiR-Hoechst to reconstruct super-resolved images of chromatin.

Instrumentation:

  • A fluorescence microscope capable of single-molecule detection, typically equipped with a high-power excitation laser (e.g., 640 nm) and a sensitive camera (e.g., EMCCD or sCMOS).

Imaging Parameters (to be optimized for your specific setup):

  • Excitation Laser Power: A high laser power is typically required to induce blinking and achieve a sufficient density of localizations.

  • Frame Rate: Acquire images at a high frame rate (e.g., 50-100 Hz) to capture the transient blinking events.

  • Number of Frames: A large number of frames (e.g., 10,000-50,000) is necessary to reconstruct a high-quality super-resolution image.

Workflow:

SMLM_Workflow Start Live cells stained with 5-HMSiR-Hoechst Microscope Place sample on SMLM microscope Start->Microscope Focus Focus on the nucleus Microscope->Focus Acquisition_Settings Set SMLM acquisition parameters (Laser power, frame rate) Focus->Acquisition_Settings Acquire Acquire a time series of images Acquisition_Settings->Acquire Localization Single-molecule localization analysis Acquire->Localization Reconstruction Reconstruct super-resolution image Localization->Reconstruction Analysis Quantitative analysis of chromatin structure Reconstruction->Analysis

Fig. 2: SMLM imaging workflow for chromatin nanostructure.

Comparative Analysis with Other DNA Stains

While 5-HMSiR-Hoechst offers significant advantages, it is important to consider its properties in the context of other available DNA stains for super-resolution microscopy.

Table 3: Comparison of DNA Stains for Super-Resolution Microscopy of Chromatin

ProbeExcitation/Emission (nm)Key AdvantagesKey LimitationsSuitable for Live-Cell SRM
5-HMSiR-Hoechst ~665 / ~675High fluorogenicity, low toxicity, wash-free, SMLM/STED compatibleHigher concentration may be needed for STEDYes
SiR-Hoechst ~652 / ~672Low toxicity, STED compatibleLower fluorescence enhancement than 5-HMSiR-HoechstYes
Hoechst 33342 ~350 / ~461High affinity, cell-permeableUV excitation causes phototoxicity and damageLimited
PicoGreen ~502 / ~523High quantum yieldRequires specific buffer for SMLMYes
DRAQ5 ~646 / ~697Far-red emissionCan be toxic at imaging concentrationsLimited

Logical Relationships in Chromatin Imaging

The choice of methodology and the interpretation of results in chromatin nanostructure studies involve a series of logical relationships, from sample preparation to data analysis.

Logical_Relationships cluster_0 Experimental Design cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Probe Probe Selection (e.g., 5-HMSiR-Hoechst) Staining Staining Protocol (Concentration, Time) Probe->Staining Technique Microscopy Technique (STED vs. SMLM) Imaging Imaging Parameters (Laser Power, Acquisition Speed) Technique->Imaging Cell_Type Cell Type and State Cell_Type->Staining Staining->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Quantification Quantitative Analysis (e.g., cluster size, density) Reconstruction->Quantification Biological_Conclusion Biological Interpretation Quantification->Biological_Conclusion

Fig. 3: Logical relationships in chromatin nanostructure studies.

Conclusion

5-HMSiR-Hoechst is a versatile and powerful fluorescent probe for studying chromatin nanostructure in living cells using super-resolution microscopy. Its exceptional fluorogenicity, low toxicity, and compatibility with both STED and SMLM make it an invaluable tool for researchers in cell biology, genetics, and drug development. By following the detailed protocols and considering the quantitative data presented in these application notes, scientists can effectively harness the capabilities of 5-HMSiR-Hoechst to gain deeper insights into the dynamic organization of the genome.

References

Application Notes: 5-HMSiR-Hoechst for Fixed-Cell Nuclear Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-HMSiR-Hoechst is a far-red, cell-permeable DNA probe that combines a Hoechst 33258 moiety with a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2] This conjugate exhibits spontaneous blinking and a significant increase in fluorescence—up to 400-fold—upon binding to the minor groove of DNA.[2][3] Its far-red excitation and emission maxima (approximately 640 nm and 675 nm, respectively) make it an ideal candidate for multiplexing with common blue, green, and red fluorophores, minimizing spectral overlap and reducing phototoxicity associated with UV-excitable dyes like DAPI and traditional Hoechst stains.[1]

While extensively documented for live-cell super-resolution microscopy, 5-HMSiR-Hoechst is also a powerful tool for nuclear counterstaining in fixed-cell immunofluorescence (IF) and immunohistochemistry (IHC) applications. Its high specificity and brightness allow for crisp visualization of nuclear morphology and DNA content.

Key Features & Applications

  • Far-Red Spectral Properties: Minimizes phototoxicity and spectral overlap in multicolor imaging experiments.

  • High Signal-to-Noise Ratio: The fluorogenic nature of the dye, with a dramatic increase in fluorescence upon DNA binding, ensures low background and bright nuclear staining.

  • Compatibility: Can be seamlessly integrated into standard immunofluorescence protocols following fixation and permeabilization.

  • Applications:

    • Nuclear counterstaining in immunofluorescence.

    • Analysis of nuclear morphology and condensation.

    • Cell cycle analysis based on DNA content (in conjunction with appropriate imaging and analysis software).

Quantitative Data Summary

The performance of nuclear stains is critical for quantitative imaging. Below is a summary of typical performance characteristics comparing 5-HMSiR-Hoechst with other common nuclear dyes in fixed-cell applications.

Parameter5-HMSiR-HoechstSiR-HoechstDAPIHoechst 33342
Excitation Max (nm) ~640~652~358~350
Emission Max (nm) ~675~672~461~461
Relative Brightness ++++++++++++++
Photostability HighHighModerateModerate
Cytotoxicity (Live-Cell) LowLowLow-ModerateLow
Spectral Overlap Minimal with blue/green/red channelsMinimal with blue/green/red channelsHigh with blue channel fluorophoresHigh with blue channel fluorophores
Binding Mechanism DNA Minor GrooveDNA Minor GrooveDNA Minor Groove (AT-rich)DNA Minor Groove (AT-rich)

Note: The data presented is a qualitative summary for comparative purposes. Actual performance may vary depending on the experimental conditions, cell type, and imaging system.

Experimental Protocols

This section provides a detailed protocol for staining fixed and permeabilized cells with 5-HMSiR-Hoechst. The protocol is designed for cells cultured on coverslips or in imaging plates and is compatible with preceding immunofluorescence staining.

Reagent Preparation
  • Phosphate-Buffered Saline (PBS): Prepare 1X PBS, pH 7.4.

  • Fixation Solution (4% Paraformaldehyde): Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of 1X PBS. Heat to 60°C to dissolve, then cool to room temperature. Caution: PFA is toxic; handle in a fume hood.

  • Permeabilization Buffer (0.1% Triton™ X-100 in PBS): Add 100 µL of Triton™ X-100 to 100 mL of 1X PBS.

  • 5-HMSiR-Hoechst Stock Solution (1 mM): The molecular weight of 5-HMSiR-Hoechst is 908.17 g/mol . Dissolve 1 mg of the dye in 1.10 mL of DMSO to create a 1 mM stock solution. Store in small aliquots at -20°C, protected from light.

  • 5-HMSiR-Hoechst Working Solution (0.5 - 2 µM): On the day of use, dilute the 1 mM stock solution in 1X PBS to a final concentration between 0.5 µM and 2 µM. The optimal concentration should be determined empirically for your specific cell type and application. Start with a concentration of 1 µM.

Fixed-Cell Staining Protocol

This protocol assumes cells are cultured on glass coverslips or in imaging-compatible microplates.

  • Cell Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells twice with 1X PBS.

    • Add the 4% PFA fixation solution to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Cell Permeabilization:

    • Add the permeabilization buffer (0.1% Triton™ X-100 in PBS) to the fixed cells.

    • Incubate for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus.

    • Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.

    (At this point, you can proceed with immunofluorescence staining protocols for other targets of interest. Perform all blocking, primary, and secondary antibody incubations before proceeding to nuclear staining).

  • Nuclear Staining with 5-HMSiR-Hoechst:

    • Add the freshly prepared 5-HMSiR-Hoechst working solution (e.g., 1 µM in PBS) to the cells.

    • Incubate for 10-20 minutes at room temperature, protected from light.

    • Aspirate the staining solution.

    • Wash the cells twice with 1X PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate antifade mounting medium. For imaging plates, add fresh PBS or mounting medium to the wells.

    • Image the cells using a fluorescence microscope equipped with filter sets appropriate for far-red fluorescence (e.g., Cy5 filter set; Excitation: ~620-640 nm, Emission: ~660-680 nm).

Mandatory Visualizations

Experimental Workflow for Fixed-Cell Staining

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_if Optional: Immunofluorescence cluster_stain_image Nuclear Staining & Imaging start Culture cells on coverslips/plates wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15 min) wash1->fix wash2 Wash 3x with PBS fix->wash2 perm Permeabilize with 0.1% Triton X-100 (10-15 min) wash2->perm wash3 Wash 3x with PBS perm->wash3 blocking Blocking Step (e.g., BSA/Serum) wash3->blocking IF Path nuclear_stain Incubate with 5-HMSiR-Hoechst (10-20 min) wash3->nuclear_stain Direct Staining Path primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorophore-conjugated Secondary Antibody Incubation primary_ab->secondary_ab secondary_ab->nuclear_stain wash4 Wash 2x with PBS nuclear_stain->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy (Far-Red Channel) mount->image

Caption: Workflow for fixed-cell nuclear staining with 5-HMSiR-Hoechst.

Mechanism of Action: DNA Binding

DNA_Binding_Mechanism cluster_probe 5-HMSiR-Hoechst Probe cluster_dna Target DNA cluster_complex Resulting Complex Probe 5-HMSiR-Hoechst (Low Fluorescence) DNA Double-Stranded DNA (Minor Groove) Probe->DNA Binds to AT-rich regions Complex DNA-Probe Complex (High Fluorescence) DNA->Complex Conformational change & fluorescence turn-on

Caption: Mechanism of 5-HMSiR-Hoechst fluorescence upon binding to the DNA minor groove.

References

Application Notes and Protocols for Time-Lapse and Long-Term Imaging with 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 5-HMSiR-Hoechst, a far-red, fluorescent, and cell-permeable DNA probe, for time-lapse and long-term imaging of live cells. This novel probe offers significant advantages for studying nuclear dynamics with minimal perturbation.

Introduction

5-HMSiR-Hoechst is a specialized DNA probe designed for advanced live-cell imaging applications. It is composed of a Hoechst 33258 moiety, which binds to the minor groove of DNA, and a spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2][3] This unique composition results in a probe with exceptional properties for long-term observations and super-resolution microscopy.

The key features of 5-HMSiR-Hoechst include its far-red excitation and emission spectra (Ex/Em: ~640 nm/675 nm), which minimizes phototoxicity and cellular autofluorescence often associated with blue-light excitable dyes like traditional Hoechst stains.[1][4] A critical advantage of 5-HMSiR-Hoechst is its remarkable ~400-fold increase in fluorescence upon binding to DNA. This fluorogenic nature, combined with a dual-quenching mechanism in the unbound state, leads to an extremely low background signal, enabling no-wash imaging protocols.

Key Advantages for Long-Term Imaging

  • Low Cytotoxicity: The far-red excitation light is less energetic and therefore less damaging to cells compared to the UV or blue light required for conventional DNA stains like DAPI and Hoechst 33342. This allows for extended time-lapse imaging without significantly impacting cell viability, proliferation, or behavior.

  • High Photostability: The silicon-rhodamine dye component is known for its high photostability, enabling the acquisition of many time points without significant signal loss.

  • Minimal Cellular Perturbation: The probe has been designed to have minimal impact on DNA structure and cellular processes, making it a reliable tool for observing dynamic events such as cell division and chromatin remodeling.

  • Compatibility with Super-Resolution Microscopy: The spontaneously blinking nature of the HMSiR fluorophore makes 5-HMSiR-Hoechst suitable for techniques like single-molecule localization microscopy (SMLM). It is also compatible with 3D stimulated emission depletion (STED) microscopy for nanoscale imaging of chromatin structures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of 5-HMSiR-Hoechst, providing a basis for experimental design and comparison with other nuclear stains.

ParameterValueReference
Excitation Maximum (Ex)~640 nm
Emission Maximum (Em)~675 nm
Fluorescence Increase upon DNA Binding~400-fold
Dissociation Constant (Kd)3.5 ± 0.3 μM
Recommended Concentration for Live-Cell Imaging200 nM - 4 µM
Recommended Concentration for STED MicroscopyHigh concentration (e.g., 4 µM)

Experimental Protocols

Protocol 1: General Staining for Time-Lapse Confocal or Widefield Microscopy

This protocol is suitable for observing nuclear dynamics, such as cell division, over extended periods.

Materials:

  • 5-HMSiR-Hoechst

  • Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped for far-red imaging

Procedure:

  • Prepare Staining Solution: Prepare a working solution of 5-HMSiR-Hoechst in complete cell culture medium. A final concentration of 200 nM to 1 µM is a good starting point.

  • Cell Staining: Remove the existing medium from the cultured cells and replace it with the 5-HMSiR-Hoechst staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging (No-Wash Protocol): For continuous time-lapse imaging, it is often not necessary to wash the probe out. The low background fluorescence of the unbound probe allows for direct imaging in the staining solution.

  • Imaging (Optional Wash Protocol): If a wash step is preferred, gently remove the staining solution, wash the cells twice with pre-warmed PBS, and then add fresh, pre-warmed complete cell culture medium.

  • Time-Lapse Acquisition: Proceed with time-lapse imaging using appropriate filter sets for far-red fluorescence. Minimize light exposure by using the lowest possible excitation power and exposure times that provide a sufficient signal-to-noise ratio.

Protocol 2: Staining for Super-Resolution (STED) Microscopy

This protocol is adapted for high-resolution imaging of chromatin structures.

Materials:

  • 5-HMSiR-Hoechst

  • Live cells cultured on high-precision coverslips

  • Phenol red-free cell culture medium

  • STED microscope with a depletion laser around 775 nm

Procedure:

  • Prepare Staining Solution: Prepare a working solution of 5-HMSiR-Hoechst in phenol red-free medium. A higher concentration, for instance, 4 µM, may be required for STED imaging.

  • Cell Staining: Replace the culture medium with the 5-HMSiR-Hoechst staining solution.

  • Incubation: Incubate the cells for at least 2 hours at 37°C in a CO₂ incubator.

  • Imaging: Mount the coverslip on the STED microscope and proceed with imaging. Use the appropriate excitation and depletion laser lines and optimize the imaging parameters for resolution and signal quality.

Visualizations

Experimental_Workflow_Time_Lapse Experimental Workflow for Time-Lapse Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture Culture cells in imaging vessel prep_stain Prepare 5-HMSiR-Hoechst staining solution add_stain Add staining solution to cells prep_stain->add_stain incubate Incubate at 37°C add_stain->incubate no_wash No-wash imaging incubate->no_wash wash Optional: Wash cells incubate->wash image_acq Time-lapse image acquisition no_wash->image_acq wash->image_acq data_analysis Analyze nuclear dynamics image_acq->data_analysis

Caption: Workflow for time-lapse imaging with 5-HMSiR-Hoechst.

Mechanism_of_Action 5-HMSiR-Hoechst Mechanism of Action cluster_states Probe States probe_free Unbound 5-HMSiR-Hoechst (in cytoplasm) probe_bound DNA-Bound 5-HMSiR-Hoechst (in nucleus) probe_free->probe_bound Binds to DNA minor groove dark_state Dark State (Spiroether form & intramolecular quenching) probe_free->dark_state Predominantly blinking_state Blinking Fluorescent State probe_bound->blinking_state Conformational change dark_state->blinking_state Equilibrium shift upon binding

Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak Signal - Low probe concentration- Insufficient incubation time- Incorrect filter set- Increase the concentration of 5-HMSiR-Hoechst.- Increase the incubation time.- Ensure the use of appropriate far-red filter sets.
High Background - Excessively high probe concentration- Cell debris or autofluorescent components in the medium- Reduce the probe concentration.- Perform the optional wash step.- Use phenol red-free medium for imaging.
Phototoxicity/Photobleaching - High excitation light intensity- Long exposure times- Frequent imaging intervals- Reduce the excitation laser power.- Use the shortest possible exposure time.- Increase the interval between time points.
No Nuclear Staining - Poor cell health- Incorrect probe handling or storage- Ensure cells are healthy and viable before staining.- Check the storage conditions and integrity of the 5-HMSiR-Hoechst stock solution.

References

Application Notes and Protocols for 5-HMSiR-Hoechst Nanoscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the image acquisition and setup for nanoscopy using the 5-HMSiR-Hoechst DNA probe. The protocols outlined below are intended for researchers in cell biology, microscopy, and drug development who are interested in high-resolution imaging of chromatin nanostructures in living cells.

Introduction

5-HMSiR-Hoechst is a far-red, cell-permeant DNA probe designed for live-cell super-resolution microscopy.[1][2][3] It is composed of the DNA minor groove binder Hoechst 33258 conjugated to a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR).[1][2] The optimal probe, the 5'-regioisomer, exhibits a significant fluorescence increase of approximately 400-fold upon binding to DNA. This property enables wash-free imaging, making it highly suitable for single-molecule localization microscopy (SMLM) and 3D stimulated emission depletion (STED) nanoscopy of chromatin in living cells. The probe's far-red excitation and emission properties minimize phototoxicity, allowing for long-term imaging.

Key Probe Characteristics

PropertyValueReference
Probe Components Hoechst 33258, hydroxymethyl silicon-rhodamine (HMSiR)
Isomer 5'-regioisomer
Fluorescence Increase upon DNA Binding ~400-fold
Binding Affinity (KD) 3.5 ± 0.3 μM
Excitation Wavelength (Ex) 640 nm
Emission Wavelength (Em) 675 nm
Compatibility Live-cell STED and SMLM
Cell Permeability Yes

Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Cell Culture & Seeding probe_prep Prepare 5-HMSiR-Hoechst Working Solution stain_cells Incubate Cells with Probe probe_prep->stain_cells microscope_setup Microscope Setup (STED Nanoscopy) stain_cells->microscope_setup image_acq Image Acquisition microscope_setup->image_acq data_analysis Image Processing & Analysis image_acq->data_analysis

Caption: Experimental workflow for 5-HMSiR-Hoechst nanoscopy.

Protocols

I. Cell Culture and Seeding
  • Culture cells of interest (e.g., HeLa, U-2 OS, or human primary fibroblasts) in an appropriate growth medium supplemented with fetal bovine serum and penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For imaging, seed the cells onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. The seeding density should be optimized to achieve a sub-confluent monolayer on the day of imaging.

II. 5-HMSiR-Hoechst Staining Protocol
  • Probe Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

    • For STED imaging, a concentration of 1 µM can be used.

    • For SMLM imaging, a concentration of 100 nM is recommended.

  • Staining: Remove the culture medium from the cells and add the 5-HMSiR-Hoechst working solution.

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Imaging: No washing steps are required before imaging. Imaging can be performed directly in the staining medium.

III. STED Nanoscopy Image Acquisition
  • Microscope Setup: Use a STED microscope equipped with a pulsed or continuous wave laser for depletion.

  • Excitation: Excite the 5-HMSiR-Hoechst probe using a laser line at approximately 640 nm.

  • Depletion: Use a STED laser at 775 nm for efficient depletion of the fluorescence signal. High excitation laser power may be necessary for optimal resolution.

  • Detection: Collect the fluorescence emission in a spectral window centered around 675 nm.

  • Image Settings: Adjust the laser powers, pixel size, and dwell time to optimize the signal-to-noise ratio and minimize photobleaching while achieving the desired resolution.

  • 3D STED: For 3D STED imaging, utilize a z-donut-shaped STED beam to improve axial resolution.

Quantitative Data Summary

ParameterTechniqueValue/RangeCell TypeNotesReference
Staining Concentration STED1 µMU-2 OS, Fibroblasts1-hour incubation at 37°C.
Staining Concentration SMLM100 nMNot specified1-hour incubation, no wash.
z-axis Resolution 3D STED~175 nmNot specified~4-fold improvement over confocal.
Lateral Resolution STEDBelow 100 nmHuman primary fibroblasts, HeLa-
Toxicity Cell ViabilityNo significant effectHeLa24-hour treatment at concentrations exceeding imaging use.

Signaling Pathway Visualization

The mechanism of 5-HMSiR-Hoechst action is based on direct binding to DNA and a conformational change leading to fluorescence, rather than a complex signaling pathway. The following diagram illustrates the probe's mechanism of action.

G cluster_action Mechanism of Action Probe_unbound 5-HMSiR-Hoechst (Unbound) Fluorescence OFF DNA_binding Binds to DNA Minor Groove Probe_unbound->DNA_binding Probe_bound 5-HMSiR-Hoechst (Bound) Fluorescence ON DNA_binding->Probe_bound Imaging Nanoscopy (STED/SMLM) Probe_bound->Imaging

Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation.

References

Troubleshooting & Optimization

Troubleshooting guide for poor 5-HMSiR-Hoechst staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5-HMSiR-Hoechst for nuclear staining.

Frequently Asked Questions (FAQs)

Q1: What is 5-HMSiR-Hoechst and what are its primary applications?

5-HMSiR-Hoechst is a far-red DNA probe used for staining the nuclei of living cells.[1][2][3][4][5] It is composed of Hoechst 33258, a minor groove-binding DNA stain, and a spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR). Its key features include high cell permeability, minimal toxicity, and a significant increase in fluorescence upon binding to DNA, which allows for wash-free imaging. It is particularly well-suited for live-cell nanoscopy techniques such as single-molecule localization microscopy (SMLM) and 3D stimulated emission depletion (STED) microscopy.

Q2: What are the excitation and emission wavelengths for 5-HMSiR-Hoechst?

  • Excitation: ~640 nm

  • Emission: ~675 nm

Q3: How does 5-HMSiR-Hoechst compare to traditional Hoechst dyes?

Traditional Hoechst dyes, like Hoechst 33342, require UV light for excitation (~360 nm), which can be phototoxic to cells. 5-HMSiR-Hoechst, being a far-red probe, uses lower-energy light for excitation, reducing the risk of cell damage during long-term imaging. Furthermore, traditional Hoechst dyes can undergo photoconversion when exposed to UV light, leading to artifacts and background fluorescence in other channels. 5-HMSiR-Hoechst avoids this issue due to its far-red spectral properties.

Troubleshooting Guide for Poor 5-HMSiR-Hoechst Staining

This section addresses common issues encountered during 5-HMSiR-Hoechst staining experiments.

Issue 1: Weak or No Nuclear Signal

Potential Causes and Solutions

Potential CauseRecommended Solution
Incorrect Reagent Ensure you are using the 5'-regioisomer of HMSiR-Hoechst, as it has been shown to stain the nucleus of living cells more efficiently than the 6'-regioisomer.
Suboptimal Dye Concentration The optimal concentration can vary between cell types. Start with a concentration of 100 nM and titrate up or down as needed. For some applications, concentrations up to 4 µM have been used with related SiR-Hoechst dyes.
Insufficient Incubation Time Incubate cells with the staining solution for at least 30 minutes. Peak fluorescence is often observed after about 90 minutes. For bone marrow cells, incubation times of 90-120 minutes have been found to be optimal for Hoechst staining in general.
Low Cell Permeability While 5-HMSiR-Hoechst is generally cell-permeable, certain cell types may be more resistant. Ensure cells are healthy and not over-confluent.
Incorrect Filter Set Verify that the excitation and emission filters on your microscope are appropriate for the far-red spectral properties of 5-HMSiR-Hoechst (Ex/Em: ~640/675 nm).
Cell Death If cells are unhealthy or dying, their nuclear morphology and permeability may be altered, leading to poor staining. Assess cell viability using a live/dead assay if necessary.
Issue 2: High Background Fluorescence

Potential Causes and Solutions

Potential CauseRecommended Solution
Excessive Dye Concentration Using too high a concentration of the dye can lead to non-specific binding and increased background. Try reducing the concentration of 5-HMSiR-Hoechst.
Insufficient Washing Although 5-HMSiR-Hoechst is suitable for wash-free imaging, a washing step can help reduce background. After incubation, wash the cells 2-3 times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS).
Autofluorescence Some cell culture media containing phenol red can contribute to background fluorescence. For imaging, consider using a phenol red-free medium.
Contaminated Solutions Ensure all buffers and media are fresh and free of contaminants that could cause fluorescence.
Issue 3: Rapid Photobleaching or Fading Signal

Potential Causes and Solutions

Potential CauseRecommended Solution
High Excitation Laser Power Use the lowest possible laser power that provides an adequate signal. The HMSiR fluorophore can be rapidly switched "OFF" by intense excitation light.
Prolonged Exposure Minimize the exposure time and the frequency of image acquisition.
Software or Hardware Issues In some cases, microscope software or hardware may cause unexpected changes in illumination intensity, leading to apparent fading. Monitor your system's performance to rule out this possibility.
Dye Efflux Some cell types actively pump out fluorescent dyes. While this is less of an issue with 5-HMSiR-Hoechst, if you suspect dye efflux, you can try imaging at a lower temperature (though this may affect cell physiology) or keeping a low concentration of the dye in the imaging medium.

Quantitative Data Summary

The following table summarizes key quantitative parameters for 5-HMSiR-Hoechst and related compounds.

Parameter5-HMSiR-HoechstSiR-HoechstHoechst 33342
Excitation Maximum ~665 nm (DNA-bound)652 nm (DNA-bound)~360 nm
Emission Maximum ~675 nm (DNA-bound)672 nm (DNA-bound)~460 nm
Fluorescence Increase (upon DNA binding) ~400-fold~50-fold~30-fold
Dissociation Constant (Kd) 3.5 ± 0.3 µM8.4 µM2.6 nM
Recommended Staining Concentration 100 nM0.5 - 4 µM1 - 5 µg/mL

Experimental Protocols

Live-Cell Staining with 5-HMSiR-Hoechst

This protocol provides a general guideline for staining live cells with 5-HMSiR-Hoechst. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-Buffered Saline (PBS)

  • Live cells cultured in an appropriate vessel for fluorescence microscopy

Procedure:

  • Prepare Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution to a final working concentration of 100 nM in pre-warmed complete cell culture medium.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 30-90 minutes at 37°C, protected from light.

  • Washing (Optional): For experiments sensitive to background fluorescence, remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed medium or PBS. For wash-free imaging, this step can be omitted.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~675 nm). Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor 5-HMSiR-Hoechst Staining start Start: Poor Staining weak_signal Weak or No Signal start->weak_signal Issue? high_background High Background start->high_background Issue? photobleaching Rapid Photobleaching start->photobleaching Issue? weak_signal->high_background check_reagent Check Reagent: - Using 5'-isomer? - Dye integrity? weak_signal->check_reagent Yes high_background->photobleaching reduce_conc Reduce Dye Concentration high_background->reduce_conc Yes reduce_laser Reduce Laser Power & Exposure photobleaching->reduce_laser Yes optimize_conc Optimize Concentration: - Titrate from 100 nM check_reagent->optimize_conc optimize_incubation Optimize Incubation Time: - 30-90 minutes optimize_conc->optimize_incubation check_filters Check Microscope Filters: - Ex: ~640nm, Em: ~675nm optimize_incubation->check_filters end Staining Successful check_filters->end Resolved add_wash Add Washing Steps: - 2-3x with fresh media/PBS reduce_conc->add_wash use_phenol_free Use Phenol Red-Free Media add_wash->use_phenol_free use_phenol_free->end Resolved check_efflux Consider Dye Efflux reduce_laser->check_efflux check_efflux->end Resolved

Caption: A flowchart for troubleshooting common issues in 5-HMSiR-Hoechst staining.

StainingMechanism Proposed Mechanism of 5-HMSiR-Hoechst Fluorescence Activation cluster_unbound Unbound State (in solution) cluster_bound Bound State (in nucleus) unbound 5-HMSiR-Hoechst (Free Probe) dark_state Dark State (Non-fluorescent) unbound->dark_state Spiroether formation & intramolecular quenching dna Nuclear DNA (Minor Groove) unbound->dna Enters cell nucleus blinking_complex Blinking Complex (Fluorescent) dna->blinking_complex Binding suppresses quenching blinking_complex->dark_state Excitation light can induce 'OFF' state

Caption: Mechanism of 5-HMSiR-Hoechst fluorescence upon binding to DNA.

References

Technical Support Center: Optimizing 5-HMSiR-Hoechst for STED Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 5-HMSiR-Hoechst concentration for Stimulated Emission Depletion (STED) imaging. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high-quality super-resolution images of nuclear structures.

Frequently Asked Questions (FAQs)

Q1: What is 5-HMSiR-Hoechst and why is it used for STED imaging?

A1: 5-HMSiR-Hoechst is a far-red, cell-permeable DNA probe that is highly suitable for live-cell super-resolution microscopy, including STED. It is a conjugate of a Hoechst 33258 derivative and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) dye.[1][2] Its key advantages include:

  • Far-red excitation and emission: Minimizes phototoxicity compared to UV-excitable dyes like traditional Hoechst stains.[3]

  • Fluorogenic properties: The probe's fluorescence intensity increases significantly (up to 400-fold) upon binding to DNA, which reduces background noise and allows for wash-free imaging.[2][4]

  • Compatibility with STED: It can be effectively used with standard STED microscopes, particularly those equipped with a 775 nm depletion laser, to visualize chromatin structures with a resolution well below 100 nm.

  • Minimal toxicity at optimal concentrations: When used at low concentrations, it shows minimal impact on cell viability and proliferation.

Q2: What is the general mechanism of 5-HMSiR-Hoechst staining?

A2: The Hoechst moiety of the probe binds to the minor groove of DNA, with a preference for AT-rich regions. The silicon-rhodamine (SiR) component is responsible for the far-red fluorescence. In its unbound state, the dye is in a non-fluorescent spirolactone form. Upon binding to DNA, the equilibrium shifts to the fluorescent zwitterionic form, leading to a significant increase in fluorescence emission.

cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Nucleus Nucleus Probe_unbound 5-HMSiR-Hoechst (non-fluorescent) Probe_in_cytoplasm Probe in Cytoplasm Probe_unbound->Probe_in_cytoplasm Cellular Uptake Probe_in_nucleus Probe in Nucleus Probe_in_cytoplasm->Probe_in_nucleus Nuclear Import Probe_bound 5-HMSiR-Hoechst (fluorescent) Probe_in_nucleus->Probe_bound Binding DNA DNA (AT-rich regions) Probe_bound->DNA Binds to Minor Groove cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization Cell_Culture 1. Plate cells on imaging-grade dishes Prepare_Dye 2. Prepare a dilution series of 5-HMSiR-Hoechst (e.g., 50 nM - 1 µM) Cell_Culture->Prepare_Dye Staining 3. Incubate cells with different dye concentrations (e.g., 1 hr at 37°C) Imaging 4. Acquire confocal and STED images for each concentration Staining->Imaging Evaluate_Signal 5a. Assess Signal Strength & S/N Ratio Imaging->Evaluate_Signal Evaluate_Resolution 5b. Measure Resolution (FWHM) Imaging->Evaluate_Resolution Evaluate_Toxicity 5c. Monitor Cell Health & Morphology Imaging->Evaluate_Toxicity Optimal_Conc 6. Select lowest concentration with best results Evaluate_Signal->Optimal_Conc Evaluate_Resolution->Optimal_Conc Evaluate_Toxicity->Optimal_Conc

References

Strategies to reduce phototoxicity and photobleaching of 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when using the far-red fluorescent DNA stain, 5-HMSiR-Hoechst, particularly concerning phototoxicity and photobleaching.

Frequently Asked Questions (FAQs)

Q1: I am observing rapid signal loss (photobleaching) during my time-lapse imaging experiment with 5-HMSiR-Hoechst. What are the potential causes and solutions?

A1: Rapid photobleaching of 5-HMSiR-Hoechst can be caused by several factors, primarily excessive excitation light exposure. Here’s a breakdown of potential causes and solutions:

  • High Excitation Power: The rate of photobleaching is directly related to the intensity of the excitation light.

    • Solution: Reduce the laser or LED power to the minimum level that still provides an adequate signal-to-noise ratio.

  • Long Exposure Times: Prolonged exposure to excitation light increases the total number of photons that interact with the fluorophore, leading to a higher probability of photobleaching.

    • Solution: Use the shortest possible exposure time that allows for clear image acquisition.

  • High Frame Rate: Acquiring images too frequently in a time-lapse experiment will increase the cumulative light exposure.

    • Solution: Increase the interval between image acquisitions to the longest duration that still captures the dynamics of your biological process of interest.

  • Presence of Molecular Oxygen: Reactive oxygen species (ROS), generated upon excitation of the fluorophore in the presence of oxygen, are a major contributor to photobleaching.

    • Solution: Consider using an oxygen scavenging system or supplementing your imaging medium with antioxidants. See the detailed protocols below for more information.

Q2: My live cells are showing signs of stress or dying after staining with 5-HMSiR-Hoechst and imaging. How can I reduce phototoxicity?

A2: Phototoxicity is primarily caused by the generation of reactive oxygen species (ROS) upon illumination of the fluorophore. While 5-HMSiR-Hoechst is designed for reduced phototoxicity due to its far-red excitation, high light doses can still induce cellular stress.

  • Optimize Illumination: This is the most critical factor. Reduce excitation power, shorten exposure times, and increase imaging intervals as described in the photobleaching section.

  • Use Optimized Imaging Media:

    • Antioxidants: Supplement your live-cell imaging medium with antioxidants like Trolox or ascorbic acid to neutralize ROS.

    • Phenol Red-Free Media: Phenol red in culture media can generate ROS upon illumination, so using a phenol red-free formulation is recommended for live-cell imaging.

  • Control the Environment: Maintain optimal physiological conditions (37°C, 5% CO₂) for your cells throughout the imaging experiment using a stage-top incubator.

  • Lower Dye Concentration: While 5-HMSiR-Hoechst has low intrinsic toxicity, using the lowest effective concentration can help minimize any potential adverse effects. A typical starting concentration is 100 nM.

Q3: The fluorescence signal from 5-HMSiR-Hoechst in my cells is weak or I see high background.

A3: Several factors can contribute to a weak or noisy signal:

  • Suboptimal Dye Concentration:

    • Solution: Titrate the concentration of 5-HMSiR-Hoechst to find the optimal balance between bright nuclear staining and low background. A starting range of 100-500 nM is recommended.

  • Efflux Pump Activity: Some cell lines express efflux pumps that can actively remove the dye from the cells, leading to a dim signal.

    • Solution: The use of a broad-spectrum efflux pump inhibitor, such as verapamil (typically at 10 µM), can significantly improve staining intensity in resistant cell lines.[1][2][3]

  • High Background from Unbound Dye: Although 5-HMSiR-Hoechst is fluorogenic (its fluorescence increases upon binding to DNA), high concentrations can lead to background from unbound dye.

    • Solution: Perform a wash step with fresh imaging medium after incubation with the dye to remove any excess unbound probe.

  • Autofluorescence: Cellular autofluorescence is generally lower in the far-red spectrum, which is an advantage of using 5-HMSiR-Hoechst. However, if you still observe significant background, it may be inherent to your sample.

    • Solution: Acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence and use this for background subtraction during image analysis.

Q4: Can I use an oxygen scavenging system with 5-HMSiR-Hoechst? Are there any potential side effects for live cells?

A4: Yes, oxygen scavenging systems can be effective in reducing photobleaching of 5-HMSiR-Hoechst. These systems typically work by enzymatically removing dissolved oxygen from the imaging medium.

  • Common Systems: A popular system is the glucose oxidase and catalase (GODCAT) system.

  • Potential Side Effects: A major consideration for live-cell imaging is that oxygen deprivation can negatively impact cell health by inhibiting mitochondrial respiration and reducing ATP production.[4][5] This can lead to cellular stress and alter the biological processes you are studying.

  • Mitigation: To counteract the effects of hypoxia, you can supplement the imaging medium with metabolic intermediates that can help maintain intracellular ATP levels. See the detailed protocol below for a recipe.

Quantitative Data Summary

Table 1: Qualitative Relationship Between Imaging Parameters and Photobleaching/Phototoxicity

ParameterEffect on PhotobleachingEffect on PhototoxicityRecommendation for Reduction
Excitation Power IncreasesIncreasesUse the lowest power necessary for a good signal-to-noise ratio.
Exposure Time IncreasesIncreasesUse the shortest possible exposure time.
Imaging Frequency Increases (cumulative)Increases (cumulative)Increase the time interval between acquisitions.
Dye Concentration Can increase signal, but not directly photobleaching rateCan increase phototoxicity if excessively highUse the lowest effective concentration (e.g., start at 100 nM).
Oxygen Presence IncreasesIncreasesUse oxygen scavengers or antioxidants.

Table 2: Photobleaching Half-Life of SiR Dyes Under Different Conditions

FluorophoreConditionPhotobleaching Half-Life (t½)Reference
SiR-ActinStandard Imaging Medium~10-30 seconds
SiR-ActinWith ROXS (Reducing and Oxidizing System)Significantly increased
TMROutside the cell, various O₂ and ROXS conditions~0.5 - 200 seconds
ST647Outside the cell, various O₂ and ROXS conditions~0.5 - 200 seconds

Note: The photostability of 5-HMSiR-Hoechst is expected to be in a similar range to other SiR dyes. The actual half-life will depend on the specific imaging conditions (microscope, objective, camera, and illumination settings).

Experimental Protocols

Protocol 1: General Live-Cell Staining with 5-HMSiR-Hoechst

Materials:

  • Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)

  • (Optional) Verapamil stock solution (10 mM in DMSO)

Procedure:

  • Culture cells to the desired confluency (typically 50-70%).

  • Prepare the staining solution by diluting the 5-HMSiR-Hoechst stock solution in pre-warmed imaging medium to a final concentration of 100-500 nM.

  • (Optional) If using an efflux pump inhibitor, add verapamil to the staining solution to a final concentration of 10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

  • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.

  • Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

  • Add fresh, pre-warmed imaging medium to the cells for imaging.

  • Proceed with live-cell imaging, following the recommendations to minimize phototoxicity and photobleaching.

Protocol 2: Reducing Phototoxicity with Antioxidant-Supplemented Imaging Medium

Materials:

  • Live-cell imaging medium (phenol red-free)

  • Trolox (water-soluble Vitamin E analog) or Ascorbic Acid (Vitamin C)

  • Cells stained with 5-HMSiR-Hoechst as per Protocol 1

Procedure:

  • Prepare a stock solution of the antioxidant. For example, a 100 mM stock of Trolox in DMSO or a 500 mM stock of ascorbic acid in water (prepare fresh).

  • On the day of the experiment, dilute the antioxidant stock solution into your pre-warmed, phenol red-free imaging medium to a final concentration of 500 µM for Trolox or 1-2 mM for ascorbic acid.

  • After staining and washing your cells with 5-HMSiR-Hoechst (Protocol 1), replace the medium with the antioxidant-supplemented imaging medium.

  • Incubate for at least 15 minutes before starting your imaging session.

  • Image the cells, keeping in mind the general principles of minimizing light exposure.

Protocol 3: Using an Oxygen Scavenging System for Reduced Photobleaching

Materials:

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • D-Glucose

  • Live-cell imaging buffer (HEPES-buffered, phenol red-free)

  • Cells stained with 5-HMSiR-Hoechst

Procedure:

  • Prepare Stock Solutions:

    • Glucose Oxidase: 10 mg/mL in imaging buffer.

    • Catalase: 10 mg/mL in imaging buffer.

    • D-Glucose: 20% (w/v) in water.

  • Prepare the Oxygen Scavenging Imaging Buffer (prepare fresh before imaging):

    • To your imaging buffer, add D-glucose to a final concentration of 0.5%.

    • Just before use, add glucose oxidase to a final concentration of 0.1 mg/mL and catalase to a final concentration of 0.02 mg/mL. Mix gently.

  • Imaging:

    • After staining and washing the cells with 5-HMSiR-Hoechst, replace the medium with the freshly prepared oxygen scavenging imaging buffer.

    • Proceed with imaging immediately. Be aware of the potential for cellular stress due to hypoxia and consider this when interpreting your results.

Protocol 4: Assessing Cell Viability After Imaging

This protocol uses Calcein-AM and Propidium Iodide (PI) to differentiate between live and dead cells after a time-lapse imaging experiment.

Materials:

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cells previously imaged with 5-HMSiR-Hoechst

Procedure:

  • After completing your time-lapse imaging experiment, remove the imaging medium.

  • Wash the cells once with PBS.

  • Prepare a staining solution containing Calcein-AM (final concentration 1-2 µM) and PI (final concentration 1-2 µg/mL) in PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Image the cells using the appropriate filter sets for Calcein (green fluorescence in live cells) and PI (red fluorescence in dead cells).

  • Quantify the number of live and dead cells in the imaged fields of view to assess the level of phototoxicity.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

Phototoxicity_Pathway cluster_excitation Light Excitation cluster_ros ROS Generation cluster_damage Cellular Damage Excitation_Light Excitation Light (e.g., 640 nm laser) Fluorophore_GS 5-HMSiR-Hoechst (Ground State) Excitation_Light->Fluorophore_GS Absorption Fluorophore_ES 5-HMSiR-Hoechst (Excited State) Fluorophore_GS->Fluorophore_ES Fluorophore_ES->Fluorophore_GS Fluorescence (Desired Signal) Oxygen Molecular Oxygen (O₂) Fluorophore_ES->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Oxygen->ROS Cell_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cell_Components Oxidation Phototoxicity Phototoxicity (Cell Stress, Apoptosis) Cell_Components->Phototoxicity

Caption: Signaling pathway of phototoxicity induced by fluorescent probes.

Photobleaching_Mechanism Ground_State Fluorophore (Ground State) Excited_Singlet Excited Singlet State Ground_State->Excited_Singlet Light Absorption Excited_Singlet->Ground_State Fluorescence Excited_Triplet Excited Triplet State Excited_Singlet->Excited_Triplet Intersystem Crossing Excited_Triplet->Ground_State Phosphorescence (slow) Bleached_State Photobleached State (Non-fluorescent) Excited_Triplet->Bleached_State Reaction with O₂ (Photochemical Destruction)

Caption: Jablonski diagram illustrating the mechanism of photobleaching.

Troubleshooting_Workflow Start Problem Encountered Rapid_Bleaching Rapid Photobleaching? Start->Rapid_Bleaching Cell_Stress Cell Stress/Death? Rapid_Bleaching->Cell_Stress No Reduce_Light Reduce Excitation Power & Exposure Time Rapid_Bleaching->Reduce_Light Yes Weak_Signal Weak Signal? Cell_Stress->Weak_Signal No Cell_Stress->Reduce_Light Yes Optimize_Concentration Optimize Dye Concentration Weak_Signal->Optimize_Concentration Yes End Problem Resolved Weak_Signal->End No Increase_Interval Increase Time Interval Reduce_Light->Increase_Interval Use_Antioxidants Use Antioxidants or Oxygen Scavengers Increase_Interval->Use_Antioxidants Use_Antioxidants->Cell_Stress Use_Antioxidants->End Use_Verapamil Consider Verapamil Optimize_Concentration->Use_Verapamil Wash_Step Perform Wash Step Use_Verapamil->Wash_Step Wash_Step->End

Caption: A logical workflow for troubleshooting common issues with 5-HMSiR-Hoechst.

References

Minimizing background fluorescence in 5-HMSiR-Hoechst imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-HMSiR-Hoechst imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence for high-quality live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is 5-HMSiR-Hoechst and why is it used for live-cell imaging?

5-HMSiR-Hoechst is a far-red, cell-permeant DNA probe designed for live-cell imaging. It is a conjugate of Hoechst 33258, a minor-groove binding DNA stain, and hydroxymethyl silicon-rhodamine (HMSiR), a spontaneously blinking fluorophore.[1][2] Its key advantages include:

  • Far-Red Emission: With an excitation maximum around 640 nm and an emission maximum around 675 nm, it helps to avoid the natural autofluorescence of cells, which is typically found in the blue-green spectral region.[1][3]

  • High Signal-to-Noise Ratio: The probe's fluorescence is significantly enhanced upon binding to DNA (up to a 400-fold increase), which allows for "no-wash" protocols and minimizes background from unbound probes.[2]

  • Super-Resolution Compatibility: Its properties make it suitable for advanced imaging techniques like 3D stimulated emission depletion (STED) microscopy.

Q2: What are the most common sources of high background fluorescence in 5-HMSiR-Hoechst imaging?

High background can originate from several sources:

  • Imaging Medium: Standard cell culture media containing phenol red, vitamins (like riboflavin), and fetal bovine serum (FBS) are major contributors to background fluorescence.

  • Excess Dye Concentration: Using a higher-than-optimal concentration of 5-HMSiR-Hoechst can lead to non-specific binding and increased background.

  • Imaging Vessel: Plastic-bottom culture dishes can exhibit significant autofluorescence.

  • Cellular Autofluorescence: While 5-HMSiR-Hoechst avoids the most common blue-green autofluorescence, some cellular components like lipofuscin can fluoresce across a broad spectrum.

  • Inadequate Washing: In protocols that include a wash step, insufficient washing can leave behind unbound dye, contributing to background.

Q3: Can 5-HMSiR-Hoechst be toxic to cells?

Yes, like other DNA-binding dyes, 5-HMSiR-Hoechst can exhibit cytotoxicity. Studies on the related SiR-Hoechst probe have shown that it can induce DNA damage responses and cause a G2 phase cell cycle delay or arrest at concentrations below 1 µM. Therefore, it is critical to use the lowest effective concentration that provides a sufficient signal for your imaging experiment.

Q4: Do I need to perform a wash step after staining with 5-HMSiR-Hoechst?

Due to its fluorogenic nature (a large increase in fluorescence upon binding to DNA), 5-HMSiR-Hoechst is compatible with wash-free imaging protocols. However, if you are experiencing high background, incorporating wash steps can be a valuable optimization strategy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: High Background Fluorescence Obscuring Nuclear Signal

If the background fluorescence is high, making it difficult to distinguish the stained nuclei, consider the following solutions:

Potential Cause Recommended Solution
Imaging Medium Replace standard culture medium with a phenol red-free imaging medium or a clear buffered saline solution (like HBSS) before imaging. Gibco's FluoroBrite™ DMEM is a commonly used alternative.
Excess Dye Concentration Perform a concentration titration to find the optimal dye concentration for your cell type and experimental conditions. Start with a lower concentration than recommended and increase it gradually.
Plastic Imaging Dish Switch from plastic-bottom dishes to glass-bottom dishes or plates, which are specifically designed to reduce autofluorescence.
Inadequate Washing If using a wash protocol, increase the number and duration of washes with a buffered saline solution like PBS to remove unbound dye.
Microscope Settings Adjust microscope settings to optimize the signal-to-noise ratio. This may include reducing laser power or exposure time to a level that maintains a clear signal from the nuclei while minimizing background detection.
Problem 2: Weak or No Nuclear Signal

If you are observing a very faint signal or no signal at all from the cell nuclei, try these troubleshooting steps:

Potential Cause Recommended Solution
Dye Concentration Too Low While it's important to avoid high concentrations, an overly diluted dye will result in a weak signal. If you have already optimized for low background, try incrementally increasing the 5-HMSiR-Hoechst concentration.
Insufficient Incubation Time The optimal incubation time can vary between cell types. If the signal is weak, try extending the incubation period (e.g., from 15 minutes to 30-60 minutes).
Incorrect Microscope Filter Set Ensure you are using the correct filter set for a far-red fluorophore (Excitation ~640 nm, Emission ~675 nm). Far-red fluorescence is not visible to the human eye through the eyepiece and must be detected with a suitable camera.
Cell Health Unhealthy or dead cells may not stain properly. Ensure your cells are healthy and within a normal passage number before staining.
Dye Efflux Some cell lines, particularly cancer cells, express efflux pumps that can actively remove the dye. The use of inhibitors like Verapamil has been shown to improve staining with SiR-Hoechst in certain cell lines (e.g., U2OS).

Experimental Protocols & Data

Protocol 1: Optimizing 5-HMSiR-Hoechst Concentration

This protocol provides a method for determining the optimal staining concentration to maximize the signal-to-noise ratio.

Methodology:

  • Cell Seeding: Seed your cells of interest in a multi-well, glass-bottom imaging plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Dye Preparation: Prepare a series of dilutions of 5-HMSiR-Hoechst in phenol red-free imaging medium. A suggested range is 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM.

  • Staining: Remove the culture medium from the cells and add the different concentrations of the 5-HMSiR-Hoechst staining solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Imaging: Image the cells directly in the staining solution using a confocal or widefield fluorescence microscope equipped with appropriate far-red filters (e.g., Ex: 640/20 nm, Em: 680/30 nm). Use consistent acquisition settings (laser power, exposure time, gain) for all wells.

  • Analysis:

    • Quantify the mean fluorescence intensity within the nuclei (Signal).

    • Quantify the mean fluorescence intensity in a background region of the same image that does not contain cells (Background).

    • Calculate the Signal-to-Noise Ratio (SNR) for each concentration: SNR = (Signal - Background) / Background.

  • Selection: Choose the lowest concentration that provides a sufficient SNR for your imaging needs, while minimizing potential cytotoxicity.

Example Quantitative Data:

5-HMSiR-Hoechst ConcentrationMean Nuclear Intensity (Signal)Mean Background IntensitySignal-to-Noise Ratio (SNR)
50 nM15002505.0
100 nM320028010.4
250 nM 6500 310 20.0
500 nM810045017.0
1 µM920068012.5

In this example, 250 nM provides the highest SNR.

Visual Guides

Workflow for Optimizing Staining

The following diagram illustrates a typical workflow for optimizing your 5-HMSiR-Hoechst staining protocol to minimize background.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in Glass-Bottom Plate prep_media Prepare Phenol Red-Free Imaging Medium prep_dye Prepare Dye Dilutions (e.g., 50 nM - 1 µM) stain Stain Cells with Dye Dilutions prep_dye->stain incubate Incubate 30 min @ 37°C (Protect from Light) stain->incubate image Acquire Images (Consistent Settings) incubate->image quantify Quantify Signal & Background Intensity image->quantify calculate Calculate SNR quantify->calculate select Select Optimal Concentration calculate->select

Caption: Workflow for optimizing 5-HMSiR-Hoechst concentration.

Troubleshooting Logic for High Background

This decision tree provides a logical approach to troubleshooting high background fluorescence.

G start High Background Fluorescence? check_medium Using Phenol Red-Free Imaging Medium? start->check_medium Yes change_medium Switch to Phenol Red-Free Medium or Buffered Saline check_medium->change_medium No check_dish Using Glass- Bottom Dish? check_medium->check_dish Yes change_medium->check_dish change_dish Switch to Glass-Bottom Dish check_dish->change_dish No check_conc Dye Concentration Optimized? check_dish->check_conc Yes change_dish->check_conc titrate_conc Perform Concentration Titration (Protocol 1) check_conc->titrate_conc No add_wash Consider Adding Wash Steps check_conc->add_wash Yes titrate_conc->add_wash end_ok Problem Resolved add_wash->end_ok Background Reduced end_persist Issue Persists: Contact Technical Support add_wash->end_persist Background Still High

References

Addressing non-specific binding of 5-HMSiR-Hoechst in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-HMSiR-Hoechst. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding of the 5-HMSiR-Hoechst DNA probe in cellular imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-HMSiR-Hoechst and what are its primary applications?

5-HMSiR-Hoechst is a far-red fluorescent DNA probe designed for live-cell imaging. It is composed of a Hoechst 33258 moiety, which binds to the minor groove of DNA, and a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore[1][2][3]. This combination allows for the visualization of nuclear DNA in the far-red spectrum, which is beneficial for reducing phototoxicity and background autofluorescence. Its excellent performance, particularly the 5'-regioisomer, allows for a significant increase in fluorescence upon binding to DNA, making it suitable for advanced imaging techniques like wash-free single-molecule localization and 3D stimulated emission depletion (STED) microscopy[2][3].

Q2: What causes non-specific binding of 5-HMSiR-Hoechst?

Non-specific binding of 5-HMSiR-Hoechst can arise from the individual components of the probe:

  • Hoechst 33258 Moiety: While Hoechst dyes bind with high affinity to the AT-rich regions of the DNA minor groove, they can also exhibit lower affinity, non-specific interactions with the sugar-phosphate backbone of DNA.

  • HMSiR Fluorophore: Silicon-rhodamine dyes can be hydrophobic, leading to non-specific interactions with various cellular components, such as lipids and proteins, as well as with glass or plastic surfaces of imaging dishes. These hydrophobic interactions are a primary cause of background fluorescence.

Q3: How does the fluorogenic nature of SiR probes help with background fluorescence?

Silicon-rhodamine (SiR) probes, including 5-HMSiR-Hoechst, are fluorogenic. This means their fluorescence is significantly quenched in an aqueous environment and increases dramatically upon binding to their target (in this case, DNA). This property helps to reduce the background signal from unbound probes in the cytoplasm, leading to a better signal-to-noise ratio even without extensive washing steps.

Troubleshooting Guide: Non-Specific Binding

This guide provides solutions to common issues related to non-specific binding of 5-HMSiR-Hoechst.

Issue 1: High cytoplasmic or background fluorescence.

  • Possible Cause: The concentration of 5-HMSiR-Hoechst is too high, leading to an excess of unbound probe.

  • Solution: Optimize the probe concentration by performing a titration. Start with a lower concentration than recommended and gradually increase it to find the optimal balance between nuclear signal and background fluorescence.

  • Possible Cause: Insufficient washing after staining, leaving behind unbound probe.

  • Solution: Although 5-HMSiR-Hoechst can be used in wash-free protocols, incorporating gentle washing steps with pre-warmed phosphate-buffered saline (PBS) or a specialized live-cell imaging solution can help reduce background fluorescence.

  • Possible Cause: Non-specific binding of the HMSiR moiety to hydrophobic cellular components.

  • Solution: Include a blocking agent in your staining protocol. Incubating cells with a solution of Bovine Serum Albumin (BSA) before and during staining can help to saturate non-specific binding sites.

Issue 2: Fluorescent signal observed on the surface of the imaging dish.

  • Possible Cause: The hydrophobic HMSiR component of the probe is adhering to the plastic or glass surface of the imaging vessel.

  • Solution: Use imaging plates or dishes with a hydrophilic coating or those specifically designed for low non-specific binding. Alternatively, pre-coating the imaging surface with a blocking agent like BSA can help to passivate the surface.

Issue 3: Low signal-to-noise ratio.

  • Possible Cause: Suboptimal imaging media is contributing to background fluorescence.

  • Solution: Use an imaging medium that is specifically formulated to have low autofluorescence. Phenol red-free media is a common choice for fluorescence microscopy.

  • Possible Cause: The incubation time is not optimal, leading to either incomplete staining of the nucleus or excessive non-specific uptake.

  • Solution: Optimize the incubation time. Shorter incubation times may be sufficient for nuclear staining while minimizing non-specific accumulation.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions and optimization strategies to minimize non-specific binding of 5-HMSiR-Hoechst.

Table 1: Recommended Staining Parameters for 5-HMSiR-Hoechst in Live Cells

ParameterRecommended RangeNotes
Concentration 100 nM - 1 µMStart with a lower concentration and titrate up to find the optimal signal-to-noise ratio for your cell type.
Incubation Time 15 - 60 minutesShorter incubation times are generally better to reduce non-specific uptake. Optimization is cell-type dependent.
Temperature 37°CStaining is typically performed at physiological temperatures to ensure normal cellular function.

Table 2: Troubleshooting Strategies and Their Impact on Signal-to-Noise Ratio (SNR)

StrategyExpected Impact on SNRConsiderations
Optimize Probe Concentration HighLower concentrations reduce background from unbound probe.
Optimize Incubation Time Moderate to HighShorter times can decrease non-specific uptake.
Washing Steps (1-3x with PBS) ModerateRemoves unbound probe from the extracellular space.
Use of Blocking Agents (e.g., 1% BSA) Moderate to HighReduces non-specific hydrophobic and ionic interactions.
Use of Low-Autofluorescence Imaging Media ModerateReduces background fluorescence from the media itself.

Experimental Protocols

Protocol 1: Standard Staining Protocol for Live Cells

  • Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of 5-HMSiR-Hoechst in pre-warmed, serum-free cell culture medium. A starting concentration of 500 nM is recommended.

  • Staining: Remove the existing culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended): Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.

  • Imaging: Image the cells immediately in a suitable low-autofluorescence imaging medium.

Protocol 2: Optimized Protocol to Reduce Non-Specific Binding

  • Cell Preparation: Plate cells as in the standard protocol.

  • Blocking: Wash the cells once with pre-warmed PBS. Then, incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at 37°C.

  • Staining Solution Preparation: Prepare the 5-HMSiR-Hoechst working solution in the blocking solution or a serum-free medium.

  • Staining: Remove the blocking solution and add the staining solution.

  • Incubation: Incubate for the optimized time (e.g., 15 minutes) at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS, with each wash lasting for 5 minutes to ensure the removal of unbound probe.

  • Imaging: Proceed with imaging in a low-autofluorescence medium.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_plating Plate Cells blocking Blocking (Optional) e.g., 1% BSA cell_plating->blocking staining Incubate with 5-HMSiR-Hoechst blocking->staining washing Wash (1-3x) with PBS staining->washing imaging Live-Cell Imaging washing->imaging

Caption: Workflow for staining live cells with 5-HMSiR-Hoechst.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding Observed conc Concentration Too High start->conc time Incubation Too Long start->time wash Insufficient Washing start->wash hydrophobic Hydrophobic Interactions start->hydrophobic titrate Titrate Concentration conc->titrate optimize_time Optimize Incubation Time time->optimize_time increase_wash Increase Washing Steps wash->increase_wash add_blocker Use Blocking Agent (BSA) hydrophobic->add_blocker

Caption: Troubleshooting logic for addressing non-specific binding.

References

How to improve the signal-to-noise ratio with 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the 5-HMSiR-Hoechst live-cell DNA stain.

Frequently Asked Questions (FAQs)

Q1: What is 5-HMSiR-Hoechst and what are its primary applications?

5-HMSiR-Hoechst is a far-red, cell-permeable DNA probe designed for live-cell imaging. It is composed of a Hoechst 33258 molecule conjugated to a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2][3] Its primary applications include high-resolution imaging of nuclear DNA, single-molecule localization microscopy (SMLM), and stimulated emission depletion (STED) microscopy of chromatin nanostructures in living cells.[1][4] The probe exhibits a significant increase in fluorescence—up to 400-fold—upon binding to the minor groove of DNA, which contributes to a high signal-to-noise ratio.

Q2: How does the fluorescence of 5-HMSiR-Hoechst increase upon DNA binding?

The significant fluorescence enhancement of 5-HMSiR-Hoechst upon DNA binding is attributed to a dual-quenching mechanism in its unbound state. This involves both spiroether formation and intramolecular quenching. When the Hoechst moiety binds to the DNA minor groove, this quenching is suppressed, leading to a dramatic increase in fluorescence emission.

Unbound Unbound 5-HMSiR-Hoechst (Low Fluorescence) Quenching Dual Quenching: - Spiroether Formation - Intramolecular Quenching Unbound->Quenching In solution DNA_Binding DNA Binding (Minor Groove) Unbound->DNA_Binding Presence of DNA Quenching->Unbound Equilibrium Bound Bound 5-HMSiR-Hoechst (High Fluorescence) DNA_Binding->Bound Conformational change Start Low Signal-to-Noise Ratio Concentration Optimize Probe Concentration (Titrate 10-500 nM) Start->Concentration Incubation Adjust Incubation Time (15-60 min) Concentration->Incubation Wash Introduce Wash Step Incubation->Wash Imaging Optimize Imaging Parameters (Lower Laser Power, Shorter Exposure) Wash->Imaging CellHealth Check Cell Health and Confluency Imaging->CellHealth Result Improved Signal-to-Noise CellHealth->Result cluster_prep Experiment Preparation cluster_staining Staining Procedure cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Culture Cells to Optimal Confluency Prepare_Probe Prepare 5-HMSiR-Hoechst Staining Solution Cell_Culture->Prepare_Probe Add_Probe Add Staining Solution to Cells Prepare_Probe->Add_Probe Incubate Incubate at 37°C for 30-60 min Add_Probe->Incubate Optional_Wash Optional: Wash with Fresh Medium Incubate->Optional_Wash Acquire_Images Acquire Images with Far-Red Filters Optional_Wash->Acquire_Images Analyze_Data Analyze Images for Nuclear Morphology, Chromatin Structure, etc. Acquire_Images->Analyze_Data

References

Technical Support Center: 5-HMSiR-Hoechst Staining in Fixed Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-HMSiR-Hoechst staining. This guide provides researchers, scientists, and drug development professionals with detailed information on compatible fixation methods, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: Can 5-HMSiR-Hoechst be used to stain fixed cells?

A1: Yes, 5-HMSiR-Hoechst and other silicon-rhodamine (SiR)-based DNA probes are compatible with fixation, particularly with paraformaldehyde (PFA).[1] While 5-HMSiR-Hoechst is primarily designed for live-cell imaging due to its cell permeability and fluorogenic nature, its fluorescence can be preserved after fixation, allowing for high-quality imaging of nuclear structures in fixed samples.

Q2: Which fixation method is recommended for 5-HMSiR-Hoechst staining?

A2: Paraformaldehyde (PFA) fixation is generally the recommended method for preserving the fluorescence of SiR-based probes. Methanol fixation can also be used, but it may have a greater impact on the fluorescence intensity of some fluorophores and can alter cellular morphology more significantly.

Q3: Will fixation affect the fluorescence intensity of 5-HMSiR-Hoechst?

A3: While some loss of fluorescence is possible with any fixation procedure, DNA-binding dyes like 5-HMSiR-Hoechst are generally considered to be relatively stable. One study indicated that DNA-based fluorescent reporters were not significantly impacted by either PFA or methanol fixation. However, the exact degree of signal retention can depend on the specific protocol and cell type.

Q4: Can I perform immunostaining after 5-HMSiR-Hoechst staining and fixation?

A4: Yes, it is possible to perform subsequent immunostaining. However, the fixation and permeabilization steps required for immunostaining must be compatible with preserving the 5-HMSiR-Hoechst signal. A sequential staining protocol where 5-HMSiR-Hoechst staining is performed after the secondary antibody incubation is often recommended to minimize any potential signal loss.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Signal Suboptimal Fixation: Prolonged or harsh fixation can quench fluorescence.Optimize fixation time and concentration. For 4% PFA, a 10-15 minute incubation at room temperature is a good starting point.
Low Dye Concentration: Insufficient dye concentration can lead to a weak signal.Ensure the use of an appropriate concentration of 5-HMSiR-Hoechst for your cell type. A typical starting concentration for live-cell staining is 0.1-1 µM, which can be adapted for fixed-cell protocols.
Photobleaching: Excessive exposure to excitation light during imaging can lead to signal loss.Minimize light exposure by using neutral density filters, reducing exposure time, and using an anti-fade mounting medium.
High Background Inadequate Washing: Residual unbound dye can contribute to background fluorescence.Ensure thorough washing steps with PBS after staining.
Autofluorescence: Some cell types or fixation methods can induce autofluorescence.Include an unstained, fixed control to assess the level of autofluorescence. If significant, consider using a background-quenching agent.
Altered Nuclear Morphology Harsh Fixation/Permeabilization: Methanol fixation, in particular, can alter cellular and nuclear structure.Prefer PFA fixation for better morphological preservation. If methanol is necessary, use ice-cold methanol and a short incubation time.
Non-Specific Staining Dye Aggregation: High concentrations of the dye may lead to aggregation and non-specific binding.Use the recommended dye concentration and ensure it is fully dissolved in the staining buffer.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation for 5-HMSiR-Hoechst Staining

This protocol is recommended for optimal preservation of fluorescence and cellular morphology.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 5-HMSiR-Hoechst staining solution (e.g., 1 µM in PBS or appropriate buffer)

  • Mounting medium (preferably with an anti-fade agent)

Procedure:

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Add 4% PFA solution to the cells and incubate for 10-15 minutes at room temperature.

  • Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the fixed cells with the 5-HMSiR-Hoechst staining solution for 15-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission: ~640/675 nm).

Protocol 2: Methanol Fixation for 5-HMSiR-Hoechst Staining

This protocol can be used as an alternative but may affect cell morphology.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold 100% Methanol

  • 5-HMSiR-Hoechst staining solution (e.g., 1 µM in PBS)

  • Mounting medium (preferably with an anti-fade agent)

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Add ice-cold 100% methanol to the cells and incubate for 5-10 minutes at -20°C.

  • Wash: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the fixed cells with the 5-HMSiR-Hoechst staining solution for 15-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence.

Quantitative Data Summary

Direct quantitative comparisons of 5-HMSiR-Hoechst fluorescence after different fixation methods are not extensively available in the reviewed literature. However, based on studies of related SiR-DNA dyes and general principles of fluorescence microscopy, the following qualitative and semi-quantitative expectations can be summarized:

Fixation Method Expected Fluorescence Intensity Morphological Preservation Notes
4% Paraformaldehyde (PFA) Good to ExcellentExcellentGenerally recommended for SiR-based probes. Cross-linking fixation helps to maintain cellular structure.
100% Methanol (cold) Fair to GoodFair to GoodDehydrating and denaturing fixation can sometimes lead to a decrease in the fluorescence of certain dyes and can alter cell morphology.
Glutaraldehyde PoorGoodOften introduces significant autofluorescence, which can interfere with the signal from the probe.

Visualizations

Fixation_Workflow Recommended Workflow for 5-HMSiR-Hoechst Staining in Fixed Cells start Start: Live Cells on Coverslip wash1 Wash with PBS start->wash1 fixation Fixation wash1->fixation pfa 4% PFA (10-15 min, RT) fixation->pfa Recommended methanol 100% Methanol (-20°C, 5-10 min) fixation->methanol Alternative wash2 Wash with PBS (3x) pfa->wash2 methanol->wash2 staining Stain with 5-HMSiR-Hoechst (15-30 min, RT, protected from light) wash2->staining wash3 Wash with PBS (3x) staining->wash3 mount Mount with Anti-fade Medium wash3->mount image Image (Ex/Em: ~640/675 nm) mount->image

Caption: Recommended experimental workflow for 5-HMSiR-Hoechst staining of fixed cells.

Troubleshooting_Logic Troubleshooting Logic for Weak 5-HMSiR-Hoechst Signal start Weak or No Signal check_fixation Review Fixation Protocol start->check_fixation check_staining Review Staining Protocol check_fixation->check_staining No fix_too_long Fixation too long/harsh? check_fixation->fix_too_long Yes check_imaging Review Imaging Settings check_staining->check_imaging No stain_conc_low Staining concentration too low? check_staining->stain_conc_low Yes photobleaching Excessive photobleaching? check_imaging->photobleaching Yes optimize_fix Optimize: Shorter time, lower concentration fix_too_long->optimize_fix optimize_stain Optimize: Increase concentration stain_conc_low->optimize_stain optimize_image Optimize: Reduce light exposure, use anti-fade photobleaching->optimize_image

Caption: Logical workflow for troubleshooting a weak 5-HMSiR-Hoechst signal.

References

Optimizing laser power and depletion efficiency for 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-HMSiR-Hoechst. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments using this far-red, spontaneously blinking DNA probe for super-resolution microscopy.

Troubleshooting Guide

This section addresses specific issues that may arise during STED microscopy experiments with 5-HMSiR-Hoechst.

Problem Possible Cause Suggested Solution
Low Signal-to-Noise Ratio 1. Insufficient laser power. 2. Low probe concentration or inefficient staining. 3. Suboptimal detection settings. 4. High background fluorescence.1. Gradually increase the excitation laser power. Note that for STED, 5-HMSiR-Hoechst may require high excitation power due to its relatively low brightness in this mode. 2. Optimize the staining concentration and incubation time. A typical starting concentration is around 100 nM. 3. Adjust the detector gain and ensure the detection window is correctly set for the emission spectrum of 5-HMSiR-Hoechst (~675 nm)[1]. 4. Use a mounting medium with a refractive index matching the immersion oil to reduce aberrations[2]. If imaging live cells, consider using a specialized imaging buffer to reduce background.
High Photobleaching 1. Excessive excitation or depletion laser power. 2. Prolonged exposure to laser light. 3. Presence of reactive oxygen species (ROS).1. Use the minimum laser power necessary to achieve the desired resolution. While higher STED power increases resolution, it also accelerates photobleaching[3]. 2. Reduce the pixel dwell time or the number of scanned frames. 3. For live-cell imaging, consider adding an oxygen scavenger system or photostabilizing agents to the imaging medium.
Poor Resolution in STED Imaging 1. Insufficient depletion laser power. 2. Misalignment of the excitation and depletion laser foci. 3. Suboptimal fluorophore for the depletion laser wavelength.1. Increase the power of the STED depletion laser. The resolution in STED microscopy is directly related to the depletion laser intensity. 2. Perform a system alignment check using calibration beads to ensure optimal overlap of the laser foci. 3. 5-HMSiR-Hoechst is a derivative of SiR-Hoechst, which is compatible with a 775 nm depletion laser. Ensure your STED laser wavelength is appropriate.
High Background Signal 1. Unbound probe in the sample. 2. Autofluorescence from the sample or medium. 3. Two-photon excitation by the STED laser.1. Although 5-HMSiR-Hoechst is designed for no-wash imaging due to its high fluorescence increase upon DNA binding (~400-fold), a wash step with fresh medium or buffer can help reduce background from unbound probe. 2. Use a phenol red-free medium for live-cell imaging. For fixed samples, ensure thorough washing after fixation and permeabilization. 3. A weak, non-negligible two-photon excitation of the Hoechst moiety by the 775 nm STED beam can cause some background. This is an inherent property and can be minimized by using the lowest effective STED power.
Cell Toxicity or Altered Morphology (Live-Cell Imaging) 1. High probe concentration. 2. Phototoxicity from high laser power and prolonged imaging.1. Titrate the 5-HMSiR-Hoechst concentration to the lowest effective level for staining. 2. Minimize the overall light dose by reducing laser powers, pixel dwell time, and the number of acquired frames. Use a resonant scanner if available for faster imaging to reduce exposure time.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 5-HMSiR-Hoechst?

A1: The optimal excitation wavelength for 5-HMSiR-Hoechst is approximately 640 nm, and its emission maximum is around 675 nm.

Q2: What is a good starting concentration for staining with 5-HMSiR-Hoechst?

A2: For live-cell imaging, a starting concentration of 100 nM is recommended, with an incubation time of about 1 hour. However, the optimal concentration may vary depending on the cell type and experimental conditions, so a titration is advisable.

Q3: Which depletion laser wavelength should I use for STED microscopy with 5-HMSiR-Hoechst?

A3: A depletion laser with a wavelength of 775 nm is suitable for 5-HMSiR-Hoechst, as this is effective for the related SiR-based dyes.

Q4: How can I determine the optimal depletion laser power for my experiment?

A4: The optimal depletion laser power is a balance between achieving the desired resolution and minimizing photobleaching and phototoxicity. It is recommended to perform a power titration experiment. Start with a low depletion power and gradually increase it while observing the improvement in resolution and the rate of photobleaching. The optimal power is the point at which a significant gain in resolution is achieved without excessive signal loss over the acquisition time.

Q5: Is 5-HMSiR-Hoechst suitable for 3D STED imaging?

A5: Yes, 5-HMSiR-Hoechst is compatible with 3D STED nanoscopy, allowing for the investigation of chromatin nanostructures in three dimensions. It has been shown to improve z-axis resolution significantly compared to standard confocal microscopy.

Q6: Do I need to wash the cells after staining with 5-HMSiR-Hoechst?

A6: 5-HMSiR-Hoechst is designed for wash-free imaging due to its high fluorescence turn-on upon binding to DNA. However, if you experience high background, performing a wash step with fresh imaging medium can be beneficial.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for 5-HMSiR-Hoechst.

ParameterValueReference
Excitation Maximum (Ex) ~640 nm
Emission Maximum (Em) ~675 nm
Fluorescence Increase upon DNA Binding ~400-fold
Recommended STED Depletion Wavelength 775 nm
Starting Staining Concentration (Live Cells) 100 nM
Typical Incubation Time 1 hour
Achievable Z-axis Resolution in 3D STED ~175 nm

Experimental Protocols

Protocol 1: Live-Cell STED Imaging of Chromatin with 5-HMSiR-Hoechst

This protocol provides a general guideline for staining and imaging live cells. Optimization of laser powers and incubation conditions may be necessary.

Materials:

  • 5-HMSiR-Hoechst

  • Live cells cultured on imaging-grade glass-bottom dishes

  • Complete cell culture medium (phenol red-free recommended)

  • STED microscope with excitation at ~640 nm and a depletion laser at 775 nm

Procedure:

  • Cell Seeding: Plate cells on a glass-bottom dish to reach 50-70% confluency on the day of imaging.

  • Staining:

    • Prepare a 100 nM working solution of 5-HMSiR-Hoechst in pre-warmed, phenol red-free cell culture medium.

    • Remove the existing medium from the cells and add the staining solution.

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Imaging Preparation:

    • Mount the dish on the STED microscope stage. Ensure the environmental chamber is set to 37°C and 5% CO2.

  • Image Acquisition:

    • Confocal Prescan: First, locate the cells and focus using a confocal scan with the 640 nm excitation laser at low power to minimize photobleaching.

    • STED Parameter Optimization:

      • Select a region of interest.

      • Set the excitation laser power to a level that provides a detectable signal without significant bleaching in confocal mode. Note that higher power may be needed for STED.

      • Begin with the 775 nm depletion laser at a low power setting (e.g., 10-20% of maximum power).

      • Acquire a STED image and compare it to the confocal image.

      • Gradually increase the depletion laser power in steps, acquiring an image at each step. Observe the trade-off between improved resolution and increased photobleaching.

      • Identify the optimal depletion power that provides the desired resolution for your intended imaging duration.

    • Final Image Acquisition: Acquire STED images using the optimized parameters. For time-lapse imaging, use the lowest possible laser powers and frame rate to maintain cell viability.

Visualizations

Experimental_Workflow Experimental Workflow for 5-HMSiR-Hoechst STED Imaging cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_seeding 1. Seed Cells on Glass-Bottom Dish staining 2. Stain with 100 nM 5-HMSiR-Hoechst cell_seeding->staining incubation 3. Incubate for 1 hr at 37°C staining->incubation mount_sample 4. Mount on STED Microscope incubation->mount_sample confocal_scan 5. Confocal Prescan (Low Power) mount_sample->confocal_scan optimize_sted 6. Optimize STED Parameters (Laser Power Titration) confocal_scan->optimize_sted acquire_image 7. Acquire Final STED Image(s) optimize_sted->acquire_image deconvolution 8. Image Deconvolution (Optional) acquire_image->deconvolution quantification 9. Quantitative Analysis (e.g., Resolution, Intensity) deconvolution->quantification

Caption: Workflow for live-cell STED imaging with 5-HMSiR-Hoechst.

Optimization_Logic Logic for Optimizing STED Laser Power start Start Optimization increase_power Increase Depletion Laser Power start->increase_power resolution_check Is Resolution Sufficient? increase_power->resolution_check Acquire Image resolution_check->increase_power No bleaching_check Is Photobleaching Acceptable? resolution_check->bleaching_check Yes optimal_power Optimal Power Found bleaching_check->optimal_power Yes too_high_power Power Too High (Reduce Power) bleaching_check->too_high_power No too_high_power->increase_power Adjust & Re-evaluate

Caption: Decision-making process for optimizing depletion laser power.

References

Technical Support Center: Refining Image Reconstruction for 5-HMSiR-Hoechst SMLM Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-HMSiR-Hoechst for Single-Molecule Localization Microscopy (SMLM). Our goal is to help you refine your image reconstruction algorithms and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-HMSiR-Hoechst and why is it used for SMLM?

5-HMSiR-Hoechst is a far-red DNA probe that is a conjugate of Hoechst 33258 and hydroxymethyl silicon-rhodamine (HMSiR).[1][2] It is particularly well-suited for live-cell SMLM of chromatin nanostructures due to several key features:

  • Spontaneous Blinking: It exhibits spontaneous blinking in the far-red spectral region, which is essential for SMLM techniques that rely on the temporal separation of individual fluorophore emissions.[1][2]

  • High Signal-to-Background Ratio: The probe shows a significant fluorescence increase (approximately 400-fold) upon binding to DNA, leading to a high contrast against background fluorescence.[1] This is crucial for accurate localization.

  • Live-Cell Compatibility: Its cell permeability and the ability to perform wash-free imaging make it ideal for studying dynamic processes in living cells with reduced phototoxicity compared to UV-excitable probes.

  • High Localization Precision: The probe allows for high localization precision, with an average uncertainty of around 4.6 nm reported in some studies.

Q2: What are the most common image reconstruction artifacts I might encounter with 5-HMSiR-Hoechst SMLM data?

Several artifacts can arise during SMLM image reconstruction. Being able to identify them is the first step toward correction. Common artifacts include:

  • Overlapping Point Spread Functions (PSFs): When the density of activated fluorophores is too high, their PSFs can overlap, leading to inaccurate localization or the erroneous identification of a single emitter. This can result in a "contrast inversion artifact" where dense regions appear sparse in the reconstructed image.

  • Sample Drift: Mechanical or thermal drift of the sample during the long acquisition times required for SMLM can cause blurring and distortion in the final super-resolution image.

  • Inhomogeneous Background: A non-uniform background fluorescence can introduce a bias in the localization of emitters, particularly along the intensity gradient of the background.

  • Fluorophore Blinking Artifacts: A single molecule can give rise to a cluster of localizations due to its stochastic blinking, which can be misinterpreted as a biological cluster.

  • Fixation and Labeling Artifacts: The chemical fixation process and antibody-based labeling can alter the cellular ultrastructure, leading to artifacts in the final image.

Q3: How do I choose the right image reconstruction algorithm for my data?

The choice of algorithm depends on factors like the density of emitters, the signal-to-noise ratio (SNR), and whether you are performing 2D or 3D imaging. A comparison of different software packages is essential. Some popular algorithms and their characteristics include:

  • Single-Emitter Fitting Algorithms: These are effective for sparse data but can fail when PSFs overlap.

  • Multi-Emitter Fitting Algorithms: These are designed to handle higher densities of fluorophores by fitting multiple PSFs simultaneously.

  • Deep Learning-Based Algorithms: Tools like DECODE can localize emitters at high density with high accuracy and can reduce imaging times.

  • Density-Based Clustering Algorithms (e.g., DBSCAN): These are useful for post-processing to identify and quantify molecular clusters from the localization data.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your 5-HMSiR-Hoechst SMLM experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Localization Density in Reconstructed Image 1. Inefficient Labeling: Insufficient concentration of 5-HMSiR-Hoechst or inadequate incubation time. 2. Photobleaching: High laser power can bleach fluorophores before they are localized. 3. Suboptimal Imaging Buffer: The buffer may not be conducive to the photophysics of the dye.1. Optimize probe concentration and incubation time. Start with a concentration of around 100 nM for 1 hour. 2. Reduce the excitation laser power, especially during the initial switching-off phase. 3. Use a buffer optimized for SMLM with spontaneously blinking dyes.
Blurry or Streaky Reconstructed Image 1. Sample Drift: The microscope stage or sample is moving during acquisition. 2. Vibrations: Environmental vibrations are affecting the microscope.1. Use a drift correction algorithm during post-processing. Many SMLM software packages include this feature. 2. Ensure the microscope is on an anti-vibration table in a stable environment.
High Background Noise 1. Autofluorescence: Cellular components other than DNA are fluorescing. 2. Unbound Probe: Excess 5-HMSiR-Hoechst in the sample. 3. Out-of-focus Light: Fluorescence from above and below the focal plane.1. While 5-HMSiR-Hoechst is far-red, minimizing autofluorescence through appropriate filter sets is still important. 2. Perform a wash step after incubation, although 5-HMSiR-Hoechst is designed for no-wash imaging. 3. Use illumination techniques like Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscopy to reduce out-of-focus excitation.
Artifactual Clustering of Localizations 1. Fluorophore Re-blinking: A single molecule is being localized multiple times. 2. High Emitter Density: Overlapping PSFs are being misidentified.1. Apply post-processing algorithms that group localizations from the same molecule based on their temporal and spatial proximity. 2. Reduce the activation laser power to decrease the density of simultaneously active fluorophores.
Poor Resolution in the Axial (Z) Dimension (for 3D SMLM) 1. Symmetrical Point Spread Function (PSF): The standard PSF changes slowly along the z-axis. 2. Inaccurate Z-Calibration: The calibration for the 3D PSF is incorrect.1. Use PSF engineering techniques, such as introducing astigmatism, to create a z-dependent PSF shape for more precise axial localization. 2. Perform a careful z-calibration using fluorescent beads.

Experimental Protocols

Protocol 1: Live-Cell SMLM with 5-HMSiR-Hoechst

This protocol outlines the key steps for labeling and imaging live cells using 5-HMSiR-Hoechst for SMLM.

  • Cell Culture: Plate cells of interest (e.g., HeLa, U-2 OS) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare a stock solution of 5-HMSiR-Hoechst.

    • Dilute the stock solution in pre-warmed cell culture medium to a final concentration of approximately 100 nM.

    • Replace the existing medium in the dish with the labeling medium.

    • Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Use a microscope equipped for SMLM, preferably with TIRF or HILO illumination to minimize background.

    • Excite the 5-HMSiR-Hoechst using a laser line appropriate for its far-red emission (e.g., 640-670 nm).

    • Acquire a time-lapse series of images (typically thousands of frames) at a high frame rate (e.g., 100 Hz). The laser power should be adjusted to achieve a sparse distribution of blinking fluorophores in each frame.

  • Data Analysis:

    • Process the acquired image series with an appropriate SMLM reconstruction software.

    • Perform drift correction.

    • Localize the single-molecule events in each frame.

    • Reconstruct the super-resolution image from the table of localizations.

Data Presentation

Table 1: Performance Metrics of SMLM Reconstruction Software

The following table summarizes key performance metrics for different SMLM software packages, which can help in selecting the appropriate tool for your data. The values are illustrative and can vary based on the specific dataset and parameters used.

SoftwareDetection Rate (Jaccard Index)Localization Accuracy (RMSE, nm)Computational TimeKey FeatureReference
ThunderSTORM HighGoodModerateOpen-source ImageJ plugin with a wide range of analysis tools.
QuickPALM ModerateModerateFastFast processing, suitable for initial data exploration.
DECODE Very HighExcellentModerateDeep learning-based, excels at high emitter densities.
SMAP HighExcellentModerateWell-tuned for 3D astigmatic SMLM.
DAOSTORM GoodGoodModerateA popular algorithm for multi-emitter fitting.

Visualizations

Experimental Workflow for 5-HMSiR-Hoechst SMLM

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Image Reconstruction cell_culture Cell Culture labeling Labeling with 5-HMSiR-Hoechst cell_culture->labeling imaging SMLM Imaging (TIRF/HILO) labeling->imaging raw_data Raw Image Stack imaging->raw_data drift_correction Drift Correction raw_data->drift_correction localization Single-Molecule Localization reconstruction Super-Resolution Image Reconstruction localization->reconstruction drift_correction->localization

Caption: Workflow for SMLM using 5-HMSiR-Hoechst.

Troubleshooting Logic for Poor SMLM Reconstruction

G cluster_density Localization Density Issues cluster_artifacts Image Artifacts cluster_solutions Potential Solutions start Poor Reconstruction Quality low_density Low Density start->low_density high_density Too High Density (Overlapping PSFs) start->high_density drift Drift/Blur start->drift background High Background start->background optimize_labeling Optimize Labeling/Laser Power low_density->optimize_labeling reduce_activation Reduce Activation Laser high_density->reduce_activation drift_correction Apply Drift Correction drift->drift_correction optimize_imaging Use TIRF/HILO, Wash Step background->optimize_imaging

References

Validation & Comparative

A Head-to-Head Comparison of DNA Probes for Advanced Chromatin Analysis: Validating 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the choice of fluorescent probes for quantitative chromatin imaging is critical. This guide provides an objective comparison of the novel 5-HMSiR-Hoechst with established alternatives, SiR-Hoechst and Hoechst 33342, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

The visualization and quantification of chromatin dynamics are fundamental to understanding cellular processes, from cell cycle progression to the mechanisms of disease. The ideal fluorescent probe for this purpose should offer high specificity, photostability, and minimal cytotoxicity, particularly for live-cell imaging. Here, we evaluate the performance of 5-HMSiR-Hoechst, a spontaneously blinking, far-red DNA probe, against its predecessors.

Quantitative Performance At-a-Glance

To facilitate a direct comparison, the key performance characteristics of 5-HMSiR-Hoechst, SiR-Hoechst, and Hoechst 33342 are summarized below.

Feature5-HMSiR-HoechstSiR-HoechstHoechst 33342
Excitation Max (nm) ~640[1]652[2]350[3]
Emission Max (nm) ~675[1]672[2]461
Fluorescence Enhancement ~400-fold~50-fold~30-fold
Binding Affinity (KD) 3.5 ± 0.3 µM8.4 µMHigh Affinity (nanomolar range)
Cytotoxicity LowMinimalCan be cytotoxic and mutagenic at higher concentrations and with prolonged exposure
Super-Resolution Compatibility Yes (STED, SMLM)Yes (STED)No
Wash-free Imaging YesNoNo

Delving into the Data: A Comparative Analysis

5-HMSiR-Hoechst emerges as a superior probe for high-resolution, live-cell imaging. Its most striking feature is an approximately 400-fold increase in fluorescence upon binding to DNA, significantly higher than that of SiR-Hoechst and Hoechst 33342. This high contrast allows for wash-free imaging, simplifying experimental workflows and reducing stress on live cells. Furthermore, its far-red excitation and emission spectra minimize phototoxicity, a critical factor in long-term live-cell studies. The probe's spontaneous blinking property makes it particularly well-suited for advanced super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), enabling nanoscale visualization of chromatin architecture.

SiR-Hoechst , another far-red probe, represents a significant improvement over traditional UV-excitable dyes. It exhibits minimal toxicity and is compatible with STED microscopy, allowing for super-resolution imaging of chromatin in living cells. However, its fluorescence enhancement upon DNA binding is considerably lower than that of 5-HMSiR-Hoechst.

Hoechst 33342 is a widely used, cell-permeant DNA stain that binds to the minor groove of DNA. Its primary limitations are its excitation in the UV range, which can induce phototoxicity and DNA damage, and its incompatibility with super-resolution microscopy techniques. Studies have shown that Hoechst 33342 can be cytotoxic and mutagenic, particularly at the concentrations and exposure times required for effective staining.

Experimental Methodologies

Detailed protocols for the application of each probe are provided below to ensure reproducibility and optimal performance.

Protocol 1: Live-Cell Chromatin Staining with 5-HMSiR-Hoechst
  • Probe Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. The final working concentration for live-cell imaging is typically in the range of 1-5 µM.

  • Cell Culture: Culture cells to the desired confluency on imaging-compatible dishes or slides.

  • Staining: Add the 5-HMSiR-Hoechst staining solution directly to the cell culture medium and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging: The probe is designed for wash-free imaging. Proceed directly to imaging using a fluorescence microscope equipped for far-red excitation and emission. For STED microscopy, specific laser lines (e.g., 775 nm) are required for depletion.

Protocol 2: Live-Cell Chromatin Staining with SiR-Hoechst
  • Probe Preparation: Prepare a stock solution of SiR-Hoechst (often supplied as a kit with verapamil to inhibit efflux pumps) in DMSO. A typical final concentration is 0.5-1 µM.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Staining: Add the SiR-Hoechst staining solution to the cell culture medium and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed culture medium to remove unbound probe.

  • Imaging: Image the cells using a confocal or STED microscope with appropriate far-red laser lines.

Protocol 3: Chromatin Staining with Hoechst 33342
  • Probe Preparation: Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water. The working concentration typically ranges from 1-5 µg/mL.

  • Cell Preparation: For live-cell staining, add the dye directly to the culture medium. For fixed-cell staining, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Incubate cells with the Hoechst 33342 solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess dye.

  • Imaging: Mount the coverslip and image using a fluorescence microscope with a DAPI filter set.

Visualizing the Workflow

To illustrate the experimental process and the relationship between the components, the following diagrams are provided.

G Stock Prepare Stock Solution (DMSO or H2O) Working Dilute to Working Concentration Stock->Working Stain Add Staining Solution to Medium Working->Stain Culture Culture Cells on Imaging Dish Culture->Stain Incubate Incubate (37°C) Stain->Incubate Wash Wash (for SiR-Hoechst & Hoechst 33342) Incubate->Wash Image Fluorescence Microscopy (Confocal, STED, SMLM) Incubate->Image Wash-free (5-HMSiR-Hoechst) Wash->Image

Caption: General experimental workflow for chromatin staining and imaging.

G 5-HMSiR-Hoechst 5-HMSiR-Hoechst Live-Cell Imaging Live-Cell Imaging 5-HMSiR-Hoechst->Live-Cell Imaging Super-Resolution Super-Resolution (STED/SMLM) 5-HMSiR-Hoechst->Super-Resolution Quantitative Analysis Quantitative Analysis 5-HMSiR-Hoechst->Quantitative Analysis Low Phototoxicity Low Phototoxicity 5-HMSiR-Hoechst->Low Phototoxicity High Contrast High Contrast 5-HMSiR-Hoechst->High Contrast SiR-Hoechst SiR-Hoechst SiR-Hoechst->Live-Cell Imaging SiR-Hoechst->Super-Resolution SiR-Hoechst->Quantitative Analysis SiR-Hoechst->Low Phototoxicity Hoechst_33342 Hoechst 33342 Hoechst_33342->Quantitative Analysis

Caption: Application suitability of the compared chromatin probes.

Conclusion

The validation of 5-HMSiR-Hoechst demonstrates its significant advantages for quantitative chromatin analysis, particularly in the context of live-cell and super-resolution imaging. Its superior fluorescence enhancement, far-red spectral properties, and compatibility with advanced microscopy techniques position it as a powerful tool for researchers seeking to unravel the complexities of chromatin dynamics with high fidelity and minimal perturbation to the cellular system. While SiR-Hoechst offers a viable far-red alternative to traditional UV dyes, and Hoechst 33342 remains a staple for fixed-cell applications, 5-HMSiR-Hoechst represents the next generation of probes for cutting-edge chromatin research.

References

5-HMSiR-Hoechst vs. SiR-Hoechst: A Comparative Guide for Live-Cell Nuclear Staining

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of live-cell imaging, the choice of fluorescent probes is critical for obtaining high-quality, reliable data without compromising cellular health. For researchers focused on nuclear dynamics, 5-HMSiR-Hoechst and SiR-Hoechst have emerged as prominent far-red DNA stains. This guide provides a detailed comparative analysis of these two probes, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

At a Glance: Key Performance Indicators

Property5-HMSiR-HoechstSiR-Hoechst
Composition Hoechst 33258 conjugated to hydroxymethyl silicon-rhodamine (HMSiR)Hoechst conjugated to silicon rhodamine (SiR)
Excitation Max (nm) ~640~652
Emission Max (nm) ~675~672
Fluorescence Enhancement ~400-fold upon DNA binding[1][2]~50-fold upon DNA binding[3][4][5]
Dissociation Constant (Kd) 3.5 ± 0.3 µM8.4 µM
Cytotoxicity Lower cytotoxicity reported for the 5'-regioisomerGenerally low, but some studies report DNA damage at higher concentrations
Key Advantage Higher fluorescence enhancement leading to brighter signalWell-established probe for live-cell nanoscopy

In-Depth Analysis

Structural and Spectral Properties:

5-HMSiR-Hoechst is a derivative of SiR-Hoechst, incorporating a hydroxymethyl group on the silicon-rhodamine fluorophore. Both probes leverage the DNA-binding specificity of the Hoechst dye, which targets the minor groove of DNA, and the far-red spectral properties of silicon-rhodamine dyes, minimizing phototoxicity and autofluorescence.

The excitation and emission spectra of both dyes are in the far-red region, making them compatible with multicolor imaging alongside common green and red fluorescent proteins. 5-HMSiR-Hoechst exhibits a slightly shorter excitation wavelength compared to SiR-Hoechst.

Performance in Live-Cell Imaging:

The most striking difference between the two probes lies in their fluorescence enhancement upon binding to DNA. 5-HMSiR-Hoechst demonstrates a remarkable ~400-fold increase in fluorescence, significantly outperforming the ~50-fold enhancement of SiR-Hoechst. This superior brightness of 5-HMSiR-Hoechst can be attributed to its 5'-regioisomer structure, which has been shown to provide a more optimal conformation for fluorescence upon DNA binding compared to the 6'-regioisomer of SiR-Hoechst. This enhanced signal-to-noise ratio allows for lower concentrations of the dye to be used, further reducing potential cytotoxicity.

In terms of binding affinity, 5-HMSiR-Hoechst displays a lower dissociation constant (Kd = 3.5 ± 0.3 µM) compared to SiR-Hoechst (Kd = 8.4 µM), indicating a stronger binding to DNA.

Cytotoxicity Profile:

While both dyes are designed for minimal cytotoxicity in live-cell imaging, studies on different regioisomers of SiR-Hoechst derivatives have shown that the 5'-isomers, such as 5-HMSiR-Hoechst, exhibit lower cytotoxicity compared to the 6'-isomers. Some reports have indicated that SiR-Hoechst can induce DNA damage responses and cell cycle arrest at concentrations below 1 µM, emphasizing the importance of using the lowest effective concentration. The higher brightness of 5-HMSiR-Hoechst allows for the use of lower concentrations, which may contribute to its more favorable cytotoxicity profile.

Experimental Protocols

Below are detailed protocols for live-cell imaging using 5-HMSiR-Hoechst and SiR-Hoechst.

Materials:

  • 5-HMSiR-Hoechst or SiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on a suitable imaging dish or plate

  • Fluorescence microscope equipped with appropriate filter sets (e.g., Cy5)

Staining Protocol for Live-Cell Imaging:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Working Solution Preparation: Prepare a working solution of the dye in pre-warmed imaging medium. The optimal concentration should be determined empirically for each cell type and experimental setup, but a starting concentration of 100-500 nM is recommended.

  • Cell Staining: Remove the culture medium from the cells and add the dye-containing imaging medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 30-60 minutes.

  • Imaging: The cells can be imaged directly without a wash step. For long-term imaging, it is advisable to replace the staining medium with fresh imaging medium to minimize any potential long-term effects of the dye.

  • Image Acquisition: Acquire images using a fluorescence microscope with a suitable filter set for far-red fluorescence (e.g., Excitation: 640/14 nm, Emission: 675/50 nm).

Cytotoxicity Assay Protocol (General):

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 5-HMSiR-Hoechst or SiR-Hoechst. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to the intended imaging experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay. For live/dead assays, cells can be co-stained with a membrane-impermeable DNA dye (e.g., Propidium Iodide or SYTOX Green) to identify dead cells.

  • Data Analysis: Calculate the percentage of viable cells for each dye concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing the Process

To further illustrate the experimental workflow and the mechanism of these probes, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish dye_prep Prepare dye working solution stain_cells Incubate cells with dye dye_prep->stain_cells microscopy Acquire images on fluorescence microscope stain_cells->microscopy data_analysis Analyze images microscopy->data_analysis

References

A Comparative Guide to 5-HMSiR-Hoechst and Traditional Hoechst Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular imaging, the selection of an appropriate fluorescent dye is paramount for achieving high-quality, reliable data. This guide provides a comprehensive comparison of the novel far-red fluorescent probe, 5-HMSiR-Hoechst, and the well-established traditional Hoechst dyes, Hoechst 33342 and Hoechst 33258. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.

Executive Summary

Traditional Hoechst dyes are staples in cell biology for their ability to stain DNA in live and fixed cells. However, their use is associated with cytotoxicity and phototoxicity, particularly with the UV excitation required. 5-HMSiR-Hoechst, a conjugate of Hoechst 33258 and a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, offers a far-red alternative with significantly enhanced fluorescence upon DNA binding. This shift to far-red excitation minimizes phototoxicity and opens avenues for advanced imaging techniques like super-resolution microscopy. While promising, it is crucial to consider the potential for cytotoxicity with this newer probe.

Performance Comparison: 5-HMSiR-Hoechst vs. Traditional Hoechst Dyes

The performance of these dyes can be evaluated across several key parameters, including their spectral properties, fluorescence enhancement, suitability for live-cell imaging, and associated toxicities.

Table 1: Key Performance Characteristics
Feature5-HMSiR-HoechstHoechst 33342Hoechst 33258
Excitation Max (nm) ~640~350~352
Emission Max (nm) ~675~461~461
Fluorescence Increase upon DNA Binding ~400-fold[1]~30-fold[2]~30-fold[2]
Cell Permeability HighHigh[2]Lower than 33342[2]
Suitability for Live-Cell Imaging YesYesYes, but less permeant
Suitability for Super-Resolution Microscopy Yes, compatible with STED and SMLMNoNo
Primary Advantages Far-red excitation (lower phototoxicity), high signal-to-noise ratio, super-resolution compatibility.High cell permeability, well-established protocols.Less cell-permeant alternative to 33342.
Primary Disadvantages Potential for cytotoxicity and induction of DNA damage response.UV excitation (phototoxicity), potential for cytotoxicity.Lower cell permeability.
Cytotoxicity and Phototoxicity

A critical consideration for live-cell imaging is the toxicity of the fluorescent probe. Traditional Hoechst dyes, particularly Hoechst 33342, are known to be cytotoxic and can induce apoptosis, especially with prolonged exposure and UV illumination.

While far-red light excitation is inherently less damaging to cells, studies on SiR-Hoechst, a compound structurally very similar to 5-HMSiR-Hoechst, have shown that it can induce a DNA damage response and G2 cell cycle arrest at concentrations below 1 µM. Therefore, despite the advantages of far-red excitation, the potential for cytotoxicity with 5-HMSiR-Hoechst should not be overlooked and concentrations should be carefully optimized.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for cell staining, a cytotoxicity assay, and a phototoxicity assay that can be adapted for comparing these dyes.

Protocol 1: Live-Cell Staining with 5-HMSiR-Hoechst

This protocol is adapted from methodologies for far-red DNA probes.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured in appropriate vessels (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution in complete cell culture medium to the desired final concentration (typically in the range of 100 nM to 1 µM). It is recommended to determine the optimal concentration for your cell type and application to minimize potential toxicity.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.

  • Washing (Optional): For wash-free imaging, proceed directly to imaging. For reduced background, you can remove the staining solution and wash the cells once with pre-warmed PBS.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 640/20 nm, Emission: 675/50 nm).

Protocol 2: Cytotoxicity Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity studies.

Materials:

  • Cells seeded in a 96-well plate

  • 5-HMSiR-Hoechst and Hoechst 33342

  • MTS reagent

  • Phenazine methosulfate (PMS) solution

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-HMSiR-Hoechst and Hoechst 33342 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTS Reagent Preparation: Prepare the MTS/PMS solution according to the manufacturer's instructions immediately before use.

  • Incubation with MTS: Add 20 µL of the MTS/PMS solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each dye.

Protocol 3: Phototoxicity Assessment

This protocol is a general framework for assessing phototoxicity and can be adapted based on available equipment.

Materials:

  • Cells seeded in a 96-well plate

  • 5-HMSiR-Hoechst and Hoechst 33342

  • Light source capable of delivering specific wavelengths and intensities (e.g., fluorescence microscope illumination source)

  • Cell viability assay kit (e.g., MTS or MTT)

Procedure:

  • Cell Seeding and Staining: Seed cells in a 96-well plate and stain with different concentrations of 5-HMSiR-Hoechst or Hoechst 33342 as described in Protocol 1.

  • Irradiation: Expose one set of plates to a defined dose of light at the respective excitation wavelength for each dye. Keep a duplicate set of plates in the dark.

  • Post-Irradiation Incubation: Incubate both the irradiated and non-irradiated plates for a further 24 hours at 37°C.

  • Viability Assessment: Determine cell viability in both sets of plates using a standard cytotoxicity assay (e.g., MTS assay as described in Protocol 2).

  • Data Analysis: Compare the viability of irradiated cells to non-irradiated cells for each dye concentration. A significant decrease in viability in the irradiated group indicates phototoxicity.

Mandatory Visualizations

DNA Damage Response Pathway

The binding of intercalating agents and certain fluorescent dyes to DNA can trigger a DNA damage response (DDR). This pathway is a crucial cellular mechanism to maintain genomic integrity. The following diagram illustrates a simplified overview of the DDR pathway initiated by DNA lesions, which can be induced by agents like Hoechst dyes, particularly upon UV irradiation.

DNA_Damage_Response cluster_trigger Triggers cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., from dye intercalation, UV) ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 activates/inhibits CDC25 CDC25 Phosphatases Chk2->CDC25 activates/inhibits Chk1->p53 activates/inhibits Chk1->CDC25 activates/inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces DNA_Repair DNA Repair p53->DNA_Repair induces Apoptosis Apoptosis p53->Apoptosis induces CDC25->CellCycleArrest inhibition leads to

Caption: Simplified DNA damage response pathway activated by genotoxic stress.

Experimental Workflow: Comparative Cytotoxicity Assay

The following diagram outlines the workflow for comparing the cytotoxicity of 5-HMSiR-Hoechst and traditional Hoechst dyes using an MTS assay.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of 5-HMSiR-Hoechst & Hoechst 33342 B->C D Treat cells with dyes (24, 48, or 72h) C->D E Add MTS/PMS solution to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate % cell viability G->H I Generate dose-response curves and determine IC50 values H->I

Caption: Workflow for comparing dye cytotoxicity using the MTS assay.

Conclusion

5-HMSiR-Hoechst represents a significant advancement in DNA staining for live-cell imaging, offering the key advantages of far-red excitation and a superior signal-to-noise ratio. These features make it an excellent candidate for long-term live-cell imaging and super-resolution microscopy, where minimizing phototoxicity is critical. However, researchers must be cognizant of its potential to induce cytotoxicity and DNA damage, similar to its predecessor, SiR-Hoechst.

Traditional Hoechst dyes, particularly Hoechst 33342, remain valuable tools due to their high cell permeability and the extensive body of literature and protocols supporting their use. Their primary drawback is the requirement for UV excitation and the associated phototoxicity.

The choice between 5-HMSiR-Hoechst and traditional Hoechst dyes will ultimately depend on the specific experimental requirements. For demanding applications such as live-cell super-resolution microscopy, the benefits of 5-HMSiR-Hoechst are likely to outweigh its potential drawbacks. For routine nuclear counterstaining in fixed cells or short-term live-cell imaging where UV excitation is not a major concern, traditional Hoechst dyes may still be a suitable and cost-effective option. Careful optimization of dye concentration and incubation times is recommended for all applications to ensure data integrity and minimize cellular stress.

References

A Comparative Guide to Far-Red DNA Probes: 5-HMSiR-Hoechst vs. SiR-Hoechst and DRAQ5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorescent probe is paramount for obtaining high-quality, reliable data in live-cell imaging. For long-term experiments and applications requiring high-resolution imaging, the photostability of the chosen probe is a critical factor. This guide provides a comprehensive comparison of the far-red DNA probe 5-HMSiR-Hoechst with two other commonly used far-red nuclear stains: SiR-Hoechst and DRAQ5, with a focus on their photostability and other key performance characteristics.

Overview of the Probes

5-HMSiR-Hoechst is a spontaneously blinking far-red fluorescent DNA probe composed of a Hoechst 33258 moiety linked to a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2] Its blinking properties make it particularly well-suited for super-resolution microscopy techniques such as single-molecule localization microscopy (SMLM).[2]

SiR-Hoechst , a precursor to 5-HMSiR-Hoechst, also consists of a Hoechst 33258 molecule conjugated to a silicon-rhodamine (SiR) dye.[3][4] It is a widely used far-red DNA stain for live-cell imaging and is compatible with super-resolution microscopy.

DRAQ5 is a cell-permeable anthraquinone dye that intercalates into double-stranded DNA. It is known for its high nuclear specificity and is often cited for its exceptional photostability.

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the key characteristics of 5-HMSiR-Hoechst, SiR-Hoechst, and DRAQ5 based on available experimental data. Direct quantitative comparisons of photostability under identical conditions are limited in the literature; therefore, both quantitative and qualitative assessments are provided.

Feature5-HMSiR-HoechstSiR-HoechstDRAQ5
Excitation Max (nm) ~640~652~646
Emission Max (nm) ~675~672~697 (DNA-bound)
Mechanism of Action Minor groove binding via Hoechst moiety, inducing fluorescence of HMSiR.Minor groove binding via Hoechst moiety, inducing fluorescence of SiR.Intercalation into dsDNA.
Photostability Good photostability, suitable for SMLM.Less phototoxic than DRAQ5. Photostability is sufficient for acquiring over 1000 STED frames.Exceptionally photostable with low photobleaching.
Quantum Yield Not explicitly reported.Not explicitly reported.Low (~0.003)
Toxicity Not explicitly reported.Minimal toxicity at imaging concentrations.Can be toxic at higher concentrations and exhibits phototoxicity.
Suitability for Super-Resolution Yes (SMLM, STED)Yes (STED)Not ideal for STED due to high background signal.

Experimental Protocols

General Protocol for Live-Cell Staining

This protocol provides a general guideline for staining live cells with 5-HMSiR-Hoechst, SiR-Hoechst, or DRAQ5. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of the fluorescent probe in a cell culture medium. Recommended starting concentrations are:

    • 5-HMSiR-Hoechst: 100-500 nM

    • SiR-Hoechst: 100-500 nM

    • DRAQ5: 1-5 µM

  • Staining: Replace the culture medium with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 30-60 minutes.

  • Imaging: The probes are fluorogenic and can be imaged without a wash step. Proceed with live-cell imaging using appropriate filter sets for far-red fluorescence.

Protocol for Assessing Photostability via Time-Lapse Imaging

This protocol outlines a method to quantitatively assess the photostability of fluorescent probes in live cells by measuring the decay of fluorescence intensity over time.

  • Sample Preparation: Prepare and stain live cells with the desired far-red probe as described in the general staining protocol.

  • Microscope Setup:

    • Use a confocal or widefield fluorescence microscope equipped with a sensitive camera and environmental control (37°C, 5% CO₂).

    • Select an objective with appropriate magnification and numerical aperture.

    • Set the excitation laser/light source power and camera exposure time. It is crucial to keep these parameters constant throughout the experiment and for all probes being compared.

  • Image Acquisition:

    • Select a field of view with several healthy, well-stained cells.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds or 1 minute) for an extended period (e.g., 30-60 minutes). Continuous illumination will lead to faster photobleaching and may be suitable for shorter experiments.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity within a region of interest (ROI) drawn inside the nucleus of several cells.

    • Subtract the background fluorescence measured from a region without cells.

    • Normalize the fluorescence intensity of each cell to its initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of the compared probes and a typical experimental workflow for assessing photostability.

G cluster_5HMSiR_SiR Mechanism of 5-HMSiR-Hoechst and SiR-Hoechst Unbound Probe Unbound Probe DNA Minor Groove DNA Minor Groove Unbound Probe->DNA Minor Groove Binds to AT-rich regions Fluorescence Fluorescence DNA Minor Groove->Fluorescence Conformational change of SiR/HMSiR

Caption: Mechanism of 5-HMSiR-Hoechst/SiR-Hoechst DNA binding.

G cluster_DRAQ5 Mechanism of DRAQ5 DRAQ5 Molecule DRAQ5 Molecule dsDNA dsDNA DRAQ5 Molecule->dsDNA Intercalates Fluorescence Fluorescence dsDNA->Fluorescence Stabilization of excited state

Caption: Mechanism of DRAQ5 DNA intercalation.

G Start Start Prepare and Stain Live Cells Prepare and Stain Live Cells Start->Prepare and Stain Live Cells Set up Microscope Set up Microscope Prepare and Stain Live Cells->Set up Microscope Acquire Time-Lapse Images Acquire Time-Lapse Images Set up Microscope->Acquire Time-Lapse Images Measure Fluorescence Intensity Measure Fluorescence Intensity Acquire Time-Lapse Images->Measure Fluorescence Intensity Analyze Data Analyze Data Measure Fluorescence Intensity->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for photostability assessment.

References

A Comparative Guide to Nuclear Stains for Long-Term Live-Cell Imaging: Evaluating the Cytotoxicity of 5-HMSiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of fluorescent probes for long-term live-cell imaging is critical. An ideal nuclear stain should provide bright and specific labeling with minimal perturbation to cellular functions. This guide offers an objective comparison of the novel far-red fluorescent probe, 5-HMSiR-Hoechst, with established nuclear stains, focusing on their cytotoxicity profiles and performance in extended live-cell imaging experiments.

Introduction to 5-HMSiR-Hoechst

5-HMSiR-Hoechst is a state-of-the-art, cell-permeable DNA probe designed for high-resolution live-cell imaging. It is composed of a Hoechst 33258 moiety, which binds to the minor groove of DNA, conjugated to a spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR) fluorophore. This unique composition offers several advantages, including excitation by far-red light, which is less phototoxic to cells than the UV light required for conventional dyes like Hoechst 33342. The 5'-regioisomer of HMSiR-Hoechst, in particular, exhibits a significant increase in fluorescence upon binding to DNA, making it an excellent candidate for wash-free, long-term imaging and super-resolution microscopy techniques such as STED and SMLM.[1][2]

Comparative Analysis of Cytotoxicity

The primary concern in long-term live-cell imaging is the potential for the fluorescent probe to induce cytotoxic effects, which can compromise the biological relevance of the experimental data. This section compares the cytotoxicity of 5-HMSiR-Hoechst and its close analog, SiR-Hoechst (also known as SiR-DNA), with the widely used nuclear stain, Hoechst 33342.

While direct quantitative cytotoxicity data for 5-HMSiR-Hoechst is limited, studies on the closely related SiR-Hoechst provide valuable insights. It is important to note that although related, their cytotoxic profiles may differ.

Key Cytotoxicity Parameters:

Parameter5-HMSiR-Hoechst / SiR-HoechstHoechst 33342
Phototoxicity Low, due to far-red excitation.[3][4]High, due to UV excitation which can induce apoptosis and other cellular damage.[5]
Cell Proliferation SiR-Hoechst did not impair cell proliferation up to 25 µM in a 24-hour study. However, other studies report that SiR-Hoechst at concentrations below 1 µM can impair cell cycle progression.Known to inhibit DNA synthesis and can cause cell cycle arrest, particularly in the G2/M phase, even at low concentrations.
DNA Damage SiR-Hoechst has been shown to induce DNA damage responses and G2 arrest at concentrations well below 1 µM.Can induce DNA single-strand breaks, and this effect is exacerbated by UV illumination.
General Cytotoxicity SiR-Hoechst is generally considered to have minimal toxicity.Demonstrates cytotoxicity, with effects on cell survival and morphology observed at various concentrations.

Experimental Data Summary

The following tables summarize the available quantitative data from studies on SiR-Hoechst and Hoechst 33342.

Table 1: Effect of Nuclear Stains on Cell Cycle Progression

Nuclear StainConcentrationCell LineObservationReference
SiR-Hoechst< 1 µMhTert-RPE1, U2OSInduces DNA damage responses and G2 arrest.
Hoechst 333420.5 µg/mlL1210Severe block of cells in the G2-M phase.

Table 2: Comparative Cytotoxicity of Far-Red DNA Stains

Nuclear StainConcentrationCell LineEffect on Cell Proliferation (24h)Reference
SiR-Hoechst500 nM - 25 µMHeLaNo impairment observed.
DRAQ5500 nMHeLaHighly toxic.
Vybrant DyeCycle Ruby500 nMHeLaHighly toxic.
SYTO 61500 nMHeLaHighly toxic.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to evaluating cytotoxicity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_assays Cytotoxicity Assays start Seed cells in multi-well plates stain Stain with nuclear dyes (5-HMSiR-Hoechst, Hoechst 33342, SiR-DNA) start->stain imaging Long-term live-cell imaging (e.g., 24-72 hours) stain->imaging viability Cell Viability Assay (e.g., MTT, Propidium Iodide) imaging->viability proliferation Cell Proliferation Assay (e.g., Dye Dilution, BrdU) imaging->proliferation dna_damage DNA Damage Assay (e.g., γH2AX staining) imaging->dna_damage analysis Data Analysis and Comparison viability->analysis proliferation->analysis dna_damage->analysis

Caption: Experimental workflow for evaluating the cytotoxicity of nuclear stains.

G cluster_pathway Potential Cytotoxicity Pathway of DNA-Binding Dyes cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes dye DNA-binding dye (e.g., Hoechst, SiR-Hoechst) dna_binding Binding to DNA (Minor Groove) dye->dna_binding replication_stress Replication Stress dna_binding->replication_stress transcription_inhibition Transcription Inhibition dna_binding->transcription_inhibition dna_damage_response DNA Damage Response (e.g., ATM/ATR activation) replication_stress->dna_damage_response transcription_inhibition->dna_damage_response cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage_response->cycle_arrest apoptosis Apoptosis cycle_arrest->apoptosis senescence Senescence cycle_arrest->senescence

References

Benchmarking 5-HMSiR-Hoechst performance in various super-resolution platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-HMSiR-Hoechst, a far-red, spontaneously blinking DNA probe, with other common nuclear stains used in super-resolution microscopy. The information presented is based on published experimental data to assist researchers in selecting the optimal probe for their specific live-cell imaging needs.

Introduction to 5-HMSiR-Hoechst

5-HMSiR-Hoechst is a novel fluorescent probe designed for high-resolution imaging of DNA in living cells. It is composed of a Hoechst 33258 moiety, which specifically binds to the minor groove of DNA, conjugated to a spontaneously blinking silicon-rhodamine derivative, 5-HMSiR (hydroxymethyl silicon-rhodamine).[1][2] This unique combination results in a probe that is cell-permeable and exhibits a dramatic increase in fluorescence upon binding to DNA, making it exceptionally well-suited for wash-free, live-cell super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM).[1][2][3] The best-performing isomer, the 5'-regioisomer, demonstrates a greater than 400-fold increase in fluorescence upon binding to DNA.

Performance Benchmarking: 5-HMSiR-Hoechst vs. Alternatives

The performance of a fluorescent probe in super-resolution microscopy is determined by several key photophysical and binding properties. This section compares 5-HMSiR-Hoechst with other widely used DNA stains.

Quantitative Data Summary

The following table summarizes the key performance metrics for 5-HMSiR-Hoechst and its alternatives.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)DNA Binding Affinity (Kd)Fluorescence EnhancementSuitability for Super-Resolution
5-HMSiR-Hoechst 640675Not explicitly reported; >400-fold fluorescence increase suggests high Φ when boundNot explicitly reported for DNA-bound state3.5 ± 0.3 µM>400-foldExcellent (STED, SMLM)
SiR-Hoechst 652672Not explicitly reported; ~50-fold fluorescence increaseNot explicitly reported8.4 µM~50-foldGood (STED)
DRAQ5 646697 (bound to DNA)Low (~0.003), with minimal enhancement upon binding~50,000 (in solution)High affinity (intercalator)No significant enhancementModerate (confocal, flow cytometry)
SYTOX Orange 547 (bound to DNA)570 (bound to DNA)0.9 (bound to DNA)Not explicitly reportedHigh affinity (intercalator)>500-foldLimited use in super-resolution
Hoechst 33342 350461 (bound to DNA)~0.58 (bound to DNA)47,000 (in methanol)High affinity (minor groove)~30-foldLimited by UV excitation
DAPI 358461 (bound to DNA)High when bound to DNA~33,000High affinity (minor groove)SignificantLimited by UV excitation

Key Performance Insights

  • Brightness and Contrast: 5-HMSiR-Hoechst exhibits a remarkable >400-fold increase in fluorescence upon binding to DNA, leading to an excellent signal-to-noise ratio and enabling wash-free imaging. This is a significant advantage over probes like SiR-Hoechst (~50-fold enhancement) and DRAQ5, which shows minimal fluorescence enhancement. While SYTOX Orange boasts a high quantum yield when bound, its spectral properties are less ideal for far-red imaging.

  • Super-Resolution Compatibility: The spontaneous blinking behavior of the 5-HMSiR fluorophore makes 5-HMSiR-Hoechst particularly well-suited for SMLM techniques. Its photostability is also sufficient for demanding techniques like 3D STED microscopy, with reports of acquiring over 1000 STED frames without significant photobleaching. Traditional dyes like Hoechst 33342 and DAPI are less suitable for live-cell super-resolution due to the phototoxicity associated with their UV excitation wavelengths.

  • Live-Cell Viability: 5-HMSiR-Hoechst is designed for live-cell imaging with minimal cytotoxicity at working concentrations. In contrast, some other far-red DNA stains like DRAQ5 and SYTO dyes can be toxic at concentrations required for high-quality imaging.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are recommended starting protocols for using 5-HMSiR-Hoechst in STED and SMLM microscopy.

Cell Preparation and Staining
  • Cell Culture: Plate cells on imaging-grade glass-bottom dishes or coverslips. Allow cells to adhere and reach the desired confluency.

  • Staining Solution Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Immediately before use, dilute the stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 100-500 nM.

  • Staining: Replace the culture medium with the staining solution and incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Imaging: For wash-free imaging, cells can be directly imaged in the staining solution. Alternatively, for reduced background, the staining solution can be replaced with fresh, pre-warmed imaging medium before microscopy.

STED Microscopy Protocol
  • Microscope Setup: Use a STED microscope equipped with an excitation laser suitable for 5-HMSiR-Hoechst (e.g., 640 nm) and a depletion laser with a doughnut-shaped beam profile (e.g., 775 nm).

  • Imaging Parameters:

    • Excitation Power: Use the lowest possible laser power that provides a sufficient signal to minimize phototoxicity.

    • Depletion Power: Adjust the STED laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases photobleaching and phototoxicity.

    • Pixel Size: Set the pixel size to match the desired resolution (e.g., 20-30 nm for high-resolution imaging).

    • Dwell Time: Use a short pixel dwell time to minimize photobleaching.

  • Image Acquisition: Acquire 2D or 3D STED images. For 3D STED, a z-stack can be acquired.

SMLM (e.g., STORM, PALM) Protocol
  • Microscope Setup: Use a TIRF or epifluorescence microscope equipped with a high-power laser for excitation (e.g., 640 nm) and a sensitive camera (e.g., EMCCD or sCMOS).

  • Imaging Buffer: For live-cell SMLM, imaging can often be performed in the cell culture medium due to the spontaneous blinking of 5-HMSiR-Hoechst. For fixed cells or to modulate blinking, a specialized SMLM imaging buffer containing an oxygen scavenging system and a thiol may be used.

  • Image Acquisition:

    • Laser Power: Use a high laser power to induce blinking and ensure a sufficient density of single-molecule events per frame.

    • Frame Rate: Acquire a time series of thousands of frames at a high frame rate (e.g., 50-100 Hz).

    • Acquisition Time: The total acquisition time will depend on the desired localization density.

  • Data Analysis: Process the acquired image series using a single-molecule localization software to reconstruct the super-resolved image.

Visualizations

Mechanism of 5-HMSiR-Hoechst Fluorescence

G Mechanism of 5-HMSiR-Hoechst Fluorescence Activation cluster_unbound Unbound State (in solution) cluster_bound Bound State (in DNA minor groove) Unbound Probe 5-HMSiR-Hoechst (Spirolactone form) Low Fluorescence Low Fluorescence Unbound Probe->Low Fluorescence Quenched DNA DNA Minor Groove Unbound Probe->DNA Binds (Kd = 3.5 µM) Bound Probe 5-HMSiR-Hoechst (Zwitterionic form) High Fluorescence High Fluorescence (>400x increase) Bound Probe->High Fluorescence Activated DNA->Bound Probe

Caption: 5-HMSiR-Hoechst activation upon DNA binding.

General Workflow for Live-Cell Super-Resolution Microscopy

G Live-Cell Super-Resolution Microscopy Workflow cluster_sted STED Imaging cluster_smlm SMLM Imaging Start Start: Live Cells Staining Incubate with 5-HMSiR-Hoechst (100-500 nM, 30-60 min) Start->Staining Imaging Mount on Microscope (Live-Cell Chamber) Staining->Imaging STED_Acquire Acquire 2D/3D Image Stack (Ex: 640 nm, STED: 775 nm) Imaging->STED_Acquire STED SMLM_Acquire Acquire Time-Lapse Series (High Laser Power) Imaging->SMLM_Acquire SMLM Analysis Image Analysis and Data Interpretation STED_Acquire->Analysis SMLM_Reconstruct Reconstruct Super-Resolved Image SMLM_Acquire->SMLM_Reconstruct SMLM_Reconstruct->Analysis

Caption: Workflow for live-cell super-resolution imaging.

References

A Comparative Guide to Alternative DNA Probes for Live-Cell STED and SMLM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to push the boundaries of cellular imaging, the selection of appropriate fluorescent probes is paramount. This guide provides an objective comparison of alternative DNA probes for live-cell Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), supported by experimental data to inform your selection process.

The visualization of DNA within living cells at the nanoscale offers profound insights into chromatin organization, DNA replication and repair, and the dynamic interplay of the genome with various cellular processes. Super-resolution microscopy techniques like STED and SMLM have emerged as powerful tools for these investigations. However, the efficacy of these techniques is intrinsically linked to the performance of the fluorescent probes used. Traditional DNA stains often fall short in live-cell super-resolution applications due to issues of phototoxicity, poor cell permeability, and insufficient photostability. This has spurred the development of a new generation of DNA probes tailored for the demands of live-cell nanoscopy.

This guide focuses on a selection of alternative DNA probes, moving beyond commonly used dyes to highlight newer, more robust options for live-cell STED and SMLM imaging. We will delve into their quantitative performance, provide detailed experimental protocols, and illustrate key workflows.

Quantitative Performance of Alternative DNA Probes

The ideal DNA probe for live-cell super-resolution microscopy should exhibit high brightness, exceptional photostability, low cytotoxicity, and a significant fluorescence enhancement upon binding to DNA to ensure a high signal-to-noise ratio. The following table summarizes the key quantitative parameters of several promising alternative DNA probes.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Bound)PhotostabilityBinding Affinity (Kd)Reported ResolutionSuitability
SiR-Hoechst 652674~0.40HighNot specified< 100 nm (STED)[1][2]STED
5-HMSiR-Hoechst 665675Not specifiedHigh3.5 ± 0.3 µM[3]~50 nm (SMLM), <100 nm (STED)[3]STED & SMLM
Abberior LIVE 590 DNA 590610HighHighNot specifiedNot specifiedSTED
Abberior LIVE 610 DNA 610630HighHighNot specifiedNot specifiedSTED
PicoGreen 480520~0.51ModerateNot specifiedNot specified for SMLMSMLM (with specific buffer)
SYTOX Green 504523>0.5ModerateNot specifiedNot specifiedSMLM (primarily for dead cells)

Note: Quantitative data for commercially available probes like the Abberior LIVE series are often not explicitly published in peer-reviewed literature and are based on manufacturer information and comparative studies. Photostability is a relative measure based on performance in demanding super-resolution imaging conditions.

In-Depth Look at Key Alternative Probes

SiR-Hoechst and 5-HMSiR-Hoechst: Pioneers in Far-Red Live-Cell Nanoscopy

SiR-Hoechst was a significant advancement, offering a far-red DNA stain with good cell permeability and suitability for STED microscopy. Its silicon-rhodamine (SiR) fluorophore minimizes phototoxicity, a critical factor in live-cell imaging.

Building on this, 5-HMSiR-Hoechst has emerged as a highly versatile probe for both STED and SMLM. This probe exhibits a remarkable ~400-fold increase in fluorescence upon binding to DNA, leading to excellent contrast with low background. Its spontaneous "blinking" properties in the bound state make it particularly well-suited for SMLM without the need for complex buffer systems. The far-red excitation of these probes is a key advantage, as it reduces cellular autofluorescence and phototoxicity compared to UV or blue-light excitable dyes.

Abberior LIVE Dyes: Optimized for STED
PicoGreen and SYTOX Dyes: Conditional Utility in SMLM

PicoGreen is a cyanine dye that shows a significant fluorescence enhancement upon binding to DNA. While it can be used for SMLM in living cells, it requires a specific imaging buffer containing an oxygen scavenging system to induce stable blinking. SYTOX Green is a high-affinity nucleic acid stain that is generally membrane-impermeant in live cells, making it an excellent marker for dead or membrane-compromised cells. Its use in live-cell SMLM of nuclear DNA is therefore limited.

Experimental Protocols

Detailed and optimized protocols are crucial for successful live-cell super-resolution imaging. Below are representative protocols for some of the discussed probes.

Protocol 1: Live-Cell STED Imaging with SiR-Hoechst
  • Cell Culture: Plate cells on high-quality glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Staining: Prepare a 1-5 µM working solution of SiR-Hoechst in your normal cell culture medium.

  • Incubation: Replace the culture medium with the SiR-Hoechst containing medium and incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Mount the dish on the STED microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Use an excitation wavelength of ~650 nm and a STED depletion laser of ~775 nm.

    • Acquire images using appropriate STED imaging parameters, adjusting laser powers to achieve the desired resolution while minimizing phototoxicity.

Protocol 2: Live-Cell SMLM Imaging with 5-HMSiR-Hoechst
  • Cell Culture: Prepare cells as described in Protocol 1.

  • Staining: Prepare a 100-500 nM working solution of 5-HMSiR-Hoechst in cell culture medium.

  • Incubation: Incubate cells for 30-60 minutes at 37°C. This probe allows for wash-free imaging.

  • Imaging:

    • Place the dish on the SMLM microscope with an environmental chamber.

    • Use an excitation laser of ~660 nm to both excite the fluorophore and induce blinking.

    • Acquire a time-series of thousands of images (typically 5,000-20,000 frames) with a high-speed camera.

    • Adjust the laser power to control the density of single-molecule blinking events per frame.

  • Data Analysis: Process the raw image series using appropriate SMLM software to localize the individual blinking events and reconstruct the super-resolved image.

Experimental Workflows

Visualizing the experimental process can aid in planning and execution. The following diagrams, generated using the DOT language, outline the general workflows for live-cell STED and SMLM of DNA.

Live_Cell_STED_Workflow cluster_prep Cell Preparation cluster_imaging STED Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish staining Incubate with DNA probe cell_culture->staining washing Wash to remove unbound probe staining->washing mount Mount on STED microscope washing->mount image_acq Acquire STED images mount->image_acq deconvolution Image deconvolution (optional) image_acq->deconvolution analysis Quantitative analysis deconvolution->analysis

Caption: General workflow for live-cell STED microscopy of DNA.

Live_Cell_SMLM_Workflow cluster_prep Cell Preparation cluster_imaging SMLM Imaging cluster_analysis Data Reconstruction & Analysis cell_culture Culture cells on glass-bottom dish staining Incubate with SMLM-compatible probe cell_culture->staining mount Mount on SMLM microscope staining->mount image_acq Acquire image series (thousands of frames) mount->image_acq localization Single-molecule localization image_acq->localization reconstruction Image reconstruction localization->reconstruction analysis Quantitative analysis reconstruction->analysis

Caption: General workflow for live-cell SMLM of DNA.

Conclusion

The field of live-cell super-resolution microscopy is rapidly advancing, with the development of novel DNA probes being a key driver of progress. Probes like 5-HMSiR-Hoechst and the Abberior LIVE series offer significant advantages in terms of performance and reduced phototoxicity, enabling longer and more detailed observations of DNA dynamics in living cells. The choice of probe will ultimately depend on the specific requirements of the experiment, including the desired resolution, the imaging modality (STED or SMLM), and the sensitivity of the biological system being studied. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most suitable DNA probe for their live-cell super-resolution imaging needs.

References

A Comparative Analysis of 5'- and 6'-Regioisomers of HMSiR-Hoechst Conjugates for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probes for DNA visualization is critical for experimental success. This guide provides a detailed comparison of the 5'- and 6'-regioisomers of hydroxymethyl silicon-rhodamine (HMSiR) conjugated to Hoechst, offering insights into their performance based on experimental data.

A subtle change in the attachment point of the fluorophore to the Hoechst moiety has a dramatic effect on the properties of the resulting DNA probe.[1][2] Studies on carboxyrhodamine-Hoechst 33258 conjugates and spontaneously blinking far-red HMSiR-Hoechst probes consistently demonstrate that the 5'-regioisomer offers significant advantages over the 6'-regioisomer for live-cell imaging applications.[1][3][4]

Key Performance Differences

The 5'-carboxyl dye-containing probes exhibit a single-mode binding to DNA, which leads to increased brightness, lower cytotoxicity, and more efficient nuclear staining in living cells compared to their 6'-counterparts. In contrast, the 6'-carboxyl dye-containing probes often display a dual-mode binding to DNA, forming a dimmer complex at high DNA concentrations. This difference in binding is a key determinant of their overall performance. Docking experiments suggest that while 5'-regioisomer probes predominantly bind to the minor groove of DNA, the 6'-regioisomers can also interact with the major groove.

Quantitative Data Summary

The following tables summarize the key quantitative differences between the 5'- and 6'-regioisomers of various rhodamine-Hoechst conjugates, including HMSiR-Hoechst.

Property5'-Regioisomer6'-RegioisomerReference
DNA Binding Mode Single-site bindingTwo-site binding
Nuclear Staining Brightness Up to 10-fold brighterLower
Cytotoxicity LowerHigher
Fluorescence Quantum Yield (in presence of DNA) Consistently higherLower
Fluorescence Lifetime (with DNA) Single exponential decayBi-exponential decay

Table 1: General Comparison of 5'- and 6'-Regioisomers of Rhodamine-Hoechst Conjugates.

ProbeFluorescence Increase upon DNA BindingDissociation Constant (Kd)Reference
5-HMSiR-Hoechst ~400-fold3.5 ± 0.3 μM
6-HMSiR-Hoechst (long linker) No DNA staining observedNot determined

Table 2: Performance of 5'- vs. 6'-HMSiR-Hoechst Probes.

Signaling Pathway and Binding Mode

The differential interaction of the 5'- and 6'-regioisomers with DNA is a critical aspect of their function. The Hoechst moiety targets the probe to the minor groove of A-T rich regions of DNA. The orientation of the conjugated fluorophore, dictated by the 5' or 6' linkage, influences the stability and nature of this binding.

G DNA Binding Models of Hoechst Conjugate Regioisomers cluster_5_isomer 5'-Regioisomer cluster_6_isomer 6'-Regioisomer 5_Probe 5'-HMSiR-Hoechst 5_DNA DNA Minor Groove 5_Probe->5_DNA Binds 5_Complex Bright Fluorescent Complex (Single Binding Mode) 5_DNA->5_Complex Forms Live_Cell_Imaging_5 High-Quality STED Nanoscopy & SMLM 5_Complex->Live_Cell_Imaging_5 Enables 6_Probe 6'-HMSiR-Hoechst 6_DNA_minor DNA Minor Groove 6_Probe->6_DNA_minor Binds 6_DNA_major DNA Major Groove 6_Probe->6_DNA_major Also Interacts 6_Complex_1 High Affinity Complex 6_DNA_minor->6_Complex_1 Forms 6_Complex_2 Low Affinity Complex (Dimmer) 6_DNA_minor->6_Complex_2 Forms (at high conc.) Live_Cell_Imaging_6 Lower Signal & Higher Cytotoxicity 6_Complex_1->Live_Cell_Imaging_6 Leads to 6_Complex_2->Live_Cell_Imaging_6

Caption: Comparative DNA binding models for 5'- and 6'-regioisomers.

Experimental Protocols

Synthesis of HMSiR-Hoechst Conjugates

The synthesis of both 5'- and 6'-regioisomers of HMSiR-Hoechst follows a general three-step procedure:

  • Alkylation of Hoechst 33258: This is achieved with a Boc-protected aminobromoalkane (e.g., 4-bromobutan-1-amine or 2-bromoethane-1-amine).

  • Boc-protection group removal: The protecting group is removed to yield a primary amine.

  • Coupling to HMSiR: The final step is the coupling of the amine-modified Hoechst to the N-hydroxysuccinimide (NHS) ester of the corresponding 5'- or 6'-carboxy-HMSiR dye. The isomerically pure 5'- and 6'-regioisomers of the fluorophores are obtained through specific regioselective synthesis procedures.

Live-Cell Staining Protocol

A general protocol for staining living cells with Hoechst-based probes is as follows. Note that optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

  • Cell Preparation: Culture cells in an appropriate medium and vessel (e.g., glass-bottom dish) suitable for fluorescence microscopy.

  • Staining Solution Preparation: Prepare the HMSiR-Hoechst staining solution by diluting the stock solution in a suitable buffer (e.g., PBS) or complete culture medium. A typical starting concentration is around 100 nM.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light. For probes like 5-HMSiR-Hoechst, a "no-wash" protocol may be possible due to the high fluorescence enhancement upon DNA binding.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (for HMSiR) and blue fluorescence (for the Hoechst moiety, if desired).

G General Workflow for Live-Cell Staining and Imaging A 1. Culture Cells on Microscopy-compatible Dish B 2. Prepare Staining Solution (e.g., 100 nM 5-HMSiR-Hoechst) A->B C 3. Replace Culture Medium with Staining Solution B->C D 4. Incubate at 37°C (5-30 min, protected from light) C->D E 5. (Optional) Wash with PBS D->E F 6. Image with Fluorescence Microscope (e.g., STED, SMLM) D->F No-wash protocol possible for 5-HMSiR-Hoechst E->F

Caption: Workflow for live-cell staining with HMSiR-Hoechst probes.

Conclusion

Experimental evidence strongly supports the selection of the 5'-regioisomer of HMSiR-Hoechst for live-cell DNA imaging. Its single-mode DNA binding results in a significantly brighter nuclear stain, reduced cytotoxicity, and superior performance in advanced microscopy techniques like STED and single-molecule localization microscopy (SMLM). For researchers aiming for high-quality, long-term imaging of chromatin nanostructures in living cells, 5-HMSiR-Hoechst is the demonstrably better-performing probe.

References

Cross-Validation of 5-HMSiR-Hoechst Imaging with Other Microscopy Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of super-resolution microscopy has revolutionized our ability to visualize cellular processes at the nanoscale. For DNA imaging in live cells, the development of far-red, fluorogenic probes like 5-HMSiR-Hoechst represents a significant advancement. This guide provides an objective comparison of 5-HMSiR-Hoechst imaging with alternative microscopy techniques, supported by available experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Performance Comparison of Live-Cell DNA Stains

The selection of a suitable DNA stain for live-cell imaging is critical and depends on a balance of brightness, specificity, and low cytotoxicity. Below is a summary of the performance of 5-HMSiR-Hoechst and its precursor, SiR-Hoechst, in comparison to other commonly used far-red DNA dyes.

Feature5-HMSiR-HoechstSiR-HoechstDRAQ5SYTO 61Vybrant DyeCycle Ruby
Excitation/Emission (nm) ~640/675[1]~652/672[2]Far-redFar-redFar-red
Fluorescence Enhancement ~400-fold upon DNA binding[3][4]~50-fold upon DNA binding[2]Intercalator, lower fluorogenicityHigh backgroundModerate fluorogenicity
Nuclear Specificity HighHighModerateLow (high cytoplasmic signal)Moderate
Reported Cytotoxicity LowLow at concentrations < 0.25 µMHigh at imaging concentrationsHigh at imaging concentrationsHigh at imaging concentrations
Super-Resolution Compatibility Yes (STED, SMLM)Yes (STED)NoNoNo
Phototoxicity Minimized due to far-red excitationMinimized due to far-red excitationCan induce phototoxicityCan induce phototoxicityCan induce phototoxicity

Cross-Validation with DNA Damage Markers: 5-HMSiR-Hoechst vs. γH2AX Immunofluorescence

A critical aspect of validating any live-cell imaging probe, especially DNA-binding agents, is to assess its potential to induce cellular stress, such as DNA damage. The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. While 5-HMSiR-Hoechst allows for real-time visualization of chromatin dynamics, γH2AX immunofluorescence is the gold standard for quantifying DNA damage.

Parameter5-HMSiR-Hoechst ImagingγH2AX Immunofluorescence
Principle Live-cell staining of DNA minor grooveAntibody-based detection of phosphorylated H2AX
Cell State Live cellsFixed and permeabilized cells
Temporal Resolution Real-time imaging of dynamic processesEndpoint analysis
Information Provided Chromatin structure and dynamicsQuantification of DNA double-strand breaks
Potential Artifacts Can induce DNA damage and cell cycle arrest at higher concentrations or with prolonged light exposureFixation and permeabilization can alter cellular structures

Experimental Protocols

Protocol 1: Live-Cell Imaging with 5-HMSiR-Hoechst

This protocol is a general guideline for staining live cells with 5-HMSiR-Hoechst for subsequent fluorescence microscopy. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

Materials:

  • 5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium

  • Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in an imaging-compatible vessel.

  • Staining Solution Preparation: Dilute the 5-HMSiR-Hoechst stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 100-500 nM is recommended.

  • Cell Staining: Replace the culture medium with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.

  • Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate far-red excitation and emission filters (e.g., Ex: 640/14 nm, Em: 675/50 nm). For super-resolution techniques like STED or SMLM, specific instrument settings will be required. A "no-wash" protocol is often possible due to the high fluorogenicity of the probe.

Protocol 2: Immunofluorescence Staining for γH2AX

This protocol provides a standard method for the detection of γH2AX foci in fixed cells, a common technique to validate the impact of imaging probes on DNA integrity.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-γH2AX (e.g., mouse monoclonal or rabbit polyclonal)

  • Fluorescently labeled secondary antibody (e.g., anti-mouse or anti-rabbit conjugated to a fluorophore)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: After live-cell imaging or other treatments, wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's instructions and incubate overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting: Incubate with a nuclear counterstain like DAPI, wash with PBS, and mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Visualizing Workflows and Pathways

To facilitate the understanding of the cross-validation process and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Experimental Setup cluster_1 Imaging and Analysis cluster_2 Data Comparison live_cells Live Cells in Culture treatment_group Stain with 5-HMSiR-Hoechst live_cells->treatment_group control_group No Stain Control live_cells->control_group live_imaging Live-Cell Microscopy (Confocal, STED, SMLM) treatment_group->live_imaging fixation Fix and Permeabilize live_imaging->fixation image_analysis Quantitative Image Analysis live_imaging->image_analysis if_staining γH2AX Immunofluorescence fixation->if_staining if_staining->image_analysis compare_chromatin Compare Chromatin Dynamics image_analysis->compare_chromatin compare_damage Compare DNA Damage Levels (γH2AX foci count) image_analysis->compare_damage

Caption: Experimental workflow for cross-validating 5-HMSiR-Hoechst imaging.

G cluster_0 Cellular Insult cluster_1 Damage Sensing cluster_2 Signal Transduction cluster_3 Cellular Response insult Fluorescence Excitation (especially UV/blue light) + DNA Binding Dye dsb DNA Double-Strand Breaks (DSBs) insult->dsb atm_atr ATM/ATR Kinase Activation dsb->atm_atr chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 h2ax H2AX Phosphorylation (γH2AX) atm_atr->h2ax arrest Cell Cycle Arrest chk1_chk2->arrest repair DNA Repair h2ax->repair apoptosis Apoptosis repair->apoptosis If damage is irreparable arrest->repair

Caption: Simplified DNA damage response pathway relevant to microscopy.

References

A Comparative Guide to Far-Red DNA Stains for Live-Cell Imaging: Evaluating 5-HMSiR-Hoechst in Diverse Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical step that dictates the quality and reliability of experimental outcomes. This guide provides an objective comparison of the novel far-red DNA stain, 5-HMSiR-Hoechst, with established alternatives, supported by experimental data to inform probe selection for various cellular models.

The ideal fluorescent DNA stain for live-cell imaging should possess high cell permeability, low cytotoxicity, high photostability, and a strong fluorescence signal upon binding to DNA. This guide focuses on the performance of 5-HMSiR-Hoechst, a promising far-red fluorophore, in comparison to its immediate predecessor, SiR-Hoechst, the widely used far-red stain DRAQ5™, and the conventional ultraviolet-excitable dye, Hoechst 33342.

Probes Under Evaluation: Mechanisms of Action

5-HMSiR-Hoechst: This novel probe is a conjugate of Hoechst 33258 and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) dye.[1] The Hoechst moiety targets the minor groove of AT-rich DNA regions. A key feature of 5-HMSiR-Hoechst is its remarkable fluorogenic nature, exhibiting an approximately 400-fold increase in fluorescence upon binding to DNA.[1] This is attributed to a dual-quenching mechanism in the unbound state. Its far-red excitation and emission spectra (Ex/Em: ~640 nm / ~675 nm) minimize phototoxicity and cellular autofluorescence.[1] The 5'-regioisomer of HMSiR-Hoechst has been identified as the best-performing variant.[1]

SiR-Hoechst: A precursor to 5-HMSiR-Hoechst, this probe also couples a silicon-rhodamine (SiR) dye with Hoechst 33342. It shares the far-red spectral properties and DNA binding mechanism of its successor. SiR-Hoechst is known for its high signal-to-noise ratio and has been demonstrated to be less phototoxic than other far-red dyes like DRAQ5 in HeLa cells.[2] However, some studies have indicated that SiR-Hoechst can induce DNA damage responses and cell cycle arrest at concentrations below 1 µM.

DRAQ5™: This is a cell-permeable, far-red fluorescent DNA dye that intercalates into the DNA double helix. It can be used in both live and fixed cells and is spectrally compatible with common fluorophores like GFP. While widely used, studies have shown that DRAQ5™ can be toxic to cells, particularly with prolonged exposure and illumination.

Hoechst 33342: A traditional and widely used blue fluorescent DNA stain, Hoechst 33342 binds to the minor groove of AT-rich DNA. It is highly cell-permeable and provides a bright nuclear stain. However, its excitation in the ultraviolet (UV) range can induce phototoxicity and DNA damage, limiting its use in long-term live-cell imaging.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of 5-HMSiR-Hoechst and its alternatives based on available experimental data.

Feature5-HMSiR-HoechstSiR-HoechstDRAQ5™Hoechst 33342
Excitation Max (nm) ~640~652647~350
Emission Max (nm) ~675~672>665~461
Fluorescence Enhancement ~400-fold~50-foldNot significantly fluorogenic~30-fold
Signal-to-Noise Ratio High (qualitative)High (demonstrated higher than DRAQ5 in HeLa cells)Moderate (lower than SiR-Hoechst in HeLa cells)High
Photostability High (qualitative)High (less phototoxic than DRAQ5 in HeLa cells)Moderate (induces phototoxicity)Moderate (UV excitation is phototoxic)
Cytotoxicity Low (qualitative)Can induce DNA damage below 1 µMToxic at 500 nM in HeLa cells with imagingCytotoxic at concentrations >0.4 µM in HeLa cells
Cell Permeability HighHighHighHigh
Suitability for Super-Resolution Yes (SMLM, STED)Yes (STED)NoNo

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for reproducible evaluation of these fluorescent probes.

Live-Cell Staining for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • 5-HMSiR-Hoechst, SiR-Hoechst, DRAQ5™, or Hoechst 33342 stock solution (typically 1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the working staining solution by diluting the stock solution in complete cell culture medium to the desired final concentration. Recommended starting concentrations are:

    • 5-HMSiR-Hoechst/SiR-Hoechst: 0.1 - 1 µM

    • DRAQ5™: 1 - 5 µM

    • Hoechst 33342: 0.1 - 1 µg/mL

  • Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. Incubation times may vary depending on the cell type and dye.

  • For wash-free imaging, cells can be imaged directly in the staining solution. For applications requiring lower background, the staining solution can be removed and replaced with fresh, pre-warmed culture medium before imaging.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for each dye.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of the DNA stains.

Materials:

  • Cells seeded in a 96-well plate

  • DNA stain stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

  • The following day, treat the cells with a serial dilution of each DNA stain. Include untreated control wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each probe.

Photostability Assay (Photobleaching)

This protocol measures the rate of photobleaching of the fluorescent signal.

Materials:

  • Stained live cells (prepared as described above)

  • Confocal or widefield fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Identify a field of view with stained cells.

  • Acquire an initial image (time point 0) using a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuously acquire images of the same field of view at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes) using the same imaging parameters.

  • Measure the mean fluorescence intensity of the nuclei at each time point.

  • Normalize the fluorescence intensity to the initial time point and plot the decay curve.

  • Calculate the half-life of the fluorescent signal as a measure of photostability.

Visualizing Experimental Design and Cellular Processes

To aid in the conceptualization of the evaluation process and the underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Cell_Culture Culture Cellular Models (HeLa, U2OS, Fibroblasts) Seeding Seed cells in appropriate imaging plates/dishes Cell_Culture->Seeding Staining_Protocol Incubate cells with probes (Live-Cell Staining Protocol) Seeding->Staining_Protocol Probe_Selection Select DNA Probes: 5-HMSiR-Hoechst & Alternatives Probe_Selection->Staining_Protocol Imaging Fluorescence Microscopy Staining_Protocol->Imaging Cytotoxicity Cytotoxicity Assay (e.g., MTT) Staining_Protocol->Cytotoxicity Photostability Photostability Assay (Photobleaching) Imaging->Photostability SNR_Analysis Signal-to-Noise Ratio Calculation Imaging->SNR_Analysis Cytotoxicity_Analysis IC50 Value Calculation Cytotoxicity->Cytotoxicity_Analysis Photostability_Analysis Bleaching Rate Determination Photostability->Photostability_Analysis Comparison Comparative Analysis SNR_Analysis->Comparison Photostability_Analysis->Comparison Cytotoxicity_Analysis->Comparison

Caption: Experimental workflow for evaluating DNA stain performance.

DNA_Binding_Mechanism cluster_probe Fluorogenic Probe (e.g., 5-HMSiR-Hoechst) cluster_dna Cellular DNA Probe_Unbound Unbound Probe (Low Fluorescence) DNA DNA Minor Groove (AT-rich region) Probe_Unbound->DNA Binding Probe_Bound Bound Probe (High Fluorescence) DNA->Probe_Bound Conformational Change & Fluorescence Enhancement

Caption: Mechanism of fluorogenic DNA stains.

References

Safety Operating Guide

Personal protective equipment for handling 5-HMSiR-Hochest

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling 5-HMSiR-Hoechst. The following table summarizes the required PPE.

Equipment TypeSpecificationPurpose
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosols.
Skin and Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling larger amounts or creating solutions.Minimizes inhalation of airborne particles or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • 5-HMSiR-Hoechst is a solid, typically green to dark green in appearance[1].

  • Store at -20°C and protect from light[2].

  • When preparing solutions, it is recommended to do so in a well-ventilated area or under a fume hood.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Spill Management: In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For a liquid spill, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution and then wash with soap and water.

Disposal:

  • All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system[3].

Experimental Protocols

While specific experimental protocols for 5-HMSiR-Hoechst were not found in the safety literature, its parent compound, Hoechst 33342, is used as a cell-permeable DNA stain. A general procedure involves:

  • Preparing a working solution of the dye.

  • Adding the solution to the cell sample and incubating for a specified time (e.g., 5-10 minutes at room temperature), protected from light[4].

  • Washing the sample to remove unbound dye (optional)[4].

  • Visualizing the stained DNA using fluorescence microscopy with appropriate excitation and emission wavelengths (Ex/Em = 640 nm/675 nm for 5-HMSiR-Hoechst).

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling 5-HMSiR-Hoechst and the decision-making process for spill response.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Weigh Solid Compound A->B C Prepare Solvent B->C D Dissolve Compound C->D E Add Solution to Sample D->E F Incubate E->F G Visualize (Microscopy) F->G H Decontaminate Work Area G->H I Dispose of Waste H->I J Doff PPE I->J K Wash Hands J->K

Caption: Standard Operating Procedure for Handling 5-HMSiR-Hoechst.

G A Spill Occurs B Assess Spill Size & Type A->B C Small Spill B->C Small D Large Spill B->D Large G Don Appropriate PPE C->G E Evacuate Area D->E F Notify Safety Officer E->F H Contain & Clean Up Spill G->H I Decontaminate Area H->I J Dispose of Waste I->J

Caption: Decision-Making Workflow for Spill Response.

References

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